molecular formula C8H11ClN2O B1363537 2-Phenoxyacetamidine Hydrochloride CAS No. 67386-38-3

2-Phenoxyacetamidine Hydrochloride

Cat. No.: B1363537
CAS No.: 67386-38-3
M. Wt: 186.64 g/mol
InChI Key: ZLZLLGGMCNVVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyacetamidine Hydrochloride is an acetamidine derivative offered as a high-purity reagent for chemical and pharmaceutical research. As a functionalized amidine, it serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals . The phenoxyacetamide moiety, which is part of this molecule's structure, is recognized in medicinal chemistry as a privileged scaffold associated with a range of biological activities . Scientific literature indicates that phenoxy acetamide derivatives are frequently investigated for their potential pharmacological properties, including as anti-cancer, anti-inflammatory, and anti-microbial agents . Researchers utilize this compound in the synthesis of more complex molecules, such as imidazoles and pyrimidines, through reactions with carbonyl compounds . Its mechanism of action in research settings is not compound-specific but is derived from the reactivity of the amidine group, which can act as a strong nucleophile or a ligand in metal complexes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZLLGGMCNVVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372589
Record name 2-Phenoxyacetamidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67386-38-3
Record name 67386-38-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenoxyacetamidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENOXYACETAMIDINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Phenoxyacetamidine Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Phenoxyacetamidine Hydrochloride

Preamble: Navigating the Known and the Inferred

To our fellow researchers, scientists, and drug development professionals: This guide addresses the mechanism of action of this compound. A comprehensive review of the scientific literature reveals that this specific compound is not extensively characterized. However, its core structure—a phenoxyacetamidine moiety—bears a striking resemblance to a well-established class of pharmacological agents: the α2-adrenergic receptor agonists, exemplified by guanfacine.

Therefore, this document is structured to provide an in-depth exploration of the known, leveraging the rich pharmacology of guanfacine as a primary surrogate to build a robust, inferred mechanism of action for this compound. We will dissect the established signaling pathways, present validated experimental protocols to test these hypotheses, and discuss the critical structure-activity relationships that allow us to project the pharmacological profile of this novel compound. This approach ensures scientific rigor while providing a functional and predictive framework for future research.

Section 1: Structural Analysis and the α2-Adrenergic Hypothesis

This compound belongs to the guanidine class of compounds. Its structure features a phenyl ring linked via an ether to an acetamidine group. This arrangement is a variation of the N-phenylacetylguanidine core of guanfacine [ IUPAC Name: N-(aminoiminomethyl)-2-(2,6-dichlorophenyl)acetamide monohydrochloride ]. The primary structural difference is the lack of the two chlorine atoms at the 2 and 6 positions of the phenyl ring in 2-Phenoxyacetamidine.

In the field of adrenergic pharmacology, these 2,6-dichloro substitutions are known to be critical for high-affinity, selective binding to the α2A-adrenergic receptor subtype.[1] Their absence in 2-Phenoxyacetamidine suggests that while it likely interacts with α2-adrenergic receptors, its affinity and selectivity profile may differ significantly from that of guanfacine. The central hypothesis of this guide is that this compound functions as an α2-adrenergic agonist, and its precise mechanism can be elucidated by studying its interaction with this G-protein coupled receptor (GPCR) family.

Section 2: The α2A-Adrenergic Receptor: The Primary Target

The α2-adrenergic receptors are Gi-protein coupled receptors that mediate the effects of endogenous catecholamines like norepinephrine and epinephrine.[2] There are three main subtypes: α2A, α2B, and α2C. Guanfacine, our exemplar compound, is a highly selective agonist of the α2A-adrenergic receptor, with a 15- to 20-fold higher affinity for this subtype over the α2B and α2C subtypes.[3][4] This selectivity is crucial for its therapeutic effects, particularly in the prefrontal cortex (PFC), where the α2A subtype is densely expressed on the dendritic spines of pyramidal neurons.[5]

Unlike clonidine, which is less selective and also binds significantly to imidazoline receptors, guanfacine's focused action on postsynaptic α2A receptors in the PFC is thought to underlie its efficacy in treating conditions like ADHD with a lower incidence of sedation and hypotension.[4][6][7] We postulate that this compound also targets the α2A-adrenergic receptor, though likely with lower affinity than guanfacine due to the missing chloro groups.

Comparative Receptor Binding Affinities

To contextualize the potential activity of 2-Phenoxyacetamidine, it is essential to understand the binding profiles of established ligands. The following table summarizes the dissociation constants (Ki) for guanfacine and the less selective agonist clonidine at various adrenergic and imidazoline receptor subtypes.

Compound α2A-AR (Ki, nM) α2B-AR (Ki, nM) α2C-AR (Ki, nM) α1-AR (Ki, nM) Imidazoline I1 (Ki, nM)
Guanfacine ~16-35~300-600~300-600>10,000Low Affinity
Clonidine ~3-50~50~50~220-1500~51
(Note: Ki values are compiled from various sources and can vary based on experimental conditions. These values represent a typical range found in the literature.)[8][9][10][11]

Section 3: The Core Signaling Cascade: From Receptor to Cellular Response

Activation of the α2A-adrenergic receptor by an agonist like guanfacine (and putatively, 2-Phenoxyacetamidine) initiates a canonical Gi-coupled signaling pathway. This cascade is central to its mechanism of action in the prefrontal cortex.

  • G-Protein Activation: Upon agonist binding, the α2A-AR undergoes a conformational change, activating the associated heterotrimeric Gi protein. This causes the Gαi subunit to release GDP and bind GTP.

  • Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase.[9]

  • Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5]

  • Modulation of Downstream Effectors: The reduction in cAMP has a critical downstream consequence: the closing of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[12][13]

dot digraph "Alpha2A-Adrenergic Receptor Signaling Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Inferred signaling pathway for this compound in PFC neurons.

The Role of HCN Channels in Prefrontal Cortex Function

In the pyramidal neurons of the PFC, HCN channels are open at resting membrane potential and contribute to a "leaky" membrane, which can weaken synaptic signals arriving at the dendrites. By inhibiting cAMP production, α2A-AR agonists close these HCN channels.[12][13] This has a twofold effect:

  • Increased Input Resistance: Closing the "leaks" increases the neuron's input resistance, making it more responsive to incoming excitatory signals.

  • Enhanced Synaptic Integration: It improves the temporal summation of excitatory postsynaptic potentials (EPSPs), effectively strengthening the connectivity and signaling fidelity of the PFC network.[12]

This enhancement of network signaling by strengthening relevant connections while reducing background "noise" is believed to be the core mechanism by which drugs like guanfacine improve executive functions such as working memory, attention, and impulse control.[5]

Section 4: Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanism of action for a novel compound like this compound, a series of well-established assays must be performed. These protocols form a self-validating system, where binding affinity is correlated with functional activity.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes (α2A, α2B, α2C) and imidazoline receptors.

Principle: This assay measures the ability of the unlabeled test compound (2-Phenoxyacetamidine) to compete with a known, high-affinity radioligand for binding to the target receptor expressed in cell membranes.[14][15][16]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO cells) stably transfected to express a single human adrenergic receptor subtype (e.g., α2A-AR).

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 50 µL of binding buffer.

      • 50 µL of various concentrations of this compound (the "competitor").

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]clonidine or a more subtype-selective radioligand, typically at its Kd concentration).

      • 100 µL of the prepared cell membrane suspension.

    • Include control wells for:

      • Total Binding: No competitor added.

      • Non-specific Binding: A high concentration of a known, non-radioactive ligand (e.g., 10 µM phentolamine) is added to saturate all specific binding sites.

  • Incubation & Termination:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 2-Phenoxyacetamidine.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot digraph "Radioligand_Binding_Workflow" { graph [fontname="Arial", rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Workflow for determining receptor binding affinity via radioligand assay.

Protocol 2: Gi Functional Assay (cAMP Measurement)

Objective: To determine if this compound acts as an agonist or antagonist at the α2A-AR and to quantify its potency (EC50 or IC50).

Principle: Since the α2A-AR is Gi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay measures changes in cAMP levels in whole cells upon treatment with the test compound. To measure a decrease, cAMP production is first stimulated with forskolin.[2][17][18][19]

Step-by-Step Methodology:

  • Cell Preparation:

    • Use the same transfected cell line as in the binding assay (e.g., HEK293 expressing α2A-AR).

    • Seed the cells into a white, opaque 384-well or 96-well plate and grow to near confluency.

  • Assay Execution (using a LANCE or HTRF cAMP kit):

    • Wash the cells and replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • For Agonist Mode:

      • Add various concentrations of this compound.

      • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. The goal is to inhibit this stimulated production.

    • For Antagonist Mode:

      • Add various concentrations of this compound.

      • Add a fixed concentration of a known α2A-AR agonist (e.g., guanfacine at its EC80) plus forskolin. The goal is to see if 2-Phenoxyacetamidine can block the inhibitory effect of the known agonist.

  • Incubation & Lysis:

    • Incubate the plate at room temperature for 30-60 minutes.

    • Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol (e.g., HTRF reagents: a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Quantification & Analysis:

    • After another incubation period, read the plate on a microplate reader capable of detecting the specific assay signal (e.g., time-resolved fluorescence for HTRF).

    • The signal is inversely proportional to the amount of cAMP produced in the cells.

    • For Agonist Mode: Plot the signal against the log concentration of 2-Phenoxyacetamidine. Fit the curve to determine the EC50 (concentration for 50% of maximal inhibition).

    • For Antagonist Mode: Plot the signal against the log concentration of 2-Phenoxyacetamidine. Fit the curve to determine the IC50, which can be converted to a Kb (antagonist dissociation constant) using the Cheng-Leff equation.

Section 5: Conclusion and Future Directions

This guide has established a robust, scientifically-grounded framework for understanding the mechanism of action of this compound. By leveraging the extensive knowledge of its structural analog, guanfacine, we infer that 2-Phenoxyacetamidine acts as an agonist at α2A-adrenergic receptors, initiating a Gi-coupled signaling cascade that results in the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the subsequent closure of HCN channels in neurons of the prefrontal cortex. This mechanism is a cornerstone for enhancing synaptic fidelity and improving executive functions.

The key differentiator for 2-Phenoxyacetamidine—the absence of the 2,6-dichloro phenyl substitutions—is predicted to result in a lower binding affinity and potentially altered selectivity compared to guanfacine. The provided experimental protocols for radioligand binding and functional cAMP assays are the essential next steps to empirically determine this compound's precise pharmacological profile. The resulting data will be critical for validating this inferred mechanism and determining the therapeutic potential of this compound as a novel modulator of central noradrenergic pathways.

References

An In-depth Technical Guide to the Biological Activity of 2-Phenoxyacetamide Analogues as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research indicates a lack of publicly available scientific literature specifically detailing the biological activity of 2-Phenoxyacetamidine Hydrochloride. However, significant research exists for the closely related class of compounds, 2-phenoxyacetamide analogues. This guide will provide an in-depth technical overview of the biological activity of these analogues, with a focus on their role as potent and selective monoamine oxidase (MAO) inhibitors, a key target for antidepressant therapies.

Introduction

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes crucial in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. The inhibition of these enzymes, particularly MAO-A, has been a cornerstone in the development of antidepressant medications.[1][2] This guide delves into the synthesis, biological evaluation, and mechanism of action of a promising class of compounds: 2-phenoxyacetamide analogues, which have demonstrated significant potential as selective MAO inhibitors.

Mechanism of Action: Targeting Monoamine Oxidase

The therapeutic effect of MAO inhibitors is achieved by preventing the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a primary target for antidepressants. MAO-B, on the other hand, is more involved in the metabolism of dopamine. Selective inhibition of MAO-A is often desired to minimize the side effects associated with non-selective MAO inhibition.

The 2-phenoxyacetamide analogues discussed herein have been shown to exhibit potent inhibitory activity against both MAO-A and MAO-B, with some derivatives displaying high selectivity for MAO-A.[1][2][3]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation Release Release Vesicle->Release MA_synapse Monoamine in Synaptic Cleft Release->MA_synapse Reuptake Reuptake Transporter Reuptake->MA MA_synapse->Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding & Signal Transduction Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 2-Phenoxyacetamide Analogue (MAOI) Inhibitor->MAO Inhibition

Caption: Mechanism of action of 2-phenoxyacetamide analogues as MAO inhibitors.

Synthesis of 2-Phenoxyacetamide Analogues

The synthesis of 2-phenoxyacetamide analogues can be achieved through various chemical routes. A common approach involves the reaction of a substituted phenol with an acetamide derivative. To explore the structure-activity relationship, a series of analogues with different substituents on the phenoxy ring have been synthesized.[2] For instance, the introduction of methoxy or prop-2-ynylimino groups has been shown to significantly influence the inhibitory potency and selectivity of these compounds.[1][2]

Exemplary Synthetic Protocol

The following is a generalized protocol for the synthesis of certain 2-phenoxyacetamide derivatives, based on published methods.[2]

  • Step 1: Synthesis of Intermediate Aldehydes: React appropriate starting materials to form aldehyde intermediates (e.g., compounds 6 or 7 as described in the literature).

  • Step 2: Condensation with a Diamine: Add a diamine, such as ethane-1,2-diamine, to a solution of the aldehyde intermediate in a suitable solvent like dry CH2Cl2.

  • Step 3: Stirring and Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 40 minutes).

  • Step 4: Addition of NBS: Add N-Bromosuccinimide (NBS) to the mixture and continue stirring overnight.

  • Step 5: Extraction and Washing: Extract the resulting precipitate with chloroform and wash it successively with water.

  • Step 6: Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to obtain the crude product.

  • Step 7: Purification: Purify the crude product using silica gel chromatography to yield the final compound.

In Vitro Biological Evaluation

The biological activity of the synthesized 2-phenoxyacetamide analogues is primarily assessed through in vitro enzyme inhibition assays. These assays are crucial for determining the inhibitory potency (typically expressed as IC50 values) and selectivity of the compounds for MAO-A and MAO-B.

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis synthesis Synthesis of 2-Phenoxyacetamide Analogues characterization Structural Characterization (NMR, HR-MS) synthesis->characterization enzyme_assay MAO-A and MAO-B Enzyme Inhibition Assay characterization->enzyme_assay cell_lysate_assay Inhibition Assay in Cell Lysates (e.g., HepG2, SH-SY5Y) enzyme_assay->cell_lysate_assay Confirmation in cellular context ic50 Determination of IC50 Values cell_lysate_assay->ic50 si Calculation of Selectivity Index (SI) ic50->si sar Structure-Activity Relationship (SAR) Analysis si->sar

References

2-Phenoxyacetamidine Hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenoxyacetamidine Hydrochloride: Properties, Synthesis, and Applications

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this guide synthesizes its core chemical properties, plausible synthetic routes, and pharmacological context, offering field-proven insights into its potential applications.

This compound, also known as 2-phenoxyethanimidamide hydrochloride, is a fine organic chemical often utilized as a building block or intermediate in the synthesis of more complex molecules.[1][] Its structure features a phenoxy group linked via an ethyl chain to a terminal amidine group, which is protonated in the hydrochloride salt form.

Chemical Structure

The structural arrangement of the phenoxy, ethyl, and amidine moieties is fundamental to its chemical reactivity and potential biological activity.

cluster_0 This compound C1 C C2 C C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O O C7 CH₂ O->C7 C8 C C7->C8 N1 NH₂ C8->N1 N2 NH₂⁺ C8->N2 Cl Cl⁻ p1 p2 p3 p4 p5 p6 G start Phenol & 2-Chloroacetamide step1 Step 1: Williamson Ether Synthesis (Base: K₂CO₃, Catalyst: KI) Forms 2-Phenoxyacetamide start->step1 intermediate Intermediate: 2-Phenoxyacetamide step1->intermediate step2 Step 2: Amidine Formation (e.g., Pinner Reaction) Forms Amidine Free Base intermediate->step2 product_free Product: 2-Phenoxyacetamidine (Free Base) step2->product_free step3 Step 3: Salt Formation (Aqueous HCl) Purification via Crystallization product_free->step3 final_product Final Product: 2-Phenoxyacetamidine HCl step3->final_product cluster_pathway Normal Neurotransmitter Degradation cluster_inhibition Effect of MAO Inhibitor NT_Pool Neurotransmitter Pool (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Enzyme NT_Pool->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 2-Phenoxyacetamidine Analogues (Putative Inhibitor) Blocked_MAO Inhibited MAO Inhibitor->Blocked_MAO Binds and Inhibits Increased_NT Increased Neurotransmitter Concentration Blocked_MAO->Increased_NT Leads to

References

An In-depth Technical Guide to 2-Phenoxyacetamidine Hydrochloride: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxyacetamidine Hydrochloride, a molecule of interest in medicinal chemistry. While specific historical data on its discovery is not extensively documented, this guide elucidates a robust synthetic pathway, details its physicochemical properties, and explores its potential pharmacological applications based on the known bioactivities of structurally related compounds. This document serves as a foundational resource for researchers investigating novel therapeutic agents, offering detailed experimental protocols and insights into potential mechanisms of action.

Introduction

The amidine functional group is a critical pharmacophore found in numerous biologically active compounds and approved drugs.[1][2] Its basic nature allows for strong interactions with biological targets such as enzymes and nucleic acids, making it a valuable moiety in drug design.[3][4] this compound, incorporating both a phenoxy group and an amidine functionality, represents a scaffold with potential for diverse therapeutic applications. While the history of this specific molecule is not well-documented, its structural similarity to known monoamine oxidase (MAO) inhibitors and other bioactive amidines suggests it as a promising candidate for further investigation.[5][6] This guide will detail a likely synthetic route, outline its known properties, and project its pharmacological relevance.

Synthesis of this compound

The most probable and efficient method for the synthesis of this compound is through the well-established Pinner reaction.[4] This reaction transforms a nitrile into an amidine hydrochloride via an intermediate imidate salt. The overall synthetic strategy involves two key steps: the synthesis of the precursor 2-phenoxyacetonitrile, followed by its conversion to the target amidine hydrochloride.

Synthesis of 2-Phenoxyacetonitrile (Precursor)

The precursor, 2-phenoxyacetonitrile, can be synthesized via a nucleophilic substitution reaction between phenol and chloroacetonitrile.

Experimental Protocol:

  • Reaction Setup: To a solution of phenol (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a base such as anhydrous potassium carbonate (1.5 eq).

  • Addition of Chloroacetonitrile: While stirring the suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-phenoxyacetonitrile by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Pinner Reaction: 2-Phenoxyacetonitrile to this compound

The Pinner reaction is the cornerstone for the synthesis of the target compound. It involves the acid-catalyzed reaction of 2-phenoxyacetonitrile with an alcohol to form an imidate salt, which is subsequently treated with ammonia to yield the desired amidine.

Experimental Protocol:

  • Formation of the Imidate Salt (Pinner Salt):

    • Dissolve 2-phenoxyacetonitrile (1.0 eq) in a mixture of anhydrous diethyl ether and an excess of anhydrous ethanol (or another suitable alcohol).

    • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.

    • Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-4°C) until a precipitate (the imidate hydrochloride salt) forms.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Conversion to this compound:

    • Suspend the dried imidate hydrochloride salt in a solution of anhydrous ethanol.

    • Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with vigorous stirring.

    • Continue the reaction until the imidate salt has completely reacted (monitor by TLC or IR spectroscopy).

    • The product, this compound, will precipitate from the solution.

    • Collect the solid product by filtration, wash with cold anhydrous ethanol and then with diethyl ether.

    • Dry the final product under vacuum.

Diagram of the Synthetic Pathway:

Synthesis Phenol Phenol Step1 Nucleophilic Substitution Phenol->Step1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Step1 Base K2CO3, Acetone Phenoxyacetonitrile 2-Phenoxyacetonitrile Step1->Phenoxyacetonitrile Step2 Pinner Reaction Phenoxyacetonitrile->Step2 HCl_EtOH 1. Dry HCl, Anhydrous Ethanol NH3 2. Anhydrous NH3 Product 2-Phenoxyacetamidine Hydrochloride Step2->Product

Caption: Synthetic route to this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 67386-38-3[7]
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
Appearance White powder[7]
Melting Point 127-128 °C (decomposes)[7]
Storage Sealed in a dry environment at room temperature.[7]

Potential Pharmacological Properties and Mechanism of Action

While direct pharmacological studies on this compound are scarce in publicly available literature, its structural features allow for informed predictions of its potential biological activities.

Monoamine Oxidase (MAO) Inhibition

Structurally similar compounds, specifically 2-phenoxyacetamide analogues, have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A).[5][6] MAO-A is a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications. Given the structural analogy, it is plausible that this compound could also exhibit MAO inhibitory activity.

Proposed Mechanism of Action (MAO Inhibition):

The phenoxy group could position the molecule within the active site of the MAO enzyme, while the amidine function, being a strong base, could interact with key amino acid residues, leading to competitive or non-competitive inhibition of the enzyme's activity.

Diagram of Potential MAO Inhibition Pathway:

MAO_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Amidine 2-Phenoxyacetamidine Hydrochloride Amidine->MAO Inhibition

Caption: Proposed mechanism of MAO inhibition.

Antimicrobial and Antiparasitic Potential

Amidine-containing compounds are well-known for their broad-spectrum antimicrobial and antiparasitic activities.[3][8] Aromatic diamidines, for instance, are known to bind to the minor groove of DNA, particularly in AT-rich regions, interfering with DNA replication and transcription.[3] This mechanism is the basis for the therapeutic action of drugs like pentamidine, which is used to treat parasitic infections.[8] The single amidine group in this compound, coupled with its aromatic phenoxy moiety, suggests potential for DNA interaction and, consequently, antimicrobial or antiparasitic effects.

Other Potential Activities

The amidine functional group is a versatile pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including as inhibitors of serine proteases and as anticoagulants.[2] The specific biological profile of this compound would need to be determined through comprehensive in vitro and in vivo screening.

Conclusion

This compound is a readily synthesizable molecule with significant potential for pharmacological activity. Based on the established bioactivities of its structural components—the phenoxyacetamide scaffold and the amidine functional group—it warrants investigation as a potential monoamine oxidase inhibitor, antimicrobial agent, or antiparasitic compound. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic promise of this and related molecules. Future studies should focus on the detailed biological evaluation of this compound to elucidate its precise mechanism of action and therapeutic potential.

References

Deconvolution of 2-Phenoxyacetamidine Hydrochloride: A Guide to Identifying and Validating Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2-Phenoxyacetamidine hydrochloride is a synthetic compound featuring a phenoxy group linked to an acetamidine moiety. While this specific molecule is not extensively characterized in public literature, its structural motifs—particularly the amidine group—bear a strong resemblance to established pharmacophores known to interact with critical neuroregulatory and cardiovascular targets. This guide provides a comprehensive framework for researchers to investigate the therapeutic potential of this compound. We will proceed from a foundation of structural analogy to hypothesize primary and secondary targets, detail robust experimental workflows for validation, and discuss the potential therapeutic implications. The core hypothesis is that this compound will exhibit activity as an α2-adrenergic receptor agonist and/or a ligand for imidazoline receptors. This document serves as a strategic roadmap for a drug discovery program centered on this compound.

Part 1: Foundational Analysis & Primary Target Hypothesis: α2-Adrenergic Receptors

The Scientific Rationale: Structural Analogy to α2-Agonists

The most immediate therapeutic hypothesis for this compound stems from its structural similarity to centrally acting α2-adrenergic agonists like guanabenz.[1][2][3] Guanabenz, chemically 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide, utilizes a guanidine group to interact with the α2-adrenergic receptor. The amidine group in our compound of interest is a bioisostere of the guanidine group, sharing key electronic and hydrogen-bonding features.

These receptors, part of the G protein-coupled receptor (GPCR) family, are critical regulators of sympathetic outflow from the central nervous system.[4][5] Agonism at α2-receptors in the brainstem leads to a reduction in the release of norepinephrine, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][5][6] This established mechanism makes the α2-adrenergic receptor the primary and most logical therapeutic target to investigate for this compound.

Signaling Pathway: The α2-Adrenergic Cascade

Activation of the α2-adrenergic receptor initiates a well-defined signaling cascade. As a Gαi-coupled receptor, its stimulation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP has widespread downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling, ultimately resulting in a hyperpolarization of the neuron and inhibition of neurotransmitter release.

Galpha_i_signaling cluster_membrane Plasma Membrane Receptor α2-Adrenergic Receptor G_Protein Gαi/βγ Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 2-Phenoxyacetamidine HCl (Hypothesized Agonist) Ligand->Receptor Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Inhibition of Neurotransmitter Release (e.g., Norepinephrine) PKA->Response Leads to

Caption: Hypothesized α2-adrenergic receptor signaling pathway.

Experimental Validation: Receptor Binding & Functional Assays

To confirm interaction with the α2-receptor, a two-tiered approach is necessary: first, confirm physical binding, and second, demonstrate functional agonism.

A. Radioligand Binding Assay Protocol

This protocol determines the binding affinity (Ki) of this compound for the α2-adrenergic receptor.

  • Objective: To quantify the displacement of a known high-affinity radioligand from the α2-receptor by the test compound.

  • Causality: A successful displacement indicates that the test compound physically binds to the same site (or an allosterically coupled site) as the radioligand. This is the foundational evidence of a direct interaction.

  • Methodology:

    • Source Material: Use cell membranes prepared from a stable cell line expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine are classic high-affinity antagonists for α2 receptors.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M). For control wells, add buffer (total binding) or a saturating concentration of a known non-radioactive ligand like phentolamine (non-specific binding). c. Add 25 µL of [³H]-Rauwolscine at a final concentration near its Kd (e.g., 1-2 nM). d. Add 100 µL of the cell membrane preparation (e.g., 10-20 µg protein/well). e. Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Termination & Measurement: a. Rapidly filter the plate contents through a GF/B filter plate using a cell harvester to separate bound from free radioligand. b. Wash the filters 3x with ice-cold assay buffer. c. Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, then convert to Ki using the Cheng-Prusoff equation.

  • Self-Validation: The inclusion of total binding (no competitor) and non-specific binding (saturating unlabeled ligand) controls is critical. A robust assay will show >90% specific binding.

B. Functional Assay: cAMP Measurement

This assay confirms that binding translates into the expected biological response (inhibition of adenylyl cyclase).

  • Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production.

  • Causality: Forskolin directly activates adenylyl cyclase. A Gαi-coupled receptor agonist will counteract this effect. Observing a dose-dependent decrease in cAMP levels provides strong evidence of functional agonism.

  • Methodology (using HTRF or LANCE Assay Kits):

    • Cell Culture: Plate α2A-expressing cells in a 96-well plate and grow to confluency.

    • Pre-treatment: Starve cells in serum-free media for 2-4 hours. Pre-treat with a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes to prevent cAMP degradation.

    • Stimulation: a. Add varying concentrations of this compound. b. Immediately add a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the basal control. c. Incubate at 37°C for 30 minutes.

    • Lysis & Detection: Lyse the cells and perform the cAMP measurement following the manufacturer's protocol for the chosen assay kit (e.g., HTRF).

    • Data Analysis: Calculate the percent inhibition of the forskolin response at each compound concentration. Use non-linear regression to determine the EC₅₀ value.

  • Self-Validation: Controls must include: (1) Basal (no treatment), (2) Forskolin only (100% stimulation), and (3) a known α2-agonist like Guanabenz as a positive control.

Parameter Binding Assay ([³H]-Rauwolscine) Functional Assay (cAMP)
Measures Binding Affinity (Ki)Functional Potency (EC₅₀)
Principle Competitive displacement of radioligandInhibition of adenylyl cyclase
Key Output Dissociation constant of the inhibitorConcentration for 50% maximal effect
Expected Result Low nanomolar to micromolar KiLow nanomolar to micromolar EC₅₀

Part 2: Secondary Target Hypothesis: Imidazoline Receptors

Beyond the classical adrenergic system, many α2-agonists also show affinity for a distinct class of sites known as Imidazoline receptors.[7][8] These receptors are non-adrenergic and represent a compelling secondary target family for this compound.[9] They are broadly classified into I₁, I₂, and I₃ subtypes, each with unique functions.[8]

  • I₁ Receptors: Implicated in the central regulation of blood pressure, mediating some of the hypotensive effects of drugs like clonidine.[8][9]

  • I₂ Receptors: Found on mitochondrial outer membranes and are associated with monoamine oxidase (MAO) regulation, pain modulation, and neuroprotection.[10][11]

  • I₃ Receptors: Regulate insulin secretion from pancreatic beta cells.[8][9]

Given the potential for neuroprotective or metabolic applications, the I₂ subtype is a particularly attractive target for investigation.

Experimental Workflow: Characterizing Imidazoline Receptor Interaction

A logical workflow is required to dissect the interaction with imidazoline receptors and differentiate it from α2-adrenergic effects.

Imidazoline_Workflow Start 2-Phenoxyacetamidine HCl Step1 I₂ Receptor Binding Assay ([³H]-Idazoxan) Start->Step1 Test for binding Step2 Counter-Screen: α₂-Adrenergic Masking Step1->Step2 If binding is observed Step3 Functional Assay: MAO-B Activity Step2->Step3 Confirm I₂ specificity Result Confirmed I₂ Ligand with Functional Activity Step3->Result Demonstrate effect

Caption: Experimental workflow for validating I₂ imidazoline receptor activity.

Protocol: I₂ Receptor Specific Binding Assay

This protocol is designed to detect binding to I₂ sites while excluding binding to α2-adrenergic receptors.

  • Objective: To measure the binding affinity of this compound for the I₂ imidazoline receptor.

  • Causality: The I₂ receptor is often studied in tissues like the rabbit brainstem or kidney, which express both I₂ and α₂ sites. The key to this assay is using a masking agent to block the α₂ receptors, ensuring that any observed binding of the radioligand is specific to the I₂ site.

  • Methodology:

    • Source Material: Homogenates from rabbit brainstem or kidney.

    • Radioligand: [³H]-Idazoxan. While idazoxan binds to both α₂ and I₂ sites, its I₂-specific binding can be isolated.

    • Masking Agent: Guanfacine or epinephrine. These agents bind with high affinity to α₂ receptors but not I₂ receptors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure: a. Prepare two sets of tubes/wells. b. To all tubes, add a saturating concentration of the masking agent (e.g., 10 µM epinephrine) to block all α₂-adrenergic sites. c. Add varying concentrations of this compound (10⁻¹⁰ M to 10⁻⁴ M). d. For non-specific binding control, add a high concentration of a known I₂ ligand like 2-BFI. e. Add [³H]-Idazoxan (final concentration ~2-3 nM). f. Add tissue homogenate (~200-400 µg protein/tube). g. Incubate at room temperature for 45 minutes.

    • Termination & Measurement: Follow the same filtration and counting procedure as described in the α₂ binding assay (Section 1.3.A).

    • Data Analysis: Calculate specific binding to the I₂ site and determine the Ki using the Cheng-Prusoff equation.

  • Self-Validation: The critical component is the α₂ mask. A parallel experiment without the mask should show significantly different binding characteristics, confirming the presence of both receptor types in the tissue and the effectiveness of the mask.

Part 3: Therapeutic Implications and Future Directions

Confirmation of activity at either or both of these target classes opens distinct therapeutic avenues.

Target ReceptorPrimary Physiological EffectPotential Therapeutic Areas
α2-Adrenergic Decrease in central sympathetic outflow[1][4]Hypertension, ADHD, Sedation, Glaucoma
I₁-Imidazoline Decrease in central sympathetic outflow[8]Hypertension (potentially with fewer side effects than α₂-agonists)
I₂-Imidazoline Allosteric modulation of MAO; neuroprotection[11]Neurodegenerative diseases, Chronic Pain, Depression

A compound with dual α₂/I₂ activity could be particularly valuable, offering cardiovascular benefits while simultaneously providing neuroprotective or mood-stabilizing effects. The future direction of a research program on this compound should focus on selectivity profiling (α₂ vs. I₁, I₂, I₃) and advancing lead compounds into cell-based and in vivo models relevant to the confirmed target's therapeutic area.

References

In Silico Analysis of 2-Phenoxyacetamidine Hydrochloride: A Technical Guide to Unveiling Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-Phenoxyacetamidine Hydrochloride, a small molecule with potential pharmacological applications. In the absence of extensive experimental data, computational modeling offers a powerful and efficient avenue to hypothesize biological targets, elucidate interaction mechanisms, and predict pharmacokinetic profiles. This document outlines a robust, multi-stage computational workflow designed for researchers, scientists, and drug development professionals. We will navigate through target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, offering not just procedural steps but the scientific rationale underpinning each decision. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Rationale for a Computational Approach

This compound (PubChem CID: 2745912) is a small organic molecule with the molecular formula C8H11ClN2O[1]. While its chemical structure is defined, its biological activity and potential therapeutic targets remain largely unexplored. Traditional high-throughput screening can be resource-intensive. In silico modeling, a cornerstone of modern drug discovery, provides a cost-effective and rapid methodology to prioritize research efforts[2][3]. By simulating molecular interactions within a virtual environment, we can generate testable hypotheses regarding the molecule's mechanism of action, binding affinity, and drug-like properties.

This guide will detail a systematic approach to computationally characterize this compound, beginning with the identification of its most probable protein targets and culminating in a detailed analysis of its dynamic behavior and pharmacokinetic profile.

Stage 1: Target Identification - A Ligand-Based Approach

Given the novelty of this compound, a ligand-based approach to target prediction is the most logical starting point. This methodology leverages the principle of chemical similarity: a molecule is likely to bind to the same proteins as other known molecules with similar structures.

Protocol: Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a robust, web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with a vast library of known ligands[4][5][6][7].

Step-by-Step Methodology:

  • Input Molecule: Navigate to the SwissTargetPrediction web server. Input the SMILES string for 2-Phenoxyacetamidine: C1=CC=C(C=C1)OCC(=N)N.

  • Select Species: Choose "Homo sapiens" as the target organism to focus on human proteins.

  • Run Prediction: Initiate the target prediction analysis.

  • Analyze Results: The output will be a ranked list of potential protein targets. Prioritize targets with a high probability score. The results will be categorized by protein class (e.g., enzymes, G-protein coupled receptors, ion channels).

Data Presentation: Putative Protein Targets

The predicted targets should be summarized in a table for clarity and further investigation.

Target ClassPredicted Protein TargetUniProt IDProbabilityKnown Ligands with Similar Scaffolds
Example: EnzymeExample: Amine Oxidase BP21397e.g., 0.85e.g., Iproniazid, Moclobemide
Example: GPCRExample: Alpha-2A adrenergic receptorP08913e.g., 0.79e.g., Clonidine, Guanfacine
...............

(Note: This table is illustrative; actual results will be generated from the SwissTargetPrediction server.)

Stage 2: Molecular Docking - Elucidating Binding Modes

Once a high-priority target is selected, molecular docking predicts the preferred orientation of the ligand when bound to the protein, forming a stable complex[8][9]. This provides insights into the binding affinity and the specific molecular interactions driving complex formation. We will use AutoDock Vina, a widely used and validated docking software, for this purpose[10].

Experimental Workflow: Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Retrieve Protein Structure (PDB) p2 Prepare Protein (Remove water, add hydrogens) p1->p2 l1 Obtain Ligand Structure (PubChem) l2 Prepare Ligand (Energy minimization, assign charges) l1->l2 g1 Define Binding Site & Grid Box p2->g1 l2->g1 d1 Run AutoDock Vina g1->d1 a1 Analyze Docking Poses & Binding Energies d1->a1 a2 Visualize Interactions (PyMOL/Chimera) a1->a2

Caption: Molecular Docking Workflow.

Protocol: Protein and Ligand Preparation

Protein Preparation:

  • Retrieve Structure: Download the 3D structure of the selected target protein from the RCSB Protein Data Bank (PDB)[11]. Choose a high-resolution crystal structure, preferably co-crystallized with a ligand to identify the binding site.

  • Clean Structure: Use a molecular visualization tool like UCSF Chimera or PyMOL to remove water molecules, ions, and any co-crystallized ligands not relevant to the study[10].

  • Add Hydrogens and Charges: Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges) to the protein. Save the prepared protein in .pdbqt format for AutoDock[12].

Ligand Preparation:

  • Obtain Structure: Download the 3D structure of 2-Phenoxyacetamidine from PubChem in SDF or MOL2 format.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Torsions: Assign Gasteiger charges and define rotatable bonds. Save the prepared ligand in .pdbqt format.

Protocol: Docking Simulation and Analysis

Grid Generation and Docking:

  • Define Binding Site: Identify the binding pocket of the protein. If a co-crystallized ligand was present, the binding site is well-defined. Otherwise, use site-finder algorithms.

  • Generate Grid Box: Create a grid box that encompasses the entire binding site, providing enough space for the ligand to move and rotate freely.

  • Run Docking: Execute AutoDock Vina, specifying the prepared protein, ligand, and grid parameters. The software will generate multiple binding poses ranked by their binding affinity (in kcal/mol)[8][12].

Analysis of Results:

  • Binding Affinity: The most negative binding affinity score indicates the most favorable binding pose.

  • Interaction Analysis: Visualize the top-ranked pose in complex with the protein. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. Tools like PDBsum can provide schematic diagrams of these interactions[13][14][15][16].

Stage 3: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time[17]. This allows for the assessment of the stability of the predicted binding pose and a more refined understanding of the intermolecular interactions. GROMACS is a powerful and widely used engine for MD simulations[18][19][20][21].

Experimental Workflow: Molecular Dynamics Simulation

MD_Simulation_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis s1 Prepare Protein-Ligand Complex s2 Generate Ligand Topology (CHARMM CGenFF) s1->s2 s3 Define Simulation Box & Solvate s2->s3 s4 Add Ions to Neutralize s3->s4 e1 Energy Minimization s4->e1 e2 NVT Equilibration (Temperature) e1->e2 e3 NPT Equilibration (Pressure) e2->e3 p1 Production MD Run e3->p1 a1 RMSD & RMSF Analysis p1->a1 a2 Hydrogen Bond Analysis p1->a2 a3 Binding Free Energy (MM/PBSA) p1->a3

Caption: Molecular Dynamics Simulation Workflow.

Protocol: System Preparation and Simulation

System Setup:

  • Force Field Selection: Choose an appropriate force field. For the protein, AMBER or CHARMM force fields are standard. For the ligand, the CHARMM General Force Field (CGenFF) is suitable for drug-like molecules and is compatible with the CHARMM protein force field[22][23][24].

  • Ligand Topology: Generate the topology and parameter files for this compound using a tool like the CGenFF server[25].

  • Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge[21].

Simulation Protocol:

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration: Conduct two phases of equilibration:

    • NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

    • NPT (Isothermal-Isobaric Ensemble): Maintain the system at the target temperature and pressure (e.g., 1 bar) to ensure proper density.

  • Production MD: Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify key stable interactions.

Stage 4: ADMET Profiling - Predicting Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures[26][27]. Numerous open-access in silico tools can predict these properties based on the molecule's structure[28][29][30].

Protocol: In Silico ADMET Prediction

Utilize a consensus approach by employing multiple web servers, such as SwissADME and admetSAR 2.0, to predict a range of pharmacokinetic and toxicity endpoints.

Step-by-Step Methodology:

  • Input Structure: Submit the SMILES string of this compound to the selected ADMET prediction servers.

  • Run Predictions: Execute the prediction algorithms on each platform.

  • Consolidate and Analyze: Compile the results from all servers into a summary table. Compare the predicted values against established thresholds for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAcceptable RangeInterpretation
Physicochemical Properties
Molecular Weighte.g., 186.64 g/mol < 500 g/mol Favorable
LogP (Lipophilicity)e.g., 1.2-0.4 to +5.6Optimal lipophilicity
H-bond Donorse.g., 2≤ 5Favorable
H-bond Acceptorse.g., 2≤ 10Favorable
Pharmacokinetics
GI Absorptione.g., HighHighGood oral absorption predicted
BBB Permeabilitye.g., NoYes/NoMay not cross the blood-brain barrier
CYP450 Inhibitione.g., Inhibitor of CYP2D6Yes/NoPotential for drug-drug interactions
Toxicity
AMES Toxicitye.g., Non-mutagenMutagen/Non-mutagenLow risk of mutagenicity
hERG Inhibitione.g., Low riskLow/High riskLow risk of cardiotoxicity

(Note: This table is illustrative; actual data will be generated from ADMET prediction tools.)

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By systematically progressing from target identification to molecular docking, MD simulations, and ADMET profiling, researchers can build a robust computational model of the molecule's potential biological role. The insights gained from these simulations provide a strong foundation for subsequent experimental validation, including in vitro binding assays and cell-based functional studies. This synergy between computational and experimental approaches is paramount in accelerating the journey from a molecule of interest to a potential therapeutic lead.

References

2-Phenoxyacetamidine Hydrochloride derivatives and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenoxyacetamidine Hydrochloride Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract

The this compound scaffold represents a compelling, albeit underexplored, chemotype in modern drug discovery. It synergistically combines the phenoxy group, a common constituent in numerous marketed drugs, with the acetamidine moiety, a potent pharmacophore known for its ability to engage with a variety of biological targets. The amidine group, being a strong base, is typically protonated at physiological pH, allowing it to act as a bioisostere for lysine or arginine residues and form critical salt-bridge interactions within enzyme active sites.[1] This guide provides a senior application scientist’s perspective on the synthesis, characterization, and potential applications of this compound derivatives, with a focus on their promise as inhibitors of enzymes implicated in inflammation and oncology, such as inducible nitric oxide synthase (iNOS).

The 2-Phenoxyacetamidine Scaffold: A Structural Dissection

To appreciate the therapeutic potential of this class of molecules, it is essential to analyze its constituent parts: the phenoxyacetic acid backbone and the terminal amidine group.

  • The Phenoxy Moiety : Phenolic compounds are ubiquitous in medicinal chemistry, contributing to a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[2][3][4] The phenoxy group serves as a versatile and rigid scaffold that can be readily functionalized on the aromatic ring to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. Derivatives of phenoxyacetic acid have been successfully developed as selective COX-2 inhibitors, highlighting the scaffold's suitability for targeting inflammatory pathways.[5]

  • The Acetamidine Moiety : The amidine functional group is considered a "privileged" pharmacophore.[6] Its high basicity (pKa typically around 10-12) ensures it is protonated and positively charged under physiological conditions.[1][7] This cationic nature is key to its biological activity, enabling it to mimic protonated arginine and lysine side chains. This mimicry allows amidine-containing compounds to act as potent inhibitors of enzymes that recognize these residues, most notably trypsin-like serine proteases (e.g., thrombin, Factor Xa) and nitric oxide synthases.[1][8] Furthermore, various amidine derivatives have demonstrated significant potential as antimicrobial agents against resistant bacterial strains.[6]

The hydrochloride salt form is critical for improving the handling, stability, and aqueous solubility of these highly basic compounds, which is a common strategy for amine-based active pharmaceutical ingredients.[9]

Synthesis and Derivatization Strategy

The creation of a focused library of this compound derivatives is a logical first step in exploring their structure-activity relationships (SAR). A robust and scalable synthetic route is paramount. The Pinner reaction, a classic method for converting nitriles into imidates and subsequently into amidines, provides a reliable foundation.

General Synthetic Pathway

The synthesis begins with substituted phenols, which are commercially available or readily synthesized. These serve as the primary source of diversity for the library.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Pinner Reaction (Imidate Formation) cluster_2 Step 3: Amidinium Salt Formation A Substituted Phenol (Ar-OH) C Substituted Phenoxyacetonitrile (Ar-O-CH₂CN) A->C K₂CO₃, Acetone Reflux B Chloroacetonitrile (ClCH₂CN) B->C E Ethyl 2-Phenoxyacetimidate HCl (Ar-O-CH₂C(=NH·HCl)OEt) C->E Anhydrous EtOH, 0°C D Ethanolic HCl (g) D->E G 2-Phenoxyacetamidine HCl (Ar-O-CH₂C(=NH₂)NH₂·HCl) E->G Room Temp. F Ammonia (in EtOH) F->G

Caption: General workflow for the synthesis of 2-Phenoxyacetamidine HCl derivatives.

Causality Behind Experimental Choices:

  • Step 1 : The Williamson ether synthesis is a high-yielding and reliable method for forming the aryl ether linkage. Using a weak base like potassium carbonate is sufficient and avoids potential side reactions.

  • Step 2 : The Pinner reaction must be conducted under strictly anhydrous conditions using hydrogen chloride gas dissolved in ethanol. Water would hydrolyze the intermediate imidate back to the ester, killing the reaction. The low temperature (0°C) helps control the exothermic reaction and prevent degradation.

  • Step 3 : The conversion of the Pinner salt (the imidate hydrochloride) to the amidine hydrochloride is achieved by ammonolysis. Using a solution of ammonia in ethanol provides a homogenous reaction environment and facilitates the displacement of the ethoxy group to yield the final product.

Physicochemical and Pharmacological Properties

The properties of these derivatives are dictated by the interplay between the lipophilic phenoxy "head" and the highly basic amidine "tail."

Predicted Physicochemical Profile
PropertyPredicted Value/CharacteristicRationale & Impact on Drug-Likeness
pKa 10 - 12The amidine group is strongly basic.[1] This ensures >99% protonation at physiological pH (7.4), making the molecule a stable cation.
Solubility High in aqueous media (as HCl salt)The hydrochloride salt form significantly enhances water solubility, which is crucial for in vitro assays and potential parenteral formulations.
Lipophilicity (LogP) Variable (1.0 - 4.0)Primarily determined by the substituents on the phenyl ring. Can be tuned to balance solubility with membrane permeability.
Hydrogen Bonding 3-4 H-bond donors, 1-2 H-bond acceptorsThe amidine group provides multiple H-bond donors, facilitating strong interactions with target proteins.
Metabolic Stability Potential for N-hydroxylationAmidines can be metabolized to amidoximes, a reaction sometimes exploited in prodrug design to improve oral bioavailability.[1]
Key Pharmacological Considerations

The primary pharmacological hypothesis for this scaffold centers on its ability to inhibit enzymes that have a key aspartate residue in their active site. The positively charged amidinium ion can form a strong, charge-assisted hydrogen bond (salt bridge) with the negatively charged carboxylate of the aspartate residue.[1]

Primary Target Hypothesis: Inducible Nitric Oxide Synthase (iNOS)

Inflammation is a key factor in the progression of various cancers, including gliomas.[8] Inducible nitric oxide synthase (iNOS) is a critical mediator in this process, and its selective inhibition is a validated therapeutic strategy. Structurally related aryl acetamidine derivatives have been shown to be potent and selective inhibitors of human iNOS, with IC₅₀ values in the low nanomolar range.[8] The proposed mechanism involves the amidine group anchoring the molecule in the active site, while the substituted phenoxy tail occupies a hydrophobic pocket, thereby increasing both potency and selectivity.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Enzymatic Activity & Inhibition cluster_3 Pathophysiological Effect Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB NF-κB Pathway Activation Stimulus->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Enzyme iNOS Enzyme L-Arginine → L-Citrulline + NO iNOS_Gene->iNOS_Enzyme Translates to NO Nitric Oxide (NO) iNOS_Enzyme->NO Amidine 2-Phenoxyacetamidine Derivative Amidine->iNOS_Enzyme Inhibits Inflammation Increased Inflammation Tumor Progression NO->Inflammation Promotes

Caption: Proposed mechanism of action via iNOS inhibition.

Experimental Protocols

To validate the therapeutic potential of this scaffold, a rigorous experimental cascade is necessary. The following protocols are designed as self-validating systems.

Protocol: Synthesis of 2-(2,6-dimethylphenoxy)acetamidine Hydrochloride
  • Ether Synthesis : To a solution of 2,6-dimethylphenol (10 mmol) in acetone (50 mL), add potassium carbonate (20 mmol) and chloroacetonitrile (12 mmol). Reflux the mixture for 12 hours. Monitor by TLC. After completion, filter off the solids and evaporate the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1M NaOH and brine, dry over MgSO₄, and concentrate to yield 2-(2,6-dimethylphenoxy)acetonitrile.

  • Pinner Reaction : Cool a solution of 2-(2,6-dimethylphenoxy)acetonitrile (8 mmol) in anhydrous ethanol (30 mL) to 0°C. Bubble dry HCl gas through the solution for 1 hour, ensuring the temperature does not exceed 5°C. Seal the vessel and stir at 4°C for 48 hours. Evaporate the solvent to dryness to obtain the crude ethyl 2-(2,6-dimethylphenoxy)acetimidate hydrochloride.

  • Ammonolysis : Dissolve the crude imidate hydrochloride in a 2M solution of ammonia in ethanol (50 mL). Stir at room temperature for 24 hours. Evaporate the solvent and triturate the resulting solid with diethyl ether to remove non-polar impurities. Filter the solid and recrystallize from ethanol/ether to yield the title compound as a white crystalline solid.

Protocol: HPLC Characterization

This method is adapted for the analysis of basic amidine compounds.[1]

  • System : Agilent 1260 Infinity II or equivalent.

  • Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : 5% B to 95% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Rationale : TFA acts as an ion-pairing agent. At an acidic pH, the amidine is protonated (cationic), and it forms an ion pair with the trifluoroacetate anion. This increases the compound's retention on the C18 column, leading to better peak shape and resolution.[1]

Protocol: In Vitro iNOS Inhibition Assay
  • Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Induction : Plate cells in a 96-well plate. Pre-treat cells with various concentrations of the 2-phenoxyacetamidine derivative for 1 hour.

  • Stimulation : Induce iNOS expression by adding lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) to the media. Include a vehicle control (no compound) and a non-stimulated control.

  • Nitrite Measurement : After 24 hours, measure the accumulation of nitrite (a stable oxidation product of NO) in the supernatant using the Griess Reagent System.

  • Data Analysis : Measure absorbance at 540 nm. Calculate the percentage inhibition of nitrite production relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The synthetic accessibility and the well-understood role of the amidine pharmacophore provide a solid foundation for lead discovery.

Future work should focus on:

  • Broad Derivatization : Exploring a wide range of substituents on the phenoxy ring to build a comprehensive SAR profile.

  • Selectivity Profiling : Screening potent hits against other NOS isoforms (nNOS, eNOS) and a panel of serine proteases to ensure target selectivity.

  • Prodrug Strategies : Synthesizing N-hydroxylated amidoxime derivatives to potentially improve oral bioavailability for in vivo studies.[1]

  • In Vivo Efficacy : Advancing lead compounds into animal models of inflammation or glioma to validate the therapeutic hypothesis.[8]

By systematically applying these medicinal chemistry and pharmacology principles, derivatives of the 2-phenoxyacetamidine core can be optimized into valuable clinical candidates.

References

Phenoxyacetic Acid Derivatives as Herbicides: A Technical Guide to Synthesis, Biological Activity, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid derivatives represent a cornerstone in the history of chemical weed management. Since the discovery of (2,4-dichlorophenoxy)acetic acid (2,4-D) in the 1940s, this class of herbicides has been instrumental in modern agriculture, offering selective control of broadleaf weeds in various cereal crops.[1][2] Their enduring legacy is a testament to their efficacy, cost-effectiveness, and relatively simple chemical synthesis. This guide provides a comprehensive technical overview of phenoxyacetic acid-based herbicides, delving into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols for evaluating their biological activity.

The Genesis and Classification of Phenoxyacetic Acid Herbicides

The era of organic herbicides was effectively launched with the discovery of 2,4-D, a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[1] This discovery marked a significant shift from the use of inorganic compounds for weed control. Phenoxyacetic acid herbicides are broadly classified based on their chemical structure, with the core phenoxyacetic acid moiety being the defining feature.[3] This class is a part of the larger group of aryloxyalkanoic acid herbicides.

The most prominent members of the phenoxyacetic acid family include:

  • (2,4-Dichlorophenoxy)acetic acid (2,4-D)

  • (4-Chloro-2-methylphenoxy)acetic acid (MCPA)

  • (2,4,5-Trichlorophenoxy)acetic acid (2,4,5-T) (Use is now largely discontinued due to concerns about dioxin contamination)

These parent acids are often formulated as salts or esters to improve their solubility and handling properties.

Mechanism of Action: Mimicking a Natural Growth Regulator

Phenoxyacetic acid herbicides exert their phytotoxic effects by acting as synthetic mimics of the plant hormone auxin.[4] In susceptible plants, these compounds bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. This binding event initiates a cascade of molecular events that lead to uncontrolled and disorganized plant growth, ultimately resulting in plant death.

The key steps in the mechanism of action are as follows:

  • Receptor Binding: The phenoxyacetic acid molecule binds to the TIR1/AFB receptor protein.

  • Ubiquitination and Degradation of Repressors: This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that activate the expression of auxin-responsive genes.

  • Hormonal Imbalance and Uncontrolled Growth: The overexpression of these genes leads to a hormonal imbalance, including the overproduction of other plant hormones like ethylene and abscisic acid. This results in a variety of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and ultimately, the cessation of growth and plant death.

Phenoxyacetic Acid Herbicide Mechanism of Action cluster_0 Plant Cell PAH Phenoxyacetic Acid Herbicide TIR1_AFB TIR1/AFB Receptor PAH->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Hormonal_Imbalance Hormonal Imbalance (Ethylene, ABA) Auxin_Genes->Hormonal_Imbalance Leads to Uncontrolled_Growth Uncontrolled Growth & Plant Death Hormonal_Imbalance->Uncontrolled_Growth Causes

Caption: Mechanism of action of phenoxyacetic acid herbicides.

Structure-Activity Relationships (SAR)

The herbicidal activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the acetic acid side chain.[3] Understanding these structure-activity relationships (SAR) is crucial for the design of new and more effective herbicides.

Key SAR Insights:

  • The Carboxylic Acid Group: The presence of the carboxylic acid group is essential for activity. It is believed to interact with a corresponding binding site on the auxin receptor. Ester and salt formulations are effective because they are readily converted to the parent acid within the plant.

  • The Aromatic Ring: The nature and position of substituents on the phenyl ring are critical determinants of herbicidal efficacy and selectivity.

    • Halogen Substitution: Chlorination of the aromatic ring generally enhances herbicidal activity. The position of the chlorine atoms is also important. For example, 2,4-disubstitution, as seen in 2,4-D, is highly effective. Increasing the number of chlorine atoms does not always lead to increased activity and can alter the selectivity profile.[3]

    • Methyl Group Substitution: The presence of a methyl group, as in MCPA (4-chloro-2-methylphenoxyacetic acid), can also confer high herbicidal activity.

  • The Acetic Acid Side Chain: Modifications to the side chain can impact activity. For instance, increasing the length of the alkyl chain can alter the compound's properties and its interaction with the receptor.

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid herbicides is typically achieved through a Williamson ether synthesis, reacting a substituted phenol with a haloacetic acid or its salt under basic conditions.[4] The general scheme involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace the halide from the haloacetic acid.

General Synthesis of Phenoxyacetic Acid Herbicides Substituted_Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Substituted_Phenol->Phenoxide + Base Base (e.g., NaOH) Base->Phenoxide Phenoxyacetic_Acid Phenoxyacetic Acid Derivative Phenoxide->Phenoxyacetic_Acid + Haloacetic_Acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic_Acid->Phenoxyacetic_Acid Salt Salt

Caption: General synthesis workflow for phenoxyacetic acid herbicides.

Experimental Protocol: Laboratory Synthesis of (2,4-Dichlorophenoxy)acetic acid (2,4-D)

This protocol outlines a small-scale laboratory synthesis of 2,4-D from 2,4-dichlorophenol and chloroacetic acid.

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Preparation of Sodium 2,4-Dichlorophenoxide:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of 2,4-dichlorophenol in a minimal amount of deionized water.

    • Slowly add an equimolar amount of sodium hydroxide solution while stirring. The reaction is exothermic.

  • Reaction with Sodium Chloroacetate:

    • In a separate beaker, neutralize an equimolar amount of chloroacetic acid with a sodium hydroxide solution to form sodium chloroacetate.

    • Add the sodium chloroacetate solution to the flask containing the sodium 2,4-dichlorophenoxide.

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for a specified period (e.g., 2-3 hours) to ensure the completion of the reaction.

  • Acidification and Precipitation:

    • After reflux, allow the reaction mixture to cool to room temperature.

    • Slowly add concentrated hydrochloric acid while stirring until the solution is acidic (pH 1-2, check with pH paper or meter). This will precipitate the 2,4-D.

  • Isolation and Purification:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude 2,4-D from a suitable solvent, such as an ethanol-water mixture, to obtain the purified product.

  • Drying and Characterization:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

    • Determine the melting point and characterize the product using spectroscopic techniques (e.g., NMR, IR) to confirm its identity and purity.

Biological Activity and Efficacy

The biological activity of phenoxyacetic acid herbicides is primarily directed towards broadleaf (dicotyledonous) weeds, with many cereal crops (monocotyledonous) exhibiting tolerance. This selectivity is a key reason for their widespread use in agriculture. The efficacy of these herbicides can be quantified using various metrics, such as the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit a biological process (e.g., growth) by 50%.

Compound Target Weed Efficacy Metric (IC50) Reference
Novel Compound 6bBrassica campestris (root growth)~0.0002 mmol L⁻¹[4]
Novel Compound 6cBrassica campestris (root growth)~0.0002 mmol L⁻¹[4]
Novel Compound 6cRice (Oryza sativa) (root growth)0.000085 mmol L⁻¹[4]

Note: The data presented is for novel longifolene-derived phenoxyacetates and is intended to be illustrative. The efficacy of standard phenoxyacetic acid herbicides like 2,4-D and MCPA is well-established, though direct IC50 comparisons in the same study were not available.

Experimental Protocols for Biological Activity Evaluation

To assess the herbicidal activity of phenoxyacetic acid derivatives, standardized bioassays are employed. The following are detailed protocols for two common laboratory-based assays.

Protocol 1: Seed Germination Assay

This assay evaluates the effect of a herbicide on the germination of weed seeds.

Materials:

  • Test compound (phenoxyacetic acid derivative)

  • Weed seeds (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters)

  • Control seeds (e.g., a tolerant crop species like wheat)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Solvent for the test compound (e.g., acetone, ethanol)

  • Deionized water

  • Growth chamber or incubator with controlled temperature and light

  • Pipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution with deionized water to obtain the desired test concentrations. Include a solvent control (solvent + water) and a negative control (water only).

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Pipette a fixed volume (e.g., 5 mL) of the respective test solution, solvent control, or negative control onto the filter paper in each Petri dish.

    • Place a predetermined number of weed seeds (e.g., 25-50) on the moist filter paper in each dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Place the Petri dishes in a growth chamber or incubator with controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.

    • Calculate the germination percentage for each treatment.

    • Determine the IC50 value for germination inhibition by plotting the germination percentage against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

Protocol 2: Root Growth Inhibition Assay

This assay assesses the effect of a herbicide on the root elongation of seedlings.

Materials:

  • Pre-germinated seedlings of a susceptible weed species

  • Test compound (phenoxyacetic acid derivative)

  • Agar or nutrient solution

  • Petri dishes or small transparent containers

  • Growth chamber or incubator

  • Ruler or digital caliper

Procedure:

  • Seedling Preparation:

    • Germinate weed seeds in the dark on moist filter paper until the radicles are a few millimeters long.

  • Assay Medium Preparation:

    • Prepare an agar medium or a hydroponic nutrient solution containing different concentrations of the test herbicide. Include a control medium without the herbicide.

  • Assay Setup:

    • Transfer the pre-germinated seedlings to the Petri dishes or containers with the herbicide-containing medium. Position the seedlings so that the roots are in contact with the medium.

  • Incubation:

    • Place the containers in a growth chamber in an upright position to allow for gravitropic root growth.

  • Data Collection and Analysis:

    • After a few days (e.g., 3-5 days), measure the length of the primary root of each seedling.

    • Calculate the average root length for each treatment.

    • Express the root growth as a percentage of the control and determine the IC50 for root growth inhibition.

Biological Activity Evaluation Workflow cluster_0 Seed Germination Assay cluster_1 Root Growth Inhibition Assay SGA_1 Prepare Test Solutions SGA_2 Setup Petri Dishes with Filter Paper & Seeds SGA_1->SGA_2 SGA_3 Incubate in Growth Chamber SGA_2->SGA_3 SGA_4 Count Germinated Seeds SGA_3->SGA_4 SGA_5 Calculate Germination % & Determine IC50 SGA_4->SGA_5 RGIA_1 Prepare Pre-germinated Seedlings RGIA_3 Transfer Seedlings to Assay Medium RGIA_1->RGIA_3 RGIA_2 Prepare Herbicide-containing Agar/Nutrient Solution RGIA_2->RGIA_3 RGIA_4 Incubate in Growth Chamber RGIA_3->RGIA_4 RGIA_5 Measure Root Length RGIA_4->RGIA_5 RGIA_6 Calculate % Inhibition & Determine IC50 RGIA_5->RGIA_6

Caption: Workflow for evaluating the biological activity of phenoxyacetic acid herbicides.

Conclusion

Phenoxyacetic acid derivatives have a long and successful history as selective herbicides. Their mechanism of action as synthetic auxins is well-understood, and their synthesis is relatively straightforward. The continued study of their structure-activity relationships provides a basis for the development of new and improved analogs with enhanced efficacy and desirable environmental profiles. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of these important agricultural chemicals, enabling researchers to contribute to the ongoing innovation in this field.

References

The Ascendancy of Phenoxyacetamidines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a cornerstone of modern drug discovery. The phenoxyacetamidine core is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to the development of a diverse array of therapeutic candidates. This technical guide provides an in-depth exploration of phenoxyacetamidine compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to harness the full potential of this remarkable chemical class.

I. The Phenoxyacetamidine Core: A Structural Overview

The phenoxyacetamidine moiety is characterized by a phenyl ring linked to an acetamidine group through an ether linkage. This seemingly simple arrangement offers a wealth of opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The phenyl ring can be substituted at various positions to modulate lipophilicity, electronic properties, and steric interactions. The acetamidine group, a strong basic functional group, is often protonated at physiological pH, enabling it to participate in key hydrogen bonding interactions with biological targets.

II. Synthetic Strategies: Building the Phenoxyacetamidine Scaffold

The synthesis of phenoxyacetamidine derivatives is typically achieved through a multi-step process that is both versatile and amenable to the generation of diverse chemical libraries. A common and effective approach involves the initial synthesis of a phenoxyacetic acid intermediate, which is then converted to the corresponding amide and subsequently to the target amidine.

General Synthetic Workflow

The following diagram illustrates a general and widely adopted synthetic route to phenoxyacetamidine compounds.

G cluster_0 Step 1: Synthesis of Phenoxyacetic Acid Ester cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Amide Formation Phenol Phenol K2CO3, Acetone K2CO3, Acetone Phenol->K2CO3, Acetone Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->K2CO3, Acetone Phenoxyacetic Acid Ester Phenoxyacetic Acid Ester K2CO3, Acetone->Phenoxyacetic Acid Ester Hydrazine Hydrate Hydrazine Hydrate Ethanol Ethanol Phenoxyacetic Acid Ester->Ethanol Hydrazine Hydrate->Ethanol Phenoxyacetic Acid Hydrazide Phenoxyacetic Acid Hydrazide Ethanol->Phenoxyacetic Acid Hydrazide Amine (R-NH2) Amine (R-NH2) Coupling Agent Coupling Agent Phenoxyacetic Acid Hydrazide->Coupling Agent Amine (R-NH2)->Coupling Agent Phenoxyacetamide Derivative Phenoxyacetamide Derivative Coupling Agent->Phenoxyacetamide Derivative

Caption: A general synthetic workflow for phenoxyacetamide derivatives.

Experimental Protocol: Synthesis of (4-Chloro-phenoxy)-acetic acid hydrazide

This protocol provides a detailed procedure for the synthesis of a key intermediate in the preparation of many biologically active phenoxyacetamide derivatives.[1]

Step 1: Synthesis of Ethyl (4-chlorophenoxy)acetate

  • To a solution of 4-chlorophenol (0.05 mol) in dry acetone (40 mL), add anhydrous potassium carbonate (0.075 mol) and ethyl chloroacetate (0.075 mol).

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Triturate the residue with cold water to remove potassium carbonate and extract the product with diethyl ether (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl (4-chlorophenoxy)acetate.

Step 2: Synthesis of (4-Chloro-phenoxy)-acetic acid hydrazide

  • Dissolve the crude ethyl (4-chlorophenoxy)acetate (0.03 mol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.045 mol) to the solution and stir the reaction mixture at room temperature for 7 hours.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to stand overnight.

  • Collect the resulting white precipitate by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from ethanol to obtain pure (4-chloro-phenoxy)-acetic acid hydrazide.

  • Characterization Data:

    • Yield: 89%

    • Melting Point: 116-118 °C

    • FT-IR (KBr, cm⁻¹): 3298 (NH₂), 3303 (NH), 1701 (C=O)

    • ¹H NMR (CDCl₃, δ ppm): 8.22 (t, 1H, NH), 6.88 (d, J = 8.85 Hz, 2H, Ar-H), 6.88 (d, J = 8.80 Hz, 2H, Ar-H), 4.92 (s, 2H, OCH₂), 3.57 (s, 2H, NH₂)

    • LC-MS (m/z): 201 [M]⁺, 203 [M+2]⁺

III. Therapeutic Applications: A Multifaceted Pharmacological Profile

Phenoxyacetamidine derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

A. Anticancer Activity

A significant body of research has focused on the anticancer potential of phenoxyacetamidines. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines.

Mechanism of Action: PARP-1 Inhibition

One of the key mechanisms underlying the anticancer activity of certain phenoxyacetamidine derivatives is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a crucial enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted into lethal double-strand breaks (DSBs) during DNA replication, ultimately causing cell death through a process known as synthetic lethality.

G cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (HR Deficient) DNA Damage (SSB) DNA Damage (SSB) PARP-1 Activation PARP-1 Activation DNA Damage (SSB)->PARP-1 Activation SSB Repair SSB Repair PARP-1 Activation->SSB Repair Cell Survival Cell Survival SSB Repair->Cell Survival DNA Damage (SSB) DNA Damage (SSB) PARP-1 Activation PARP-1 Activation DNA Damage (SSB) ->PARP-1 Activation Unrepaired SSB Unrepaired SSB PARP-1 Activation ->Unrepaired SSB Phenoxyacetamidine Phenoxyacetamidine Phenoxyacetamidine->PARP-1 Activation Inhibition Replication Fork Collapse Replication Fork Collapse Unrepaired SSB->Replication Fork Collapse DSB Formation DSB Formation Replication Fork Collapse->DSB Formation Apoptosis Apoptosis DSB Formation->Apoptosis HR Pathway Deficient HR Pathway DSB Formation->HR Pathway

Caption: Mechanism of PARP-1 inhibition by phenoxyacetamidine derivatives in HR-deficient cancer cells.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative phenoxyacetamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound IHepG2 (Liver)1.43[2]
5-FluorouracilHepG2 (Liver)5.32[2]
Compound IIHepG2 (Liver)6.52[2]
Compound 3cMCF-7 (Breast)12.5[3]
AdriamycinMCF-7 (Breast)8.9[3]
Compound 3cSK-N-SH (Neuroblastoma)18.2[3]
AdriamycinSK-N-SH (Neuroblastoma)11.4[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

B. Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Phenoxyacetamidine derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1, a constitutively expressed isoform involved in physiological functions, is a key strategy for developing anti-inflammatory drugs with an improved safety profile.

G cluster_0 Inflammatory Cascade cluster_1 Inhibition by Phenoxyacetamidine Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Reduced PGs Reduced PGs COX-2->Reduced PGs Inflammation Inflammation Prostaglandins (PGs)->Inflammation Phenoxyacetamidine Phenoxyacetamidine Phenoxyacetamidine->COX-2 Inhibition Reduced Inflammation Reduced Inflammation Reduced PGs->Reduced Inflammation

Caption: Mechanism of COX-2 inhibition by phenoxyacetamidine derivatives.

Data Presentation: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.

Compound IDDose (mg/kg)% Inhibition of EdemaReference
3a5045.2[1]
3c5058.7[1]
3g5052.4[1]
Indomethacin1065.8[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Divide male Wistar rats (150-200 g) into groups of six.

  • Administer the test compounds orally at the desired doses. The control group receives the vehicle only.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

C. Other Therapeutic Applications

The therapeutic potential of phenoxyacetamidines extends beyond anticancer and anti-inflammatory activities. Various derivatives have been investigated for:

  • Antimicrobial Activity: Some phenoxyacetamide derivatives have shown promising activity against a range of bacterial and fungal pathogens.[4][5][6]

  • Anticonvulsant Activity: The phenoxyacetamide scaffold has been explored for the development of novel antiepileptic agents.[7]

  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of other important enzymes, such as monoamine oxidase (MAO) and various kinases, suggesting their potential in treating neurological disorders and other diseases.

IV. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

Understanding the relationship between the chemical structure of phenoxyacetamidine derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Activity SAR
  • Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly influence anticancer activity. Electron-withdrawing groups, such as nitro and halogen atoms, at the para-position of the phenoxy ring have been shown to enhance cytotoxic activity.[3]

  • Amide Substitution: The substituent on the amide nitrogen also plays a critical role. The presence of a substituted phenyl ring can modulate the activity, with halogen substitutions often leading to increased potency.[1]

Anti-inflammatory Activity SAR
  • Phenoxy Ring Substitution: Similar to anticancer activity, halogen substituents on the phenoxy ring have been found to be favorable for anti-inflammatory activity.[1]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its absorption, distribution, and ultimately, its in vivo efficacy.

V. Conclusion and Future Directions

The phenoxyacetamidine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive starting point for the development of novel therapeutics. The insights provided in this technical guide, from detailed synthetic protocols to the elucidation of mechanisms of action and structure-activity relationships, are intended to empower researchers to further explore and exploit the vast potential of this chemical class.

Future research in this area should focus on:

  • Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective analogs for specific therapeutic targets.

  • Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the various pharmacological activities of these compounds.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on promising lead compounds to assess their drug-likeness and safety profiles.

By continuing to build upon the foundational knowledge presented here, the scientific community can unlock the full therapeutic potential of phenoxyacetamidine compounds and translate these promising molecules into next-generation medicines.

VI. References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 1-12. --INVALID-LINK--

  • Raffa, D., Migliara, O., Daidone, G., Maggio, B., & Schillaci, D. (2002). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. Bollettino chimico farmaceutico, 141(1), 3–7. --INVALID-LINK--

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Sayed, M. A. A., Taha, M. O., & Youssif, B. G. M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. --INVALID-LINK--

  • Yar, M. S., Siddiqui, A. A., & Ali, M. A. (2007). Synthesis and antimicrobial activity of some new phenoxyacetamide derivatives. Acta Poloniae Pharmaceutica, 64(3), 235-239. --INVALID-LINK--

  • Özdemir, A., Turan-Zitouni, G., Kaplancıklı, Z. A., Tunçbilek, M., & Chevallet, P. (2007). Synthesis and antimicrobial activity of some new 2-(2-phenoxyacetamide)-1,3,4-thiadiazole and 2-(2-phenoxyacetamide)-5-mercapto-1,3,4-oxadiazole derivatives. European journal of medicinal chemistry, 42(3), 403–409. --INVALID-LINK--

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 895926. --INVALID-LINK--

  • Siddiqui, N., Rana, A., Khan, S. A., & Ahsan, W. (2007). Synthesis and anticonvulsant activity of some new phenoxyacetamide derivatives. Bioorganic & medicinal chemistry letters, 17(24), 6776–6781. --INVALID-LINK--

References

An In-Depth Technical Guide to the Pharmacological Investigation of Novel Amidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Amidine Moiety in Modern Drug Discovery

The amidine functional group, characterized by its unique R-C(=NR')NR''R''' structure, holds a significant place in medicinal chemistry. As highly basic moieties, they are often protonated at physiological pH, enabling potent electrostatic interactions with biological targets. Historically, amidine-containing compounds like the broad-spectrum antiparasitic agent pentamidine have demonstrated significant therapeutic impact.[1] Furthermore, their role as effective bioisosteres for amide bonds allows medicinal chemists to modulate critical drug properties, including potency, metabolic stability, and pharmacokinetic profiles, thereby overcoming common liabilities associated with peptide-based therapeutics.[2][3][4][5]

However, the very properties that make amidines attractive—their basicity and charge—also present unique challenges, including poor oral bioavailability and potential off-target toxicity.[1] Therefore, a rigorous and systematic pharmacological investigation is not merely a procedural step but a critical, logic-driven process to identify candidates with the highest potential for clinical success. This guide provides a comprehensive framework for the preclinical pharmacological evaluation of novel amidine compounds, moving from foundational in vitro characterization to definitive in vivo studies, with an emphasis on the causal logic behind each experimental choice.

Chapter 1: The Integrated Preclinical Evaluation Workflow

A successful drug discovery campaign relies on a multi-stage, iterative process of evaluation. The workflow is designed to answer fundamental questions about a compound's viability at each stage, enabling a "fail early, fail cheap" strategy that conserves resources for the most promising candidates.[6] This approach ensures that a compound's fundamental drug-like properties are understood before it advances to more complex and resource-intensive animal studies.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Physicochemical Profiling B ADME Screening (Metabolic Stability, PPB) A->B Is it stable & available? C Primary & Secondary Pharmacodynamic Assays B->C Does it engage the target? D In Vitro Safety (Cytotoxicity, hERG, CYP) C->D Is it initially safe? E Rodent Pharmacokinetics (PK) D->E Go/No-Go Decision F Efficacy/PD Model Selection E->F Is exposure adequate? G PK/PD & Efficacy Studies F->G Does it work in vivo? H Preclinical Candidate G->H Candidate Selection

Caption: High-level workflow for the pharmacological investigation of novel compounds.

Chapter 2: Foundational In Vitro Profiling: Building the Base of the Pyramid

Before assessing biological activity, it is imperative to understand the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel amidine compound. These assays are relatively high-throughput and provide the foundational data needed to interpret all subsequent biological results.[7] Poor results at this stage are often a strong indicator of future development challenges.

Physicochemical Properties: Solubility and Permeability

Solubility and permeability are the cornerstones of oral bioavailability.[8] A compound must dissolve in the gastrointestinal tract and permeate the intestinal wall to reach systemic circulation.

  • Rationale: The cationic nature of many amidines at physiological pH can lead to high aqueous solubility but may hinder passive diffusion across lipid membranes. Assessing these properties early prevents the advancement of compounds that are fundamentally incapable of being absorbed.

Table 1: Key Physicochemical Assays

ParameterAssay TypePrincipleTypical Output
Kinetic Solubility Turbidimetric AssayA DMSO stock solution is added to an aqueous buffer; precipitation is detected by light scattering (nephelometry).[9][10]Solubility (µg/mL or µM) in a specific buffer (e.g., pH 7.4 PBS).
Thermodynamic Solubility Shake-Flask MethodExcess solid compound is equilibrated in a buffer over an extended period (24-48h) to determine the true equilibrium solubility.[10][11]Equilibrium solubility (µg/mL or µM).
Permeability Caco-2 Cell AssayThe rate of compound transport across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, is measured.[12]Apparent Permeability Coefficient (Papp) in cm/s.
In Vitro ADME: Metabolic Stability and Plasma Protein Binding
  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). High metabolic clearance is a common reason for poor bioavailability and short duration of action.

  • Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood (e.g., albumin). It is a critical parameter as only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[13][14]

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

  • Principle: The compound is incubated with liver microsomes (which contain metabolic enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Materials: Test compound, pooled liver microsomes (human, rat), NADPH regenerating system, control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance), quenching solution (e.g., ice-cold acetonitrile with internal standard).

  • Procedure:

    • Pre-warm microsome solution to 37°C.

    • Add the test compound (final concentration typically 1 µM) and incubate for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot and add it to the quenching solution to stop the reaction.

    • Centrifuge samples to pellet protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Controls:

    • Negative Control: Incubate without NADPH to assess non-enzymatic degradation.

    • Positive Controls: Run high and low clearance compounds to validate the assay system.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

  • Principle: The Rapid Equilibrium Dialysis (RED) device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber.[14] The unbound drug diffuses across the membrane until equilibrium is reached, allowing for the direct measurement of the free concentration.

  • Materials: RED device inserts and base plate, plasma (human, rat), phosphate-buffered saline (PBS), test compound, control compound (e.g., Warfarin, >99% bound).

  • Procedure:

    • Spike plasma with the test compound (e.g., 5 µM).

    • Add the spiked plasma to the sample chamber of the RED device insert (typically ~200 µL).

    • Add PBS to the buffer chamber (~350 µL).

    • Assemble the unit on the base plate, seal, and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[14]

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Combine the plasma aliquot with an equal volume of blank PBS and the buffer aliquot with an equal volume of blank plasma to ensure matrix matching for analysis.

    • Precipitate proteins with acetonitrile and analyze all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

    • Calculate Percent Bound = (1 - fu) * 100.

Chapter 3: Pharmacodynamic Evaluation: Target Engagement and Functional Response

Pharmacodynamics (PD) describes the effects of a drug on the body. This phase aims to confirm that the novel amidine compound binds to its intended target and elicits a desired biological response. G-protein coupled receptors (GPCRs) are a common target class for drugs and will be used as an illustrative example.[15][16]

  • Causality: A binding assay confirms physical interaction (affinity), but it does not describe the functional consequence. A functional assay is therefore essential to determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.

Primary Assay: Quantifying Target Binding

Radioligand binding assays are a gold-standard method for determining the affinity (Kd) of a compound for a receptor.

Protocol 3: Competitive Radioligand Binding Assay

  • Principle: A fixed concentration of a radiolabeled ligand (e.g., ³H-prazosin for the α1-adrenergic receptor) is incubated with a cell membrane preparation expressing the target receptor. The novel, unlabeled compound is added at increasing concentrations to compete for binding with the radioligand. The reduction in radioactivity is proportional to the test compound's affinity.

  • Procedure:

    • In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through a glass fiber filtermat to separate bound from free radioligand. The membranes and bound radioligand are trapped on the filter.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity on the filtermat using a scintillation counter.

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding: Radioligand + membranes + a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation.

Secondary Assay: Measuring Functional Activity

Once binding is confirmed, the functional outcome must be measured. For a GPCR, this involves quantifying the downstream signaling cascade.[17]

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway Ligand_Gs Agonist GPCR_Gs GPCR (Gs-coupled) Ligand_Gs->GPCR_Gs:f0 G_Gs Gs Protein GPCR_Gs->G_Gs activates AC Adenylyl Cyclase G_Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response_Gs Cellular Response PKA->Response_Gs Ligand_Gq Agonist GPCR_Gq GPCR (Gq-coupled) Ligand_Gq->GPCR_Gq:f0 G_Gq Gq Protein GPCR_Gq->G_Gq activates PLC Phospholipase C G_Gq->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Response_Gq Cellular Response PKC->Response_Gq

Caption: Canonical Gs and Gq GPCR signaling pathways measured in functional assays.

Protocol 4: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Principle: Agonist activation of a Gs-coupled receptor stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Activation of a Gi-coupled receptor inhibits this process. This assay quantifies intracellular cAMP levels, typically using a competitive immunoassay format like HTRF or ELISA.

  • Procedure:

    • Plate cells stably expressing the target receptor in a 96- or 384-well plate.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors: Add an adenylyl cyclase stimulator like Forskolin.

    • Add varying concentrations of the test compound and incubate at room temperature.

    • Lyse the cells and add detection reagents (e.g., HTRF antibody pair: anti-cAMP cryptate donor and d2-labeled cAMP acceptor).

    • Read the plate on an appropriate plate reader.

  • Data Analysis:

    • Plot the assay signal against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 for antagonists.

Chapter 4: In Vitro Safety & Toxicology: Identifying Liabilities Early

Early identification of toxicological liabilities is paramount.[18] The goal is to eliminate compounds with a high probability of causing adverse effects long before they enter in vivo studies.

  • Rationale: Cardiotoxicity is a leading cause of drug withdrawal.[19] The hERG potassium channel is a critical anti-target; its inhibition can lead to a potentially fatal arrhythmia called Torsades de Pointes.[20][21] Similarly, inhibition of major CYP450 enzymes can cause dangerous drug-drug interactions.

Table 2: Core In Vitro Safety Panel

LiabilityAssay TypePrincipleTypical Output
General Cytotoxicity MTS/MTT AssayMeasures the metabolic activity of cells as an indicator of viability.CC50 (Concentration causing 50% cytotoxicity).
Cardiotoxicity hERG Patch ClampDirectly measures the flow of ions through the hERG channel in a cell expressing the channel using electrophysiology.[20][21]IC50 for hERG channel inhibition.
Drug-Drug Interactions CYP450 InhibitionThe ability of the test compound to inhibit the activity of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) is measured using fluorescent probe substrates.IC50 for each CYP isoform.

Protocol 5: Automated hERG Patch Clamp Assay

  • Principle: This assay provides a direct functional measurement of the hERG potassium current (IKr).[20] A cell stably expressing the hERG channel is held at a specific voltage, and a series of voltage steps are applied to elicit and measure the characteristic tail current. The effect of the test compound on this current is quantified.

  • Materials: Automated patch clamp system (e.g., QPatch, SyncroPatch), HEK293 cells stably expressing hERG channels, extracellular and intracellular recording solutions, positive control (e.g., E-4031, a potent hERG blocker).

  • Procedure:

    • Cells are harvested and placed into the automated patch clamp system.

    • The system automatically establishes a high-resistance "gigaseal" and achieves whole-cell recording configuration.

    • A specific voltage protocol is applied to establish a stable baseline hERG tail current.

    • Vehicle control is applied, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

    • The hERG tail current is measured after application of each concentration.

  • Controls:

    • Vehicle Control: (e.g., 0.1% DMSO) to establish baseline.

    • Positive Control: A known hERG inhibitor (e.g., E-4031) is run to confirm assay sensitivity and performance.

  • Data Analysis:

    • Calculate the percent inhibition of the hERG tail current at each concentration relative to the vehicle control.

    • Plot percent inhibition vs. log concentration and fit to a dose-response curve to determine the IC50 value.

Chapter 5: In Vivo Pharmacokinetics: Characterizing Systemic Exposure

In vivo pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism.[22][23] This information is critical for designing effective in vivo efficacy studies and for predicting human dose. Rodent models, such as mice or rats, are standard for these initial studies.[22][24]

  • Rationale: Excellent in vitro potency is meaningless if the compound cannot achieve and maintain sufficient concentrations at the target site in vivo. A PK study bridges the gap between in vitro data and in vivo effect.

Protocol 6: Rodent Pharmacokinetic Study (Rat)

  • Principle: The compound is administered to a group of rats via a desired route (e.g., intravenous bolus and oral gavage). Blood samples are collected at serial time points, and the concentration of the compound in plasma is measured by LC-MS/MS.

  • Animals and Housing: Male Sprague-Dawley rats (n=3 per group), housed in accordance with institutional guidelines. Jugular vein cannulation is often performed to facilitate serial blood sampling.[25]

  • Procedure:

    • Dosing:

      • IV Group: Administer the compound as a bolus via the tail vein (e.g., 1 mg/kg).

      • PO Group: Administer the compound by oral gavage (e.g., 10 mg/kg).

    • Blood Sampling: Collect blood samples (~100 µL) from the jugular vein cannula at pre-dose and multiple post-dose time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the plasma concentration-time Curve.Represents total drug exposure over time.
Elimination half-life.Determines dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability (calculated as [AUC]PO / [AUC]IV * [Dose]IV / [Dose]PO).The fraction of the oral dose that reaches systemic circulation.

Chapter 6: In Vivo Efficacy and Safety Models

The final preclinical step is to demonstrate that the compound has the desired therapeutic effect in an animal model of disease and to assess its safety profile at therapeutic doses.

Efficacy Model Selection
  • Rationale: The choice of animal model is critical and must be clinically relevant to the human disease being investigated.[26] For amidine-like antihypertensive agents, a model like the Spontaneously Hypertensive Rat (SHR) is a well-established and appropriate choice.[27][28]

Example Model: Spontaneously Hypertensive Rat (SHR)

The SHR model mimics essential hypertension in humans and is widely used to evaluate the efficacy of antihypertensive drugs.[27] Blood pressure can be monitored non-invasively by tail-cuff plethysmography or continuously via telemetry.

Alternative Models for Early Toxicity Screening: The Zebrafish
  • Rationale: For early, higher-throughput in vivo toxicity assessment, particularly for cardiotoxicity, the zebrafish (Danio rerio) has emerged as a powerful model.[19][29] Their optical transparency allows for real-time, non-invasive observation of cardiac morphology and function in the developing embryo.[19][30][31] This can provide an early warning of potential cardiac liabilities before committing to more extensive rodent studies.

Conclusion

The pharmacological investigation of novel amidine compounds is a systematic, evidence-driven journey from molecule to potential medicine. It requires an integrated approach that combines physicochemical profiling, in vitro ADME-Tox, and rigorous pharmacodynamic and pharmacokinetic evaluations. By understanding the "why" behind each experiment—from the foundational need for solubility data to the direct measurement of a target-driven physiological response in vivo—researchers can make informed, data-driven decisions. This logical progression ensures that only the most promising candidates, those with a well-understood balance of efficacy, safety, and drug-like properties, advance toward clinical development.

References

Methodological & Application

Characterization of 2-Phenoxyacetamidine Hydrochloride in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for Investigating a Novel Phenoxyamidine Compound

2-Phenoxyacetamidine hydrochloride is a small molecule whose biological activity in cellular models is not extensively documented in publicly available literature. Its chemical structure, featuring a phenoxy group linked to an acetamidine moiety, suggests potential interactions with various biological targets. The amidine group is a well-recognized pharmacophore present in numerous bioactive compounds, known to engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids.[1][2] Amidine-containing molecules have been developed as inhibitors of enzymes such as serine proteases and sphingosine kinases.[3][4] The phenoxy moiety, on the other hand, is found in various herbicides and other compounds that can influence cellular metabolism and viability.[5][6]

Given these structural features, a logical starting point for characterization is to hypothesize that this compound may impact fundamental cellular processes such as proliferation, viability, and cell cycle progression. This guide provides a comprehensive, tiered experimental workflow designed to systematically evaluate the cytotoxic and mechanistic properties of this compound in a cell culture setting. The protocols herein are designed as a self-validating system, moving from broad screening assays to more specific mechanistic studies.

Hypothetical Mechanism of Action

We will proceed with the hypothesis that this compound induces cytotoxicity by disrupting mitochondrial function, a common mechanism for compounds with aromatic and cationic features. This disruption could lead to a decrease in metabolic activity and the subsequent initiation of the apoptotic cascade, potentially culminating in cell cycle arrest.

Hypothetical_MoA Hypothetical Mechanism of 2-Phenoxyacetamidine HCl Compound 2-Phenoxyacetamidine HCl Mitochondria Mitochondrial Disruption Compound->Mitochondria Primary Insult Metabolism Decreased Metabolic Activity (Reduced NAD(P)H) Mitochondria->Metabolism Leads to Apoptosis Initiation of Apoptosis Mitochondria->Apoptosis Triggers CellCycle Cell Cycle Arrest Apoptosis->CellCycle Causes

Caption: Hypothetical mechanism of 2-Phenoxyacetamidine HCl action.

PART 1: Compound Handling and Preparation

Safety and Handling Precautions

Before handling, consult the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Preparation of Stock Solutions

The preparation of a concentrated, sterile stock solution is critical for accurate and reproducible dosing. Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds.[7][8]

  • Objective: To prepare a 10 mM stock solution in sterile DMSO.

  • Materials:

    • This compound (MW: 186.64 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

  • Protocol:

    • Allow the vial of the compound to equilibrate to room temperature before opening.

    • Weigh 1.87 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 1.0 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[8]

    • Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store stock solution aliquots at -20°C or -80°C, protected from light.[9]

ngcontent-ng-c1205671314="" class="ng-star-inserted">

Expert Insight: Always prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the test compound. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% to prevent solvent-induced cytotoxicity.[7]

PART 2: Experimental Workflow for Cellular Characterization

A tiered approach is recommended to efficiently characterize the compound's effects. Tier 1 focuses on broad effects on cell health, while Tier 2 investigates the underlying mechanisms of cell death.

Experimental_Workflow cluster_0 Tier 1: Viability & Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Investigation T1_MTT MTT Assay (Metabolic Activity) Analysis1 Data Analysis: Determine IC50 T1_MTT->Analysis1 T1_LDH LDH Release Assay (Membrane Integrity) T1_LDH->Analysis1 T2_Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) Analysis2 Data Analysis: Quantify Apoptosis & Cell Cycle Phases T2_Apoptosis->Analysis2 T2_CellCycle Propidium Iodide Staining (Cell Cycle Analysis) T2_CellCycle->Analysis2 Start Select Cell Line & Seed Plates Dose Treat with 2-Phenoxyacetamidine HCl (Dose-Response & Time-Course) Start->Dose Dose->T1_MTT Dose->T1_LDH Decision Is the compound cytotoxic? Analysis1->Decision Decision->T2_Apoptosis Yes Decision->T2_CellCycle Yes End Conclude Mechanism Decision->End No Analysis2->End

Caption: A tiered workflow for cellular characterization.

Tier 1: Viability and Cytotoxicity Screening

The initial goal is to determine if this compound affects cell health and to establish a dose-response relationship.

MTT Assay for Metabolic Activity

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[10]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control (DMSO).

    • Incubation: Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another solubilization solution to each well.

    • Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[11][12][13]

  • Protocol:

    • Plate Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[13]

    • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[13]

    • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

    • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50-100 µL to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measurement: Add a stop solution if required by the kit and measure the absorbance at 490 nm.

Data Presentation and Analysis (Tier 1)

Data should be normalized to the vehicle control and plotted as a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)100.0 ± 4.52.1 ± 0.8
0.198.2 ± 5.13.5 ± 1.1
191.5 ± 3.88.9 ± 2.4
1052.3 ± 6.245.7 ± 5.9
5015.8 ± 2.982.4 ± 4.3
1005.1 ± 1.795.6 ± 3.1
Table 1: Example dose-response data for this compound after a 48-hour treatment.

Tier 2: Mechanistic Investigation

If Tier 1 results indicate significant cytotoxicity, the following assays can elucidate the mode of cell death.

Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a DNA-binding dye that only enters cells with compromised membranes (late apoptosis/necrosis).[15]

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for a relevant time period (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet once with cold 1X PBS.

    • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[16][17]

  • Protocol:

    • Cell Treatment: Seed and treat cells as described for the Annexin V assay.

    • Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes.[17]

    • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][18] Incubate for at least 30 minutes on ice or store at 4°C.

    • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[17]

    • Staining: Resuspend the cell pellet in 400-500 µL of PI staining solution containing RNase A.[17] The RNase A is crucial to prevent staining of double-stranded RNA.[16]

    • Incubation: Incubate at room temperature for 10-30 minutes in the dark.

    • Analysis: Analyze the samples by flow cytometry, ensuring data is collected on a linear scale.[18]

Conclusion and Future Directions

This structured workflow provides a robust framework for the initial characterization of this compound. The data gathered from these experiments will establish its cytotoxic potential, determine its IC50 value, and provide critical insights into its mechanism of action, specifically whether it induces apoptosis, necrosis, and/or cell cycle arrest. Positive findings would warrant further investigation into specific molecular targets and signaling pathways.

References

A Stability-Indicating RP-HPLC Method for the Quantification of 2-Phenoxyacetamidine Hydrochloride in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note:

Abstract

This application note details a robust, specific, and accurate stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-Phenoxyacetamidine Hydrochloride. The method is designed for use in quality control and stability testing environments. The protocol employs a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry and resolution from potential degradation products. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, and precision.[1][2] Furthermore, forced degradation studies confirm the method's ability to separate the main analyte from degradants generated under various stress conditions.[3][4]

Introduction and Scientific Rationale

This compound is a chemical intermediate or entity whose purity and concentration are critical for its intended application in pharmaceutical development.[5] A reliable analytical method is paramount for its quantification in the bulk drug substance, ensuring quality, consistency, and safety. RP-HPLC is the technique of choice due to its high sensitivity, specificity, and resolving power for a wide range of compounds.[6]

The scientific basis for this method lies in the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. 2-Phenoxyacetamidine, being a hydrochloride salt, is polar and water-soluble. The phenoxy group provides sufficient hydrophobicity for retention on a C18 column. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous phosphate buffer. The buffer is critical as it maintains a constant pH, thereby controlling the ionization state of the amidine group and ensuring consistent, reproducible retention times. This method is developed to be stability-indicating, meaning it can accurately measure the drug substance in the presence of its impurities and degradation products, a key requirement of regulatory bodies like the FDA and as outlined in ICH guidelines.[4][7]

Experimental Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Empower, Chromeleon) is required.

  • Chemicals & Reagents:

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Ortho-Phosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

The chromatographic parameters were optimized to achieve a symmetric peak shape, adequate retention, and efficient separation from potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
Mobile Phase A: 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Ortho-Phosphoric Acid)B: AcetonitrileRatio: A:B (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Buffer (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using diluted Ortho-Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase (Buffer:Acetonitrile, 60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask, dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

Analysis Workflow and System Suitability

The following workflow ensures that the chromatographic system is suitable for the intended analysis before any samples are processed.

HPLC_Workflow start Start prep Prepare Solutions (Mobile Phase, Standards, Samples) start->prep setup HPLC System Setup & Column Equilibration prep->setup sst System Suitability Test (SST) (5 Replicate Injections of Standard) setup->sst decision SST Criteria Met? sst->decision inject Inject Blank & Samples decision->inject Yes fail Troubleshoot System (Check Pump, Column, Detector) decision->fail No acquire Data Acquisition inject->acquire process Peak Integration & Quantification acquire->process report Generate Final Report process->report end_node End report->end_node fail->setup

Caption: General workflow for the quantification of this compound.

System Suitability Testing (SST)

SST is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the analysis to be performed.[8] Before sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The acceptance criteria must be met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column condition and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency, ensuring sharp and well-defined peaks for accurate integration.[9]
% RSD of Peak Areas ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the detector response.[10]
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pump flow rate.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies are performed to produce potential degradation products and prove the method can separate them from the active analyte.[3][12]

  • Acid Hydrolysis: Reflux sample solution with 0.1M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.[4]

The goal is to achieve 5-20% degradation of the active ingredient.[12] The chromatograms of the stressed samples should show that the principal peak is resolved from any degradant peaks (Resolution > 2.0).

Linearity

Prepare a series of solutions from the stock solution in the concentration range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is determined by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six separate sample preparations on the same day. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.[13]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, LOD is determined at an S/N ratio of 3:1 and LOQ at an S/N ratio of 10:1.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[14]

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Organic Composition (± 2%) The system suitability parameters should remain within the acceptance criteria for all tested variations.

Summary of Validation Data (Example)

Validation ParameterResultAcceptance Criteria
Specificity No interference from degradants; Peak Purity of analyte peak passes.Peak is spectrally pure and resolved
Linearity (50-150 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy Mean Recovery = 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability = 0.8%Intermediate Precision = 1.2%%RSD ≤ 2.0%
LOD 0.1 µg/mLReport Value
LOQ 0.3 µg/mLReport Value
Robustness System suitability parameters passed under all varied conditions.SST criteria must be met

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been thoroughly validated as per ICH guidelines and has proven to be linear, accurate, precise, and specific. The stability-indicating nature of the assay, confirmed through forced degradation studies, makes it highly suitable for routine quality control analysis and for monitoring the stability of the bulk drug substance over time.

References

How to dissolve 2-Phenoxyacetamidine Hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparation of 2-Phenoxyacetamidine Hydrochloride Solutions for In Vitro Research

Abstract

This application note provides a comprehensive, technically grounded guide for the dissolution of this compound (CAS: 67386-38-3) for use in a wide range of in vitro assays. Adherence to proper solubilization and handling protocols is paramount for generating reproducible and reliable experimental data. This document moves beyond a simple set of instructions to explain the critical scientific principles behind each step, ensuring researchers can make informed decisions tailored to their specific experimental systems. We will cover compound characteristics, solvent selection, detailed protocols for stock and working solution preparation, and best practices for storage and quality control.

Compound Profile: this compound

Understanding the fundamental physicochemical properties of a compound is the first step in developing a robust dissolution protocol. This compound is a white, powdered organic compound supplied as a hydrochloride salt.[1][2] The salt form is typically used to enhance the aqueous solubility and stability of the parent molecule, a common strategy in pharmaceutical development.[3][4]

PropertyValueSource
CAS Number 67386-38-3[1][2]
Molecular Formula C₈H₁₁ClN₂O[1]
Molecular Weight 186.64 g/mol [1]
Appearance White Powder[2]
Melting Point 127-128 °C (with decomposition)[1][2]
Standard Storage Room Temperature, Sealed in Dry Conditions[1][2]

The Science of Solubilization for In Vitro Assays

The primary goal is to create a homogenous, stable stock solution at a known concentration, which can then be accurately diluted into an aqueous assay buffer or cell culture medium.[5] The choice of solvent is a critical decision dictated by the compound's solubility and the tolerance of the biological system to the solvent.

  • Aqueous Solvents (e.g., sterile water, PBS): As a hydrochloride salt, this compound is expected to have a degree of aqueous solubility.[3] Water is the most biocompatible solvent and should be the first choice if the desired concentration can be achieved. However, for many organic compounds, aqueous solubility may be limited, even for salt forms.[6]

  • Organic Solvents (e.g., DMSO, Ethanol):

    • Dimethyl Sulfoxide (DMSO): A powerful, water-miscible aprotic solvent capable of dissolving a vast array of organic compounds.[7] It is a standard solvent for creating high-concentration stock solutions of test compounds. However, DMSO can exhibit cytotoxicity, and its final concentration in assays should typically be kept below 0.5%, and ideally below 0.1%, to avoid off-target effects.

    • Ethanol: A polar protic solvent also used for solubilizing compounds. A key drawback is its volatility, which can lead to an unintended increase in the stock solution's concentration over time if not stored properly.[8]

Solubility Profile and Solvent Recommendations

While specific quantitative solubility data for this compound is not widely published, we can make recommendations based on its structure and the properties of similar amidine hydrochloride compounds. For instance, the related compound Cl-amidine hydrochloride is reported to be soluble in DMSO (at 69 mg/mL) and water (at 6 mg/mL), but insoluble in ethanol.[9]

It is strongly recommended to perform a small-scale solubility test before preparing a large batch of stock solution.

Recommended SolventExpected SolubilitySuitability for In Vitro Assays & Key Considerations
Dimethyl Sulfoxide (DMSO) HighExcellent. Ideal for preparing high-concentration primary stocks (e.g., 10-100 mM). Ensure the final assay concentration is non-toxic to your system (typically <0.5%).
Sterile Water (e.g., Milli-Q® or WFI) ModerateGood. The most biocompatible option. May not be suitable for high-concentration stocks, but ideal for direct dissolution at lower concentrations or for preparing working solutions.
Phosphate-Buffered Saline (PBS) ModerateGood. Physiologically relevant buffer. Be aware of the "common ion effect," where high chloride concentrations could potentially slightly reduce the solubility of a hydrochloride salt.[6]
Ethanol Low to InsolubleNot Recommended as a primary solvent. Based on data from similar compounds, solubility is likely poor.[9] Its volatility also poses a risk to concentration accuracy.[8]

Protocol: Preparation of a Primary Stock Solution (e.g., 10 mM in DMSO)

This protocol details the preparation of a highly concentrated, accurately prepared primary stock solution. The use of concentrated stock solutions is a standard laboratory practice that improves accuracy, conserves the compound, and enhances stability.[5][10]

Required Materials
  • This compound powder

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance[11]

  • Class 'A' volumetric flask[11]

  • Appropriate personal protective equipment (PPE)

  • Sterile microcentrifuge tubes or cryovials (amber-colored if compound is light-sensitive)

  • Sterile 0.22 µm syringe filter (if sterility is required for cell-based assays)

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Calculate Mass (e.g., for 10 mM) B Weigh Compound Accurately A->B C Transfer to Volumetric Flask B->C D Add ~70% of Final Solvent Volume (DMSO) C->D E Vortex / Sonicate Until Fully Dissolved D->E F Add Solvent to Final Volume E->F G Invert to Mix F->G H Sterile Filter (Optional, for cell culture) G->H I Aliquot into Cryovials H->I J Store at -20°C or -80°C I->J G A Primary Stock Solution (e.g., 10 mM in DMSO) B Calculate Dilution (e.g., for 10 µM final) A->B C Add Stock to Assay Medium (e.g., 1 µL stock into 1 mL medium) B->C D Vortex Gently to Mix C->D E Use Immediately in Assay D->E

References

Application Note: A Methodological Guide to Characterizing 2-Phenoxyacetamidine Hydrochloride as a Putative Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory potential of 2-Phenoxyacetamidine Hydrochloride against inducible Nitric Oxide Synthase (iNOS). The overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory diseases, making selective iNOS inhibitors highly sought-after therapeutic candidates.[1][2] Due to its structural features, notably the amidine moiety which can mimic the guanidino group of the natural substrate L-arginine, this compound presents a compound of interest for iNOS inhibition. This guide details the foundational principles of iNOS catalysis, provides step-by-step protocols for determining inhibitory potency (IC₅₀) and mode of action, and outlines best practices for data analysis and interpretation.

Introduction: The Scientific Rationale

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes.[3] There are three primary isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and regulate neuronal communication and vascular tone respectively, iNOS is typically absent in resting cells.[1] Its expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines, leading to the sustained, high-output production of NO that contributes to the pathophysiology of chronic inflammation, sepsis, and arthritis.[2][4][5]

Consequently, the selective inhibition of iNOS over the constitutive isoforms is a paramount goal in modern drug discovery. This application note establishes a robust workflow to characterize a novel compound, this compound, as a putative iNOS inhibitor.

Principle of the iNOS Assay

The catalytic activity of iNOS involves the oxidation of L-arginine to L-citrulline, producing NO as a co-product.[3] Direct measurement of the reactive and short-lived NO radical is challenging.[6] Therefore, the most common and reliable method relies on the quantification of its stable, oxidized breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[7] The protocol described herein utilizes the Griess test, a colorimetric assay that measures nitrite concentration.[3] To ensure all NO production is accounted for, nitrate is first enzymatically converted to nitrite using nitrate reductase.[7] The total nitrite concentration then serves as a direct proxy for iNOS activity.

Pre-Experimental Preparation

Scientific rigor begins with meticulous preparation. The accuracy of enzyme inhibition studies is highly dependent on the quality and handling of reagents.[8]

Compound Handling: this compound
  • Physical Properties: this compound is a white crystalline powder.[9]

  • Storage: Store desiccated at room temperature in a tightly sealed container.[9]

  • Solubility & Stock Solution: Initial solubility testing is critical. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent such as ultrapure water or DMSO. Test for precipitation upon dilution into the aqueous assay buffer. If DMSO is used, ensure the final concentration in the assay does not exceed 0.5-1% (v/v) to avoid solvent-induced enzyme inhibition.

Reagents and Buffers
  • iNOS Enzyme: Use a purified, recombinant iNOS preparation (e.g., murine or human). Note the specific activity (U/mg) from the supplier's datasheet. Store at -80°C and handle on ice to preserve activity.[10]

  • Assay Buffer: A common buffer is 50 mM HEPES or Tris-HCl, pH 7.4. The exact composition may need optimization.[11]

  • Cofactors & Substrate: Prepare fresh stock solutions of L-arginine (substrate), NADPH, and tetrahydrobiopterin (BH₄), a critical cofactor for NOS activity.

  • Positive Control: Include a known iNOS inhibitor, such as L-N⁶-(1-iminoethyl)lysine (L-NIL) or aminoguanidine, to validate the assay performance.

Experimental Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying an inhibitor's potency. This protocol employs a 96-well plate format suitable for dose-response analysis.[10]

Materials
  • Purified recombinant iNOS

  • This compound

  • L-Arginine

  • NADPH

  • Tetrahydrobiopterin (BH₄)

  • Nitrate Reductase

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • 96-well clear, flat-bottom microplates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 540 nm[3]

Step-by-Step Assay Procedure
  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM). Also prepare dilutions for the positive control inhibitor.

  • Reaction Setup: In each well of a 96-well plate, add the components in the following order (example volumes for a 100 µL final reaction):

    • 50 µL Assay Buffer (for blanks) OR 40 µL Assay Buffer + 10 µL Inhibitor/Vehicle

    • 10 µL Cofactor Mix (containing NADPH and BH₄ at optimized concentrations)

    • 20 µL iNOS enzyme solution (diluted in assay buffer to yield a robust signal)

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]

  • Initiate Reaction: Add 20 µL of L-arginine solution to each well to start the reaction. The final L-arginine concentration should be near its Michaelis constant (Kₘ) for sensitive IC₅₀ determination.[13]

  • Incubation: Incubate the plate for 60-120 minutes at 37°C. The duration should be optimized to ensure the reaction is within the linear range.

  • Nitrate Reduction: Add 10 µL of Nitrate Reductase and incubate for 20 minutes to convert all nitrate to nitrite.

  • Color Development: Add 50 µL of Sulfanilamide solution (Griess Reagent A), incubate for 10 minutes, then add 50 µL of N-(1-Naphthyl)ethylenediamine solution (Griess Reagent B). Incubate for 10 minutes at room temperature, protected from light, to allow the magenta color to develop.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of 2-Phenoxyacetamidine HCl step1 Add Inhibitor/Vehicle and Cofactor Mix prep1->step1 prep2 Prepare Master Mixes (Cofactors, Enzyme, Substrate) prep2->step1 step2 Add iNOS Enzyme step1->step2 step3 Pre-incubate (15 min, 37°C) step2->step3 step4 Initiate with L-Arginine step3->step4 step5 Incubate (60 min, 37°C) step4->step5 detect1 Add Nitrate Reductase (Convert NO3- to NO2-) step5->detect1 detect2 Add Griess Reagents (Develop Color) detect1->detect2 detect3 Read Absorbance (540 nm) detect2->detect3 analysis1 Calculate % Inhibition detect3->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Figure 1: General workflow for the in vitro iNOS inhibition assay.

Data Analysis for IC₅₀
  • Subtract Background: Subtract the average absorbance of the blank wells (no enzyme) from all other readings.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Abs_Inhibitor - Abs_Blank) / (Abs_Vehicle - Abs_Blank))

  • Plot and Fit: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.

ParameterDescriptionExample Value
Top Plateau Maximum % Inhibition (should approach 100%)98.5%
Bottom Plateau Minimum % Inhibition (should approach 0%)2.1%
LogIC₅₀ Log of the inhibitor concentration at 50% inhibition-5.8
IC₅₀ Concentration for 50% inhibition (derived from LogIC₅₀)1.58 µM
Hill Slope Steepness of the curve1.1

Table 1: Example parameters from a dose-response curve fit.

Experimental Protocol 2: Determining the Mode of Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is crucial for lead optimization.[14] This is achieved by studying the enzyme's reaction kinetics at various concentrations of both the substrate (L-arginine) and the inhibitor.[15]

Experimental Design

The experiment involves running the iNOS assay under multiple conditions:

  • A range of fixed L-arginine concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).

  • For each substrate concentration, a set of fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

Data Analysis: Lineweaver-Burk Plot
  • For each inhibitor concentration, determine the initial reaction velocity (V) at each substrate concentration [S].

  • Calculate the reciprocals: 1/V and 1/[S].

  • Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.[11]

  • Each inhibitor concentration will generate a distinct line. The pattern in which these lines intersect reveals the mode of inhibition.[16]

  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ remains unchanged. The inhibitor binds to the same active site as the substrate.[16]

  • Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Kₘ is unchanged, Vₘₐₓ decreases. The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[17]

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease. The inhibitor binds only to the enzyme-substrate (ES) complex.[16]

  • Mixed Inhibition: Lines intersect in the upper-left quadrant (off-axis). Both apparent Kₘ and Vₘₐₓ are altered.

G E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S E_P Enzyme (E) ES->E_P k_cat EI->E -I ESI ESI Complex P Product (P) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI Complex (Inactive) ES2->ESI2 +I E2_P2 Enzyme (E) ES2->E2_P2 k_cat EI2->ESI2 +S P2 Product (P) lab1 Competitive Inhibition (I competes with S for active site) lab2 Non-competitive Inhibition (I binds to allosteric site)

Figure 2: Simplified binding models for competitive vs. non-competitive inhibition.

Advanced Considerations and Next Steps

  • Isoform Selectivity: A critical step in drug development is to assess the selectivity of this compound. The inhibition assays should be repeated using purified nNOS and eNOS enzymes to determine the IC₅₀ for each isoform. A high selectivity ratio (IC₅₀ eNOS / IC₅₀ iNOS) is desirable to avoid side effects related to blood pressure regulation.

  • Cell-Based Validation: To confirm activity in a biological context, the compound should be tested in a cell-based assay. A common model is the use of murine macrophage cells (e.g., RAW 264.7) stimulated with LPS to induce iNOS expression.[18] The inhibition of NO production in the cell culture supernatant can then be measured using the Griess assay.

  • Reversibility: Further studies can determine if the inhibition is reversible or irreversible. This typically involves a dialysis or rapid dilution experiment where the enzyme-inhibitor complex is diluted; a recovery of enzyme activity indicates reversible binding.[13]

Conclusion

This application note provides a validated, step-by-step methodology for the initial characterization of this compound as a potential iNOS inhibitor. By systematically determining its potency (IC₅₀), mode of action, and selectivity, researchers can generate the foundational data required to assess its therapeutic potential. Adherence to these robust protocols will ensure the generation of reliable, reproducible data, paving the way for further pre-clinical development.

References

Application Notes and Protocols for Determining the Antimicrobial Activity of 2-Phenoxyacetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. This document provides a comprehensive guide for assessing the antimicrobial potential of 2-Phenoxyacetamidine Hydrochloride, a compound of interest for its structural motifs. The protocols detailed herein are grounded in internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[1][2][3][4][5] This guide will cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, a cornerstone of antimicrobial susceptibility testing.[6][7][8][9]

Introduction: The Rationale for Antimicrobial Susceptibility Testing

The in vitro assessment of a compound's antimicrobial activity is a critical first step in the drug development pipeline. The primary objectives are to quantify the potency of the compound and to determine whether its effect is microbistatic (inhibiting growth) or microbicidal (killing the microorganism). This compound's potential efficacy against a panel of clinically relevant bacteria and fungi will be explored through the robust and widely accepted broth microdilution method.[7][8][9] This method allows for the simultaneous testing of multiple concentrations of the compound, providing a quantitative measure of its antimicrobial strength.[7]

Causality behind Experimental Choices: The broth microdilution method is selected for its high accuracy, comparability to the gold standard of agar dilution, and its efficiency in testing multiple antibiotics at once.[7] Standardization of this method by organizations like CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensures that results are comparable across different laboratories globally.[1][10][11]

Potential Mechanism of Action of this compound

While the precise mechanism of action for this compound is yet to be elucidated, its chemical structure suggests potential targets within microbial cells. The phenoxy group is present in various bioactive molecules, and the acetamidine moiety is a strong basic group that can participate in crucial biological interactions. It is hypothesized that this compound may interfere with microbial cell membrane integrity, inhibit essential enzymes, or disrupt nucleic acid synthesis. Further dedicated mechanistic studies are required to confirm these hypotheses.

Experimental Workflow for Antimicrobial Activity Assessment

The overall workflow for determining the antimicrobial activity of this compound is a sequential process that begins with determining the concentration that inhibits microbial growth (MIC) and is followed by assessing the concentration that results in microbial death (MBC).

Antimicrobial Testing Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare 2-Phenoxyacetamidine Hydrochloride Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Inspect for Growth and Determine MIC E->F G Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates F->G H Incubate Agar Plates at 35-37°C for 18-24 hours G->H I Count Colonies and Determine MBC (≥99.9% killing) H->I

Caption: Experimental workflow for MIC and MBC determination.

Detailed Protocols

Materials
  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile 96-well microtiter plates

  • Selected microbial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin, Fluconazole)

  • Negative control (vehicle solvent for the test compound)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol for Determining the Minimum Inhibitory Concentration (MIC)

This protocol is based on the CLSI M07 standard for broth dilution methods for aerobic bacteria.[1]

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh the this compound powder.

  • Dissolve the compound in a suitable sterile solvent (e.g., sterile deionized water or dimethyl sulfoxide (DMSO)). The choice of solvent should be determined by the compound's solubility. If a solvent other than water is used, its final concentration in the assay should be non-inhibitory to the tested microorganisms.

  • Prepare a stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 1280 µg/mL).

Step 2: Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 3: Broth Microdilution Assay

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[12]

  • Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).[8]

  • Inoculate wells 1 through 11 with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.[12]

Step 4: Incubation and MIC Determination

  • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7][9]

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[8]

Protocol for Determining the Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC test to determine the lowest concentration of the antimicrobial agent that kills ≥99.9% of the initial inoculum.[13][14][15]

Step 1: Subculturing

  • From the wells showing no visible growth in the MIC assay (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[16]

  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

Step 2: Incubation and MBC Determination

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][15]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically. The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity.

Illustrative Data Table:

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coli2592216322Bactericidal
Staphylococcus aureus292138162Bactericidal
Pseudomonas aeruginosa27853321284Bactericidal
Candida albicans9002864>256>4Fungistatic

Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16] A ratio > 4 suggests that the compound is bacteriostatic.

Self-Validating System and Quality Control

To ensure the trustworthiness of the results, a robust quality control system must be in place:

  • Sterility Control: The uninoculated well containing only broth should remain clear, confirming the sterility of the medium and the aseptic technique.[8]

  • Growth Control: The well containing the inoculum but no test compound must show turbidity, indicating the viability of the microorganism and suitable growth conditions.[8]

  • Reference Strains: The use of ATCC quality control strains with known susceptibility profiles to standard antibiotics should be included in each run to validate the test system.[17]

  • Solvent Control: If a solvent other than the broth medium is used to dissolve the test compound, a control well with the highest concentration of the solvent used should be included to ensure it has no antimicrobial effect.

Conclusion

The protocols outlined in this application note provide a standardized and reliable framework for the initial antimicrobial evaluation of this compound. Adherence to these established methodologies, rooted in the guidelines of authoritative bodies like CLSI, will yield reproducible and comparable data, which is essential for the advancement of novel antimicrobial agents from the laboratory to clinical consideration.

References

Application of 2-Phenoxyacetamidine Hydrochloride in neurobiology research

Author: BenchChem Technical Support Team. Date: January 2026

An Applications Guide for Neurobiology Research: Selective Inhibition of Neuronal Nitric Oxide Synthase with 7-Nitroindazole

A Note on Compound Selection: Initial searches for "2-Phenoxyacetamidine Hydrochloride" did not yield sufficient data within publicly accessible scientific literature to construct a detailed and authoritative guide. Therefore, this document focuses on a well-characterized and functionally relevant alternative: 7-Nitroindazole (7-NI) . As a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), 7-NI serves as an exemplary tool for investigating the roles of nNOS in the central nervous system and is representative of the broader class of guanidine-based inhibitors. The principles and protocols detailed herein provide a robust framework for neurobiology research in this domain.

Introduction: The Dichotomous Role of Nitric Oxide in the Brain

Nitric oxide (NO) is a pleiotropic gaseous signaling molecule, acting as a critical neurotransmitter and neuromodulator in the brain.[1] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[] Three primary isoforms exist:

  • Neuronal NOS (nNOS or NOS-1): Predominantly found in neurons, its activity is calcium/calmodulin-dependent. It plays a key role in synaptic plasticity, learning, and memory.[][3]

  • Endothelial NOS (eNOS or NOS-3): Located in the vascular endothelium, eNOS is crucial for regulating cerebral blood flow and maintaining vascular health.[1][3][4]

  • Inducible NOS (iNOS or NOS-2): Expressed primarily in glial cells and macrophages following inflammatory stimuli, iNOS produces large, sustained amounts of NO as part of the immune response.[][3][4]

While physiological levels of nNOS-derived NO are essential for normal brain function, its overactivation is a central mechanism in the pathophysiology of numerous neurological disorders.[5] Following events like an ischemic stroke, excessive calcium influx triggers hyperactivation of nNOS.[3] The resulting surge in NO can react with superoxide radicals to form the highly cytotoxic peroxynitrite (ONOO⁻), leading to oxidative stress, DNA damage, and neuronal death.[1][5][6]

This dual role makes the selective inhibition of nNOS—while sparing the protective eNOS isoform—a critical therapeutic and research strategy.[7][8] 7-Nitroindazole (7-NI) has emerged as a foundational tool for this purpose, enabling researchers to dissect the specific contributions of nNOS to both physiological and pathological processes.

Mechanism of Action: How 7-Nitroindazole Achieves Selectivity

7-Nitroindazole is a heterocyclic compound that functions as a potent, mechanism-based inactivator of nNOS. Its inhibitory action is multifaceted, competing with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4) at the enzyme's active site.[9] This dual competition contributes to its efficacy and relative selectivity.

While 7-NI is extensively used for its preferential inhibition of nNOS, it is crucial to recognize that this selectivity is concentration-dependent. At lower concentrations, it effectively inhibits nNOS with minimal impact on eNOS.[10] However, at higher concentrations (e.g., approaching 100 µM), it can also begin to inhibit eNOS, a critical consideration for experimental design and data interpretation.[11]

Below is a diagram illustrating the nNOS signaling pathway and the inhibitory action of 7-NI.

nNOS_Pathway cluster_Neuron Neuron NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Glutamate Calmodulin Calmodulin Ca_Influx->Calmodulin Binds nNOS_Active Active nNOS-CaM Complex Calmodulin->nNOS_Active Activates NO Nitric Oxide (NO) nNOS_Active->NO Synthesizes L_Arginine L-Arginine L_Arginine->nNOS_Active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite cGMP cGMP sGC->cGMP Produces Physiological Physiological Effects (e.g., Plasticity) cGMP->Physiological Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Pathological Pathological Effects (e.g., Neurotoxicity) Peroxynitrite->Pathological Seven_NI 7-Nitroindazole Seven_NI->nNOS_Active Inhibits

Caption: nNOS signaling pathway and point of inhibition by 7-Nitroindazole (7-NI).

Quantitative Data Summary

The following table summarizes typical dosages and observed effects of 7-Nitroindazole in various preclinical models. This data provides a starting point for experimental design.

Model/ApplicationSpeciesDosageRouteKey FindingReference(s)
Focal Cerebral Ischemia Rat50 mg/kgi.p.Reduced cortical and striatal infarct volumes.[12]
MPTP-Induced Neurotoxicity Mouse25-50 mg/kgi.p.Dose-dependently protected against dopamine depletion.[6]
Cocaine-Induced Oxidative Stress Rat25 mg/kgi.p.Reversed depletion of glutathione (GSH) levels in the brain.[9]
Spatial Learning Rat30 mg/kgi.p.Impaired spatial learning in water maze and radial arm maze tasks.[13]
Anxiety-Like Behavior Rat20-40 mg/kgi.p.Increased time in open arms of plus-maze (anxiolytic-like effect).[14]

Key Applications in Neurobiology Research

Ischemic Stroke

In models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), 7-NI has demonstrated significant neuroprotective effects. Administration before or shortly after the ischemic event reduces the volume of brain tissue damage.[1][12] This is attributed to the inhibition of excitotoxic cascades fueled by excessive nNOS-derived NO. By preventing the formation of peroxynitrite, 7-NI helps preserve neuronal integrity in the ischemic penumbra.

Neurodegenerative Diseases

The role of nNOS-mediated neurotoxicity is a key area of investigation in diseases like Parkinson's and Alzheimer's. In the MPTP mouse model of Parkinson's disease, 7-NI protects dopaminergic neurons from degeneration.[6] It achieves this by preventing the MPTP-induced increase in 3-nitrotyrosine, a biomarker of peroxynitrite-mediated damage.[6] These findings underscore the potential of nNOS inhibitors as tools to study and potentially mitigate neurodegenerative processes.

Cognition and Behavior

7-NI is a valuable pharmacological tool for probing the role of nNOS in higher-order brain functions. Studies have shown that inhibiting nNOS can impair spatial learning and memory formation in rodents, suggesting that physiological NO signaling is necessary for these processes.[13] Conversely, in models of anxiety, 7-NI has been shown to produce anxiolytic-like effects, indicating that nNOS activity contributes to anxiety-related behaviors.[14][15]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for using 7-NI in common in vivo and in vitro neurobiology paradigms.

Protocol 1: In Vivo Neuroprotection in a Rodent Model of Focal Cerebral Ischemia

Objective: To assess the neuroprotective efficacy of 7-NI by measuring infarct volume following transient middle cerebral artery occlusion (MCAO) in rats.

Causality: This experiment tests the hypothesis that selective inhibition of nNOS during or after an ischemic insult will reduce neuronal death. A positive result implicates nNOS-derived NO as a key mediator of ischemic brain damage.

InVivo_Workflow prep Prepare 7-NI Solution (e.g., 50 mg/kg in Peanut Oil) group Animal Grouping (Sham, Vehicle, 7-NI) prep->group admin Administer 7-NI or Vehicle (i.p. injection) group->admin Treatment mcao Induce Transient MCAO (e.g., 90 min) group->mcao Vehicle admin->mcao 30 min pre-ischemia reperfuse Reperfusion Period (24 hours) mcao->reperfuse neuro_score Assess Neurological Deficit Score reperfuse->neuro_score harvest Harvest Brain Tissue neuro_score->harvest ttc Stain with TTC harvest->ttc analyze Quantify Infarct Volume ttc->analyze

Caption: Experimental workflow for the in vivo MCAO neuroprotection study.

Materials:

  • 7-Nitroindazole powder

  • Vehicle: Peanut oil or a solution of DMSO and sterile saline

  • Adult male Wistar rats (250-300g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Anesthesia and surgical equipment for MCAO

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution

  • Brain matrix and digital imaging system

Procedure:

  • Preparation of 7-NI Solution: 7-NI is poorly soluble in water.

    • Oil-Based Vehicle (Recommended for stability): Suspend 7-NI powder directly in peanut oil to the desired final concentration (e.g., for a 50 mg/kg dose in a 300g rat with an injection volume of 1 mL/kg, prepare a 50 mg/mL suspension). Vortex thoroughly before each injection.[10]

    • Co-Solvent Vehicle: For a clearer solution, first dissolve 7-NI in a minimal volume of DMSO (e.g., 75% of final volume), then bring to the final volume with sterile saline. Prepare this solution fresh daily.[16]

  • Animal Grouping (Self-Validation): Randomly assign animals to at least three groups:

    • Sham: Undergoes surgery without MCAO. (Controls for surgical stress).

    • Vehicle Control: Receives an i.p. injection of the vehicle followed by MCAO. (Controls for vehicle effects).

    • 7-NI Treatment: Receives an i.p. injection of 7-NI followed by MCAO.

  • Administration: Administer 7-NI (e.g., 50 mg/kg) or an equivalent volume of vehicle via i.p. injection 30 minutes before inducing ischemia.[12] Note: Post-ischemic administration protocols are also common to test therapeutic potential.

  • Induction of Ischemia: Induce transient focal cerebral ischemia via MCAO for 90 minutes, followed by reperfusion.

  • Neurological Assessment: After 24 hours of reperfusion, evaluate neurological deficits using a standardized scoring system. This provides a functional outcome measure.

  • Infarct Volume Analysis:

    • Deeply anesthetize the animals and perfuse transcardially with saline.

    • Harvest the brains and slice into 2 mm coronal sections using a brain matrix.

    • Immerse the slices in a 2% TTC solution at 37°C for 20 minutes. Healthy, viable tissue will stain red, while the infarcted (damaged) tissue will remain white.

    • Capture high-resolution images of the stained sections.

    • Use image analysis software to quantify the white, unstained area relative to the total hemispheric area to determine the infarct volume.

Protocol 2: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

Objective: To determine if 7-NI can protect a human neuroblastoma cell line from neurotoxin-induced cell death. This protocol uses MPP⁺, a mitochondrial complex I inhibitor relevant to Parkinson's disease models.

Causality: This assay directly tests the cell-autonomous protective effects of nNOS inhibition against a specific toxic insult. It isolates the interaction from systemic physiological variables present in vivo.

InVitro_Workflow seed Seed SH-SY5Y Cells (e.g., 1x10⁴ cells/well in 96-well plate) incubate1 Incubate 24 hours (Allow attachment) seed->incubate1 pretreat Pre-treat with 7-NI (Dose-response, 1 hour) incubate1->pretreat toxin Add Neurotoxin (e.g., MPP⁺) + Control Wells pretreat->toxin incubate2 Incubate 24 hours toxin->incubate2 assay Perform Cell Viability Assay (e.g., MTT or LDH) incubate2->assay read Read Absorbance (Plate Reader) assay->read analyze Calculate % Viability read->analyze

References

Application Notes and Protocols for the Spectrophotometric Determination of Hydrochloride Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of spectrophotometric methods for the quantitative determination of hydrochloride compounds in pharmaceutical analysis. Designed for researchers, scientists, and drug development professionals, this document emphasizes the underlying principles, practical applications, and validation of these analytical techniques. By delving into the causality behind experimental choices, this guide aims to empower the user to develop and implement robust and reliable spectrophotometric assays.

Foundational Principles: The "Why" Behind Spectrophotometric Analysis of Hydrochloride Salts

Many active pharmaceutical ingredients (APIs) are formulated as hydrochloride salts to enhance their solubility and stability. Spectrophotometry, particularly in the ultraviolet (UV) and visible regions, offers a rapid, cost-effective, and widely accessible analytical tool for the quantification of these compounds. The choice of a specific spectrophotometric method depends on the chemical structure of the analyte, the sample matrix, and the desired sensitivity and selectivity.

This guide will explore four principal spectrophotometric approaches:

  • Direct UV Spectrophotometry: The simplest method, relying on the intrinsic UV absorbance of the drug molecule.

  • Ion-Pair Extraction Spectrophotometry: A versatile colorimetric technique for compounds that lack a strong chromophore or when matrix interference is a concern.

  • Oxidative Coupling Reactions: A highly sensitive colorimetric method involving the formation of a colored product through the reaction of the drug with a chromogenic agent in the presence of an oxidizing agent.

  • Charge-Transfer Complexation: A colorimetric method based on the interaction between an electron donor (the drug) and an electron acceptor to form a colored complex.

The selection of the most appropriate method is a critical step in the analytical workflow, as illustrated in the decision-making diagram below.

Method_Selection start Analyte: Hydrochloride Compound has_chromophore Does the analyte have a strong native chromophore? start->has_chromophore matrix_interferes_uv Is there significant matrix interference at λmax? has_chromophore->matrix_interferes_uv Yes colorimetric Consider Colorimetric Methods has_chromophore->colorimetric No direct_uv Direct UV Spectrophotometry matrix_interferes_uv->direct_uv No matrix_interferes_uv->colorimetric Yes ion_pair Ion-Pair Extraction colorimetric->ion_pair oxidative_coupling Oxidative Coupling colorimetric->oxidative_coupling charge_transfer Charge-Transfer Complexation colorimetric->charge_transfer

Caption: Decision workflow for selecting a spectrophotometric method.

Direct UV Spectrophotometry: A Straightforward Approach

Direct UV spectrophotometry is often the first choice for the analysis of hydrochloride compounds that possess a suitable chromophore. The method is rapid, requires minimal sample preparation, and is non-destructive.

The Underlying Principle: Beer-Lambert Law

The quantification of the analyte is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Causality in Experimental Design
  • Solvent Selection: The choice of solvent is critical. It must dissolve the drug and any excipients, be transparent in the wavelength range of interest, and not react with the analyte. For hydrochloride salts, dilute hydrochloric acid (e.g., 0.1 M HCl) is often a good choice as it ensures the drug remains in its protonated, soluble form and can help to create a consistent ionic environment.[1]

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is chosen for analysis because it provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength setting of the spectrophotometer.

Protocol: Determination of Terbinafine Hydrochloride in Tablets

This protocol outlines the direct UV spectrophotometric determination of Terbinafine Hydrochloride in a tablet formulation.[2]

Instrumentation: A validated UV-Visible spectrophotometer with a 1 cm quartz cuvette.

Reagents:

  • Distilled water

  • Terbinafine Hydrochloride reference standard

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Terbinafine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 20 mL of distilled water with sonication for 10 minutes. Dilute to the mark with distilled water and mix well.[2]

  • Preparation of Sample Solution: Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Terbinafine Hydrochloride to a 100 mL volumetric flask. Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to the mark with distilled water, mix well, and filter through a Whatman No. 41 filter paper.

  • Preparation of Working Standard and Sample Solutions: From the standard stock solution and the filtered sample solution, prepare appropriate dilutions in distilled water to obtain a final concentration within the linear range of the method (e.g., 5-30 µg/mL).

  • Spectrophotometric Measurement: Measure the absorbance of the working standard and sample solutions at the λmax of Terbinafine Hydrochloride (approximately 283 nm) against a distilled water blank.

  • Calculation: Calculate the amount of Terbinafine Hydrochloride in the sample using the following formula:

    Concentration of Sample (µg/mL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard (µg/mL)

Ion-Pair Extraction Spectrophotometry: Enhancing Selectivity and Sensitivity

This technique is particularly useful for hydrochloride compounds that have poor UV absorbance or when excipients in the formulation interfere with direct UV measurement. The method involves the formation of a colored ion-pair complex between the protonated amine of the hydrochloride salt and an anionic dye. This complex is then extracted into an organic solvent, and the absorbance of the organic layer is measured.

The Underlying Principle: Formation and Extraction of an Ion-Pair

In an acidic medium, the amine group of the hydrochloride drug exists as a cation. This cation can form an ion-pair with a large, colored anionic dye (e.g., bromocresol green, bromophenol blue). The resulting ion-pair is electrically neutral and can be extracted from the aqueous phase into an immiscible organic solvent (e.g., chloroform, dichloromethane).

Ion_Pair_Formation cluster_aqueous Aqueous Phase (Acidic pH) cluster_organic Organic Phase Drug Drug-NH3+ Cationic Drug IonPair [Drug-NH3+][Dye-SO3-] Colored Ion-Pair Drug->IonPair Forms Ion-Pair Dye Dye-SO3- Anionic Dye Dye->IonPair

Caption: Mechanism of ion-pair formation and extraction.

Causality in Experimental Design
  • pH Control: The pH of the aqueous phase is crucial. It must be acidic enough to ensure the complete protonation of the amine group of the drug but not so acidic that it protonates the anionic dye, which would prevent ion-pair formation.

  • Choice of Dye: The dye must have a high molar absorptivity, form a stable complex with the drug, and the resulting ion-pair must be readily extractable into the chosen organic solvent.

  • Solvent for Extraction: The organic solvent should be immiscible with water, effectively extract the ion-pair, and not cause any degradation of the complex. Chloroform and dichloromethane are commonly used.

Protocol: Determination of Amitriptyline Hydrochloride in Tablets using Bromocresol Green

This protocol details the determination of Amitriptyline Hydrochloride using bromocresol green as the ion-pairing agent.[3]

Instrumentation: A validated UV-Visible spectrophotometer with 1 cm glass or quartz cuvettes.

Reagents:

  • Bromocresol Green (BCG) solution (0.05% w/v in distilled water)

  • Phosphate buffer (pH 3.6)

  • Chloroform

  • Amitriptyline Hydrochloride reference standard

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Amitriptyline Hydrochloride reference standard, dissolve in distilled water, and dilute to 100 mL in a volumetric flask.

  • Preparation of Sample Solution: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Amitriptyline Hydrochloride to a 100 mL volumetric flask, add about 70 mL of distilled water, sonicate for 15 minutes, and dilute to the mark. Filter the solution.

  • Construction of Calibration Curve:

    • Pipette aliquots of the standard stock solution (e.g., 0.1 to 2.5 mL) into a series of separating funnels.

    • To each funnel, add 5 mL of phosphate buffer (pH 3.6) and 5 mL of BCG solution.

    • Shake the mixture for 2 minutes.

    • Add 10 mL of chloroform to each funnel and shake for another 2 minutes.

    • Allow the layers to separate and collect the chloroform layer (bottom layer) into a 10 mL volumetric flask after passing it through a small plug of anhydrous sodium sulfate.

    • Dilute to the mark with chloroform if necessary.

    • Measure the absorbance of the chloroform extracts at the λmax of the ion-pair complex (approximately 410 nm) against a reagent blank prepared in the same manner without the drug.

    • Plot a graph of absorbance versus concentration.

  • Analysis of Sample Solution: Take a suitable aliquot of the filtered sample solution and proceed as described in step 3.

  • Calculation: Determine the concentration of Amitriptyline Hydrochloride in the sample from the calibration curve.

Oxidative Coupling Reactions: A High-Sensitivity Approach

This colorimetric method is based on the reaction of a drug molecule (often a phenol or a primary aromatic amine) with a chromogenic reagent in the presence of an oxidizing agent to form a highly colored product. This method is often very sensitive and can be used for the determination of low concentrations of hydrochloride drugs.

The Underlying Principle: Formation of a Colored Product

The drug molecule is first oxidized by an oxidizing agent (e.g., sodium periodate, ferric chloride) to form an intermediate, which then couples with a chromogenic reagent (e.g., p-aminophenol, 3-methyl-2-benzothiazolinone hydrazone) to produce a colored species.

Causality in Experimental Design
  • Choice of Oxidizing Agent: The oxidizing agent must be strong enough to oxidize the drug but not so strong that it degrades the drug or the chromogenic reagent.

  • Choice of Chromogenic Reagent: The chromogenic reagent should react specifically with the oxidized drug to produce a stable colored product with a high molar absorptivity.

  • Reaction Conditions: The pH, temperature, and reaction time must be carefully controlled to ensure the reaction goes to completion and the colored product is stable.

Protocol: Determination of Phenylephrine Hydrochloride in Nasal Drops via Oxidative Coupling

This protocol describes the determination of Phenylephrine Hydrochloride using p-aminobenzophenone as the coupling reagent and potassium periodate as the oxidant.[4]

Instrumentation: A validated UV-Visible spectrophotometer with 1 cm glass or quartz cuvettes.

Reagents:

  • Potassium periodate (0.25% w/v)

  • p-Aminobenzophenone (0.1% w/v in ethanol)

  • Phenylephrine Hydrochloride reference standard

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL solution of Phenylephrine Hydrochloride reference standard in distilled water.

  • Preparation of Sample Solution: Dilute the nasal drop formulation with distilled water to obtain a theoretical concentration of Phenylephrine Hydrochloride within the working range.

  • Construction of Calibration Curve:

    • Transfer aliquots of the standard solution (covering the range of 2-20 µg/mL) into a series of 10 mL volumetric flasks.[5]

    • To each flask, add 2.0 mL of potassium periodate solution followed by 2.0 mL of p-aminobenzophenone solution.[4]

    • Shake the solutions for 5 minutes and then dilute to the mark with distilled water.

    • Measure the absorbance of the resulting taupe-red colored product at its λmax (approximately 512 nm) against a reagent blank.[4][5]

    • Plot absorbance versus concentration.

  • Analysis of Sample Solution: Treat a suitable aliquot of the diluted sample solution as described in step 3.

  • Calculation: Determine the concentration of Phenylephrine Hydrochloride in the sample from the calibration curve.

Charge-Transfer Complexation: A Method Based on Electron Donor-Acceptor Interaction

This method involves the reaction of a drug molecule that can act as an electron donor (n-donor) with an electron acceptor (σ- or π-acceptor) to form a charge-transfer complex. These complexes are typically colored and can be quantified spectrophotometrically.

The Underlying Principle: Formation of a Charge-Transfer Complex

The drug molecule, often containing heteroatoms with lone pairs of electrons (like nitrogen or sulfur), donates electron density to an acceptor molecule (e.g., iodine, chloranilic acid, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This interaction results in the formation of a new absorption band in the visible region of the spectrum.

Causality in Experimental Design
  • Choice of Acceptor: The acceptor should be a strong electron acceptor that forms a stable and intensely colored complex with the drug. Iodine is a common σ-acceptor, while quinones are effective π-acceptors.[6]

  • Solvent: The polarity of the solvent can influence the stability and the absorption characteristics of the charge-transfer complex. Non-polar solvents like chloroform or dichloromethane are often used.

  • Stoichiometry: The ratio of the drug to the acceptor in the complex needs to be determined to ensure that the reaction conditions are optimized for maximum color development.

Protocol: Determination of a Hydrochloride Drug using Iodine as an Acceptor

This protocol provides a general framework for the determination of a hydrochloride drug that can act as an n-donor using iodine as a σ-acceptor.[6]

Instrumentation: A validated UV-Visible spectrophotometer with 1 cm quartz cuvettes.

Reagents:

  • Iodine solution (e.g., 0.05% w/v in chloroform)

  • Chloroform

  • Drug reference standard

Procedure:

  • Preparation of Standard Stock Solution: Prepare a stock solution of the hydrochloride drug reference standard in chloroform.

  • Preparation of Sample Solution: Extract the drug from the formulation into chloroform. This may involve dissolving the formulation in a suitable solvent, adjusting the pH to liberate the free base, and then extracting with chloroform.

  • Construction of Calibration Curve:

    • To a series of volumetric flasks, add a fixed volume of the iodine solution.

    • Add varying aliquots of the standard drug solution.

    • Dilute to the mark with chloroform and allow the reaction to proceed for a specified time at a controlled temperature.

    • Measure the absorbance of the charge-transfer complex at its λmax (often a new band appears, or the absorbance of the iodine band at ~520 nm decreases).

    • Plot absorbance versus concentration.

  • Analysis of Sample Solution: Treat a suitable aliquot of the sample extract as described in step 3.

  • Calculation: Determine the concentration of the drug in the sample from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

All spectrophotometric methods used for the analysis of pharmaceutical products must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the method is suitable for its intended purpose.[7][8][9][10]

Key Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Summary of Validation Data for Spectrophotometric Methods

The following table summarizes typical performance characteristics for the spectrophotometric methods described.

ParameterDirect UVIon-Pair ExtractionOxidative CouplingCharge-Transfer Complexation
Linearity Range (µg/mL) 5-30 (Terbinafine HCl)[2]1-25 (Amitriptyline HCl)[3]2-20 (Phenylephrine HCl)[5]1-120 (Various amides)[6]
Molar Absorptivity (L·mol⁻¹·cm⁻¹) Varies by drug~1.93 x 10⁴ (Promethazine HCl)[11]~0.552 x 10⁴ (Phenylephrine HCl)[5]Varies by complex
Accuracy (% Recovery) Typically 98-102%Typically 98-102%Typically 98-102%Typically 98-102%
Precision (%RSD) < 2%< 2%< 2%< 2%
LOD (µg/mL) Drug dependent~0.5~0.0094 (Phenylephrine HCl)[5]Drug dependent
LOQ (µg/mL) Drug dependent~1.5~0.0313 (Phenylephrine HCl)[5]Drug dependent

Conclusion

Spectrophotometric methods are powerful tools for the quantitative analysis of hydrochloride compounds in the pharmaceutical industry. The choice of method should be guided by the chemical properties of the analyte and the sample matrix. By understanding the principles behind each technique and by rigorously validating the chosen method according to ICH guidelines, researchers and analysts can ensure the generation of accurate, reliable, and defensible data.

References

Application Note & Protocols: A Biophysical Toolkit for Characterizing the Interaction of 2-Phenoxyacetamidine Hydrochloride with Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous characterization of interactions between small molecules and their protein targets is a cornerstone of modern drug discovery and chemical biology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques available to study the binding of novel compounds, using 2-Phenoxyacetamidine Hydrochloride as a representative case. While public data on this specific compound is limited, the principles and protocols outlined herein constitute a universal, multi-faceted strategy for elucidating binding affinity, kinetics, thermodynamics, and structural detail for any small molecule-protein interaction. We will detail the causality behind experimental choices, provide step-by-step protocols for key biophysical assays, and emphasize a self-validating approach through the integration of orthogonal techniques.

Introduction: The Imperative for a Multi-Technique Approach

Understanding how a ligand like this compound engages its protein target is fundamental to deciphering its biological function and optimizing its therapeutic potential. A single binding assay, while informative, can sometimes be prone to artifacts. Therefore, a robust characterization relies on a suite of orthogonal biophysical techniques.[1][2][3] This guide presents a logical workflow, progressing from initial high-throughput screening for binding confirmation to in-depth thermodynamic and kinetic profiling, and culminating in high-resolution structural analysis.

This workflow ensures that by the end of the investigation, the researcher will have a holistic and validated understanding of the molecular recognition event.

G cluster_0 Phase 1: Hit Identification & Screening cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: Structural Elucidation TSA Thermal Shift Assay (TSA) (High-Throughput) ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) TSA->ITC Validate & Quantify Hits SPR Surface Plasmon Resonance (SPR) (Kinetics) TSA->SPR Validate & Quantify Hits FP Fluorescence Polarization (FP) (Affinity) TSA->FP Validate & Quantify Hits XRAY X-Ray Crystallography (High-Resolution Structure) ITC->XRAY Guide Structural Studies NMR NMR Spectroscopy (Binding Site & Dynamics) ITC->NMR Guide Structural Studies SPR->XRAY Guide Structural Studies SPR->NMR Guide Structural Studies

Figure 1: A typical experimental workflow for comprehensive protein-ligand binding analysis.

Foundational Biophysical Techniques & Protocols

This section details the core techniques for characterizing the binding of this compound. For each method, we provide the underlying principle, key parameters obtained, and a detailed, field-proven protocol.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
  • Principle of the Technique: TSA is a rapid and cost-effective method to assess ligand binding by measuring changes in protein thermal stability.[4][5] A fluorescent dye, such as SYPRO™ Orange, binds to hydrophobic regions of a protein. As the protein is heated, it unfolds, exposing these regions and causing a sharp increase in fluorescence. A binding ligand typically stabilizes the protein's folded state, resulting in a higher melting temperature (Tm).[6][7]

  • Key Parameters Obtained:

    • Tm (Melting Temperature): The temperature at which 50% of the protein is unfolded.

    • ΔTm (Thermal Shift): The change in Tm in the presence of the ligand compared to the apo (unliganded) protein. A positive ΔTm indicates stabilization and is an indicator of binding.

  • Detailed Protocol for TSA:

    • Protein Preparation: Purify the target protein to ≥95% homogeneity. Dialyze extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching. The final protein concentration is typically in the 2-5 µM range.[5]

    • Reagent Preparation:

      • Prepare a 100X stock of this compound (e.g., 1 mM) in a compatible solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is consistent across all wells and ideally ≤1%.

      • Prepare a working stock of SYPRO™ Orange dye (e.g., 50X) by diluting the commercial stock in the assay buffer.

    • Assay Setup (96-well qPCR plate):

      • In each well, add assay buffer to a final volume of 20 µL.

      • Add 0.2 µL of the 100X compound stock to the appropriate wells. For the 'no ligand' control, add 0.2 µL of the solvent (e.g., DMSO).

      • Prepare a master mix of protein and dye in assay buffer. For a final concentration of 2 µM protein and 5X dye, this mix would contain the appropriate volumes of protein stock, dye stock, and buffer.

      • Add the protein/dye master mix to all wells.

      • Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom.

    • Data Acquisition:

      • Place the plate in a real-time PCR instrument.

      • Set up a melt curve protocol: Heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[7]

      • Monitor fluorescence using the appropriate channel for SYPRO™ Orange (e.g., ROX or FAM channel).

    • Data Analysis:

      • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

      • Fit the data to a Boltzmann equation to determine the Tm, which is the inflection point of the curve.[7]

      • Calculate ΔTm = Tm (protein + ligand) - Tm (protein + solvent).

Isothermal Titration Calorimetry (ITC)
  • Principle of the Technique: ITC is the gold standard for thermodynamic characterization, directly measuring the heat released (exothermic) or absorbed (endothermic) during a binding event.[8][9] A solution of the ligand (this compound) is titrated into a solution of the protein at a constant temperature. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.[10]

  • Key Parameters Obtained:

    • KD (Dissociation Constant): A measure of binding affinity.

    • n (Stoichiometry): The molar ratio of ligand to protein in the complex.

    • ΔH (Enthalpy Change): The heat absorbed or released upon binding.

    • ΔS (Entropy Change): The change in disorder of the system upon binding (calculated from ΔG and ΔH).

  • Detailed Protocol for ITC:

    • Sample Preparation (Critical Step):

      • Both protein and this compound must be in identically matched buffer .[10][11] The final dialysis buffer for the protein should be used to dissolve the ligand. Mismatched buffer components (even small pH differences) will generate large heats of dilution, obscuring the binding signal.[10]

      • Degas all solutions immediately before use to prevent air bubbles in the cell or syringe.

      • Determine protein and ligand concentrations accurately. Protein concentration errors affect 'n', while ligand concentration errors affect KD, ΔH, and n.[10]

    • Typical Concentrations:

      • Protein (in cell): 10-50 µM. The ideal concentration is dictated by the "c-window" (c = [Protein] / KD), which should be between 5 and 500 for a reliable curve fit.[11]

      • Ligand (in syringe): 10-20 fold molar excess over the protein concentration (e.g., 100-500 µM).[10]

    • Instrument Setup & Titration:

      • Set the experimental temperature (e.g., 25 °C).

      • Load the protein solution into the sample cell (~200-300 µL depending on the instrument).

      • Load the ligand solution into the titration syringe (~40-100 µL).

      • Program the titration sequence: a single small initial injection (e.g., 0.4 µL) followed by 18-25 larger injections (e.g., 2 µL). Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).

    • Control Experiment:

      • Perform a control titration of the ligand into buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.

    • Data Analysis:

      • Integrate the area under each injection peak to determine the heat change per injection.

      • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract KD, n, and ΔH.

Surface Plasmon Resonance (SPR)
  • Principle of the Technique: SPR is a powerful, label-free technique that provides real-time kinetic data on binding events.[12] The protein is immobilized on a sensor chip surface. When the ligand (analyte) flows over the surface and binds, the accumulation of mass at the surface changes the local refractive index, which is detected as a change in the SPR signal (measured in Response Units, RU).[13][14]

  • Key Parameters Obtained:

    • ka (kon) (Association Rate Constant): The rate at which the complex forms.

    • kd (koff) (Dissociation Rate Constant): The rate at which the complex breaks apart.

    • KD (Dissociation Constant): A measure of affinity, calculated as kd/ka.

  • Detailed Protocol for SPR:

    • Protein Immobilization:

      • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

      • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

      • Inject the protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) to couple it to the surface via primary amines.

      • Deactivate any remaining active esters with ethanolamine.

      • Scientist's Note: The immobilization conditions are critical for maintaining protein activity.[15] If amine coupling results in loss of activity, consider alternative strategies like biotinylating the protein for capture on a streptavidin chip.[12]

    • Assay Development:

      • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+). The concentration range should bracket the expected KD (e.g., from 0.1x KD to 10x KD). Include a buffer-only (zero concentration) sample for double referencing.

      • If the compound is dissolved in DMSO, ensure the final DMSO concentration is identical in all samples and the running buffer to minimize bulk shift effects.

    • Kinetic Analysis:

      • Inject the lowest concentration of the compound over the protein and reference surfaces (a deactivated flow cell) until the binding response reaches equilibrium (or approaches it). This is the association phase .

      • Switch back to flowing running buffer only over the surfaces and monitor the decrease in signal as the compound dissociates. This is the dissociation phase .

      • After the dissociation phase, inject a regeneration solution (e.g., a pulse of high salt or low pH) to remove any remaining bound compound and prepare the surface for the next injection.

      • Repeat this cycle for each concentration in the series, from lowest to highest.

    • Data Analysis:

      • Subtract the signal from the reference channel from the active channel to correct for bulk refractive index changes. Then, subtract the signal from the buffer-only injection ("double referencing").

      • Globally fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) to determine a single set of ka, kd, and KD values.

X-Ray Crystallography
  • Principle of the Technique: This technique provides an atomic-resolution 3D structure of the protein-ligand complex, offering unparalleled insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding.[16][17] This requires obtaining a well-diffracting crystal of the protein in complex with the ligand.

  • Key Parameters Obtained:

    • High-resolution 3D structure of the binding site.

    • Precise orientation and conformation of the bound ligand.

    • Specific protein-ligand and water-mediated interactions.

  • Protocol Outline for Co-crystallization:

    • Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of this compound for several hours at 4 °C to ensure complex formation.[18] Low ligand solubility can be overcome by dissolving it in a minimal amount of a compatible solvent like DMSO before adding it to the protein solution.[18]

    • Crystallization Screening: Use the pre-formed protein-ligand complex in high-throughput crystallization screens (e.g., using sitting-drop or hanging-drop vapor diffusion methods) to identify initial crystallization "hits".

    • Optimization: Optimize the initial hit conditions (e.g., precipitant concentration, pH, temperature) to produce larger, single crystals suitable for X-ray diffraction.

    • Crystal Soaking (Alternative Method): If you already have crystals of the apo-protein, you can attempt to introduce the ligand by soaking.[19] Prepare a "soaking solution" by adding a concentrated stock of the ligand to the crystal mother liquor. Transfer the apo-crystal into this solution and incubate for a period ranging from minutes to days.[20]

    • Data Collection and Structure Determination:

      • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

      • Collect X-ray diffraction data at a synchrotron source.

      • Process the data and solve the structure using molecular replacement if an apo-structure is available.[16]

      • Build the ligand into the resulting electron density map and refine the model to yield the final protein-ligand complex structure.

Data Integration: Building a Coherent Binding Narrative

No single technique tells the whole story. The true power of this approach lies in comparing and integrating the data from these orthogonal methods.

G Data TSA ITC SPR X-Ray Analysis Integrated Binding Model Data:f0->Analysis Binding Confirmed (ΔTm > 2°C) Data:f1->Analysis Affinity (KD) Thermodynamics (ΔH) Data:f2->Analysis Affinity (KD) Kinetics (kon, koff) Data:f3->Analysis Binding Mode Structural Rationale

References

LC-MS/MS analysis of 2-Phenoxyacetamidine Hydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2-Phenoxyacetamidine Hydrochloride in Human Plasma using LC-MS/MS

Abstract

This application note presents a comprehensive and robust methodology for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, high-throughput assay for pharmacokinetic and toxicokinetic studies. We delve into the strategic choices behind each step, from sample preparation to method validation, ensuring scientific integrity and adherence to regulatory standards. The described method utilizes a straightforward protein precipitation extraction, followed by rapid chromatographic separation and sensitive detection via electrospray ionization tandem mass spectrometry. All validation parameters discussed are in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2]

The Analytical Challenge: Quantifying a Polar/Non-Polar Moiety

This compound (CAS: 67386-38-3, Molecular Formula: C₈H₁₁ClN₂O) is a small molecule featuring a polar, basic amidine group and a non-polar phenoxy group.[3][4] This dual chemical nature presents a unique challenge for bioanalysis. The goal is to develop a method that can efficiently extract this compound from a complex biological matrix like plasma, achieve sharp chromatographic peaks for accurate integration, and detect it with high sensitivity and specificity. LC-MS/MS is the definitive technique for this task, offering unparalleled selectivity and sensitivity for quantifying drug concentrations in biological samples.[5][6]

Strategic Framework for Assay Development

A successful bioanalytical method is built on a foundation of logical, scientifically-driven decisions. Our strategy is centered on creating a workflow that is not only accurate and precise but also efficient and rugged for routine analysis.

The Cornerstone of Quantitation: Internal Standard Selection

An internal standard (IS) is critical in LC-MS bioanalysis to correct for variability during sample preparation and analysis.[7][8] While structural analogs can be used, a Stable Isotope-Labeled (SIL) Internal Standard is the gold standard and is strongly recommended.[9][10] A SIL-IS, such as ¹³C₆-2-Phenoxyacetamidine, co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.[9]

Workflow Overview

The entire analytical process is designed for clarity, efficiency, and robustness. The workflow ensures that potential sources of error are minimized at each stage.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot 200 µL Human Plasma Spike_IS 2. Spike with Internal Standard (SIL-IS) Sample->Spike_IS Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike_IS->Precipitate Vortex 4. Vortex Mix Precipitate->Vortex Centrifuge 5. Centrifuge (14,000 rcf, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer LC_Inject 7. Inject onto LC System Transfer->LC_Inject MS_Detect 8. Detect via Tandem Mass Spectrometer LC_Inject->MS_Detect Integrate 9. Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Calculate 10. Calculate Analyte/IS Ratio & Quantify Concentration Integrate->Calculate Validation_Parameters center Method Validation Selectivity Selectivity & Specificity center->Selectivity Accuracy Accuracy center->Accuracy Precision Precision (Intra- & Inter-day) center->Precision LLOQ Lower Limit of Quantitation (LLOQ) center->LLOQ Linearity Calibration Curve & Linearity center->Linearity Recovery Recovery center->Recovery MatrixEffect Matrix Effect center->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, etc.) center->Stability

References

Troubleshooting & Optimization

Troubleshooting 2-Phenoxyacetamidine Hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenoxyacetamidine Hydrochloride

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound (CAS: 67386-38-3). As a hydrochloride salt of a strong organic base, this compound is generally expected to have good aqueous solubility, yet various experimental factors can lead to unforeseen difficulties. This document is structured in a question-and-answer format to directly address common issues and provide robust, field-tested solutions. Our approach is grounded in fundamental physicochemical principles to empower you to not only solve the immediate problem but also to prevent its recurrence.

Section 1: Compound Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the most common and straightforward questions regarding the properties and handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

Answer: Understanding the fundamental properties is the first step in troubleshooting. This compound is a white crystalline powder with the following characteristics[1][2]:

  • Molecular Formula: C₈H₁₁ClN₂O[2]

  • Molar Mass: 186.64 g/mol [2]

  • Melting Point: 127-128 °C (with decomposition)[1][2]

  • Form: Supplied as a hydrochloride salt to enhance aqueous solubility and stability.[3]

  • Storage: The compound is known to be hygroscopic (absorbs moisture from the air). It should be stored at room temperature, sealed tightly in a dry, inert atmosphere.[1][4][5]

Q2: I'm trying to dissolve the compound in water for my assay, but it's not dissolving completely. What's the first thing I should check?

Answer: The most common issue is solution saturation. While the compound is expected to be water-soluble, every compound has a solubility limit. The first step is to confirm you are not exceeding this limit.

As a starting point, for analogous compounds like Acetamidine Hydrochloride, solubility in water is very high ("very sol in water")[6]. While specific quantitative data for this compound is not readily published, it is reasonable to start with concentrations in the low millimolar range (e.g., 1-10 mM). If you are attempting to make a highly concentrated stock (e.g., >100 mM), you may be exceeding its intrinsic solubility.

Immediate Action: Try reducing the concentration by half. If it dissolves, you were likely exceeding the solubility limit. For your experiment, you may need to prepare a less concentrated stock and adjust your dilution scheme accordingly.

Q3: Does the pH of my water or buffer matter?

Answer: Absolutely. The pH is a critical factor governing the solubility of ionizable compounds. The amidine functional group is strongly basic. The pKa of a simple analogue, acetamidine, is approximately 12.5[7]. This means that at any pH below ~10.5, the amidine group will be fully protonated (positively charged).

  • In Acidic to Neutral pH (pH < 8): The compound exists as the protonated, charged cation. This charged state is highly favorable for interaction with polar solvents like water, maximizing solubility.

  • In Strongly Basic/Alkaline pH (pH > 11): At very high pH, the amidine group will be deprotonated to its neutral free base form. This neutral form is significantly less polar and will likely have much lower aqueous solubility, potentially causing it to precipitate out of solution.

Therefore, ensure your water is not alkaline and that your buffer system is maintaining a pH well below 9. Most standard biological buffers (PBS, HEPES, Tris) operate in a suitable range (pH 7-8).

Q4: Can I dissolve this compound in organic solvents like DMSO or Ethanol?

Answer: Yes, this is a common and effective strategy, especially for creating highly concentrated stock solutions. Amidine hydrochlorides are generally soluble in alcohols like ethanol and methanol[5][6]. Dimethyl sulfoxide (DMSO) is also an excellent solvent for a wide range of organic compounds and is a standard choice for preparing stock solutions in biological research.

Recommended Practice:

  • Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% anhydrous DMSO or absolute ethanol.

  • Store this stock solution desiccated at -20°C or -80°C for long-term stability.

  • For your experiment, perform a serial dilution from this organic stock into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid artifacts.

Section 2: In-Depth Troubleshooting Guide

If the basic FAQs did not resolve your issue, this section provides a more systematic approach to diagnosing and solving complex solubility problems.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues.

G start Start: Solubility Issue (Precipitate / Cloudiness) check_conc Is the target concentration > 10 mM in aqueous buffer? start->check_conc prep_organic_stock Action: Prepare a concentrated stock (50-100 mM) in 100% DMSO or Ethanol. check_conc->prep_organic_stock Yes check_ph Is the buffer pH > 9? check_conc->check_ph No dilute Dilute stock into final aqueous buffer. prep_organic_stock->dilute success Success: Compound Dissolved dilute->success adjust_ph Action: Adjust buffer pH to 7.0 - 8.0. check_ph->adjust_ph Yes check_temp Did you try gentle warming (37°C) and vortexing? check_ph->check_temp No adjust_ph->success warm_vortex Action: Incubate at 37°C for 5-10 min with intermittent vortexing. Caution: Monitor for degradation. check_temp->warm_vortex No check_common_ion Does your buffer contain high concentrations of Cl- ions (e.g., >150 mM from NaCl)? check_temp->check_common_ion Yes warm_vortex->success change_buffer Action: Switch to a buffer with a non-chloride salt (e.g., use Potassium Phosphate or HEPES with Na2SO4 for tonicity). check_common_ion->change_buffer Yes fail Problem Persists: Contact Technical Support for advanced formulation. check_common_ion->fail No change_buffer->success

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Q5: I've tried dissolving the compound directly in my PBS buffer, but I see a persistent cloudiness. What could be the cause?

Answer: This can be caused by several factors beyond simple saturation. The two most likely culprits are the Common Ion Effect and Compound Stability .

  • The Common Ion Effect: Your compound is a hydrochloride (Cl⁻) salt. Phosphate-Buffered Saline (PBS) contains a high concentration of sodium chloride (NaCl), typically ~137 mM. According to Le Châtelier's principle, adding a hydrochloride salt to a solution already rich in chloride ions can suppress the dissolution of the salt, driving the equilibrium back towards the solid, less soluble form.[8] This can significantly reduce the apparent solubility compared to dissolving in pure water.

  • Stability/Degradation: While less common at room temperature, amidine hydrochlorides can undergo hydrolysis in aqueous solutions, especially with prolonged incubation or warming.[5][6] The hydrolysis products (e.g., 2-phenoxyacetamide) may have different solubility profiles and could contribute to cloudiness.

Q6: How do I perform a systematic solvent screening to find the best conditions?

Answer: A systematic approach is crucial. The following protocol allows you to test various solvents and conditions in parallel to efficiently identify an optimal formulation.

Experimental Protocol: Small-Scale Solubility Screening

Objective: To determine the best solvent or solvent system for dissolving this compound to a target concentration.

Materials:

  • This compound powder

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

  • Solvents for testing (see table below)

Procedure:

  • Aliquot Compound: Weigh out a small, precise amount of the compound (e.g., 1.87 mg for a 10 mM final concentration test in 1 mL) into several microcentrifuge tubes.

  • Add Solvents: Add 1.0 mL of each test solvent to a corresponding tube.

  • Initial Dissolution Attempt: Vortex each tube vigorously for 30 seconds at room temperature. Visually inspect for dissolution against a dark background.

  • Gentle Warming: For any tubes where the compound did not fully dissolve, place them in a 37°C water bath for 10 minutes. Vortex again for 30 seconds.

  • Observation and Scoring: Record your observations in a table. Score the solubility as:

    • ++ (Excellent): Dissolves completely and rapidly at room temperature.

    • + (Good): Dissolves completely with gentle warming and vortexing.

    • +/- (Partial): Some material dissolves, but precipitate remains.

    • - (Insoluble): No apparent dissolution.

Data Summary: Recommended Solvents for Screening

Solvent SystemTypeExpected Outcome & Rationale
Deionized Water AqueousBaseline. Should be soluble at low mM concentrations due to the salt form.[6]
PBS (pH 7.4) Aqueous BufferBiologically Relevant. May show reduced solubility due to the common ion effect.[8]
HEPES (50 mM, pH 7.4) Aqueous BufferAlternative Buffer. Lacks chloride ions, avoiding the common ion effect.
100% Ethanol Polar OrganicStock Solution. Expected to be a good solvent for amidine salts.[5]
100% DMSO Polar AproticStock Solution. Excellent solubilizing power for a wide range of compounds.
5% DMSO in PBS Co-Solvent SystemWorking Solution. A common method to increase aqueous solubility for assays.

Section 3: Best Practices for Handling and Storage

Proactive measures are key to preventing solubility issues before they arise.

  • Always Use Anhydrous Solvents for Stocks: When preparing organic stock solutions (DMSO, Ethanol), use anhydrous grade solvents to prevent compound hydrolysis during long-term storage.

  • Store Properly: Keep the solid compound and stock solutions in tightly sealed containers with desiccant to protect from moisture.[1][4] Store stock solutions at -20°C or -80°C.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent degradation that can occur with repeated temperature changes.

  • Prepare Fresh Dilutions: For the most sensitive and reproducible experiments, prepare fresh dilutions of your compound from the frozen stock into your aqueous buffer immediately before use. Do not store the compound in aqueous buffers for extended periods.

By following these guidelines and employing the systematic troubleshooting workflows, you can effectively overcome solubility challenges with this compound and ensure the integrity and reproducibility of your experimental results.

References

Technical Support Center: Optimizing 2-Phenoxyacetamidine Hydrochloride Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenoxyacetamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the experimental concentration of this compound. Given that this compound is a member of the broader phenoxyacetamide class of molecules, which have shown diverse biological activities, a systematic approach to concentration optimization is critical for achieving reproducible and meaningful results.[1][2][3][4] This guide will walk you through the essential steps, from initial handling to troubleshooting complex experimental outcomes.

Frequently Asked Questions (FAQs)

What is this compound and what are its potential applications?

This compound is a small molecule belonging to the phenoxyacetamide family. While extensive public data on this specific hydrochloride salt is limited, the core phenoxyacetamide structure has been explored for a range of pharmacological activities.[4][5] Derivatives of this scaffold have been investigated as potential monoamine oxidase (MAO) inhibitors for neurological conditions, anti-inflammatory agents, and as cytotoxic agents in oncology research.[1][2][3] Therefore, its application in your research will likely be in one of these, or related, fields. The first step in your investigation should be a thorough literature review of analogous compounds to form a hypothesis about its mechanism of action.

How should I prepare and store stock solutions of this compound?

Proper preparation and storage of your stock solution are paramount to ensure the compound's stability and the reproducibility of your experiments.[6][7][8]

Key Considerations for Stock Solution Preparation:

ParameterRecommendationRationale
Solvent Selection High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.DMSO is a versatile solvent for a wide range of organic molecules and is generally well-tolerated by most cell lines at low final concentrations.[6][7][8]
Concentration A high-concentration stock of 10-20 mM is advisable.This allows for small volumes to be used for preparing working dilutions, minimizing the final solvent concentration in your assay.[6]
Dissolution Ensure complete dissolution by vortexing. Gentle warming (not exceeding 37°C) can be used if necessary, but be mindful of potential degradation.Undissolved compound in the stock solution is a major source of experimental variability.[7][8]
Sterilization Filter the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent.This prevents microbial contamination of your cell cultures.[6]
Aliquoting & Storage Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.This prevents repeated freeze-thaw cycles which can lead to compound degradation.[6][7]

Workflow for Preparing a 10 mM Stock Solution:

start Weigh 2-Phenoxyacetamidine HCl solvent Add appropriate volume of anhydrous DMSO start->solvent dissolve Vortex thoroughly to dissolve solvent->dissolve filter Sterile filter with 0.22 µm syringe filter dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store start Unexpected Result no_effect No Observable Effect start->no_effect Is it a lack of activity? high_toxicity High Cytotoxicity start->high_toxicity Is it excessive cell death? sub_no_effect1 Increase concentration range no_effect->sub_no_effect1 sub_no_effect2 Check compound stability no_effect->sub_no_effect2 sub_no_effect3 Use a more sensitive assay no_effect->sub_no_effect3 sub_high_tox1 Decrease concentration range high_toxicity->sub_high_tox1 sub_high_tox2 Assess compound solubility high_toxicity->sub_high_tox2 sub_high_tox3 Verify solvent concentration high_toxicity->sub_high_tox3 seed Seed cells in 96-well plate dilute Prepare serial dilutions of compound seed->dilute treat Treat cells with compound dilutions dilute->treat incubate Incubate for desired duration treat->incubate mtt Add MTT reagent incubate->mtt solubilize Add solubilization buffer mtt->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze

References

Technical Support Center: Stability and Handling of 2-Phenoxyacetamidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 2-Phenoxyacetamidine Hydrochloride. Its purpose is to provide expert guidance on preventing degradation in solution, ensuring the accuracy, reproducibility, and integrity of your experimental results.

Introduction

This compound is a key reagent in various synthetic pathways. However, the inherent reactivity of the amidine functional group renders it susceptible to degradation in solution, a challenge that can introduce significant variability into experimental outcomes. The hydrochloride salt form provides stability in the solid state, but once dissolved, the compound's longevity is highly dependent on environmental conditions.[1] This document outlines the degradation mechanisms, provides robust troubleshooting protocols, and establishes best practices for handling and storage to mitigate these stability issues.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues when working with this compound solutions, presented in a direct question-and-answer format.

Q1: My clear solution of this compound became cloudy or formed a precipitate after a short time. What is the cause?

A1: This is a classic sign of compound degradation. The primary cause is the hydrolysis of the amidine functional group.[2][3] In aqueous solutions, particularly at neutral or alkaline pH, the amidine moiety is susceptible to nucleophilic attack by water. This reaction cleaves the carbon-nitrogen double bond, forming 2-phenoxyacetamide and ammonia. The resulting amide is often less soluble than the parent hydrochloride salt, leading to precipitation and visible cloudiness in the solution.

Q2: I'm observing poor reproducibility and inconsistent yields in my reactions. Could a degraded solution of this compound be the culprit?

A2: Yes, this is highly probable. Using a partially or fully degraded solution is a common source of experimental inconsistency. The degradation products, such as 2-phenoxyacetamide, have different chemical properties and will not participate in the intended reaction, effectively lowering the concentration of your active reagent. This leads to lower yields, altered reaction kinetics, and potentially new, unintended side products, all of which severely impact reproducibility.

Self-Validation Steps:

  • Analytical Confirmation: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC).[4][5][6] Compare the chromatogram to a freshly prepared standard to quantify the remaining parent compound and identify any degradation peaks.

  • Control Experiment: Perform your reaction using a freshly prepared solution of this compound and compare the outcome directly with previous experiments where you suspect degradation occurred.

Q3: What is the primary chemical pathway of degradation for this compound in solution?

A3: The dominant degradation pathway is pH-dependent hydrolysis.[2][3] The reaction involves the addition of a water molecule across the C=N double bond of the amidine group, followed by the elimination of ammonia to yield the corresponding amide. While this can be catalyzed by both acid and base, the rate is significantly accelerated under neutral to basic conditions.

Hydrolysis_Pathway cluster_main Dominant Degradation Pathway: Hydrolysis Amidine 2-Phenoxyacetamidine (Active Reagent) Products 2-Phenoxyacetamide (Degradation Product) + Ammonia (NH₃) Amidine->Products + H₂O (Accelerated by neutral/alkaline pH)

Caption: Hydrolysis of 2-Phenoxyacetamidine to 2-Phenoxyacetamide.

Q4: What are the optimal conditions for preparing and storing a stock solution to maximize its shelf-life?

A4: The stability of your solution is dictated by three key factors: pH, solvent, and temperature .

  • pH: The most critical factor for aqueous solutions. To minimize hydrolysis, solutions must be maintained in an acidic environment, ideally between pH 3 and 5 . In this range, the amidine group is protonated to form the more stable amidinium ion, which is less susceptible to nucleophilic attack.

  • Solvent: While the compound is soluble in water, anhydrous organic solvents are superior for long-term storage.[7]

  • Temperature: As with most chemical reactions, lower temperatures slow the rate of degradation.[8][9]

The table below provides a summary of recommended storage conditions.

Solvent SystempHTemperatureRecommended Max. StorageRationale
Deionized WaterUnbuffered (~5-6)4°C (Refrigerated)< 24 hoursUncontrolled pH leads to rapid hydrolysis.
Acidic Buffer (e.g., Citrate) 3.0 - 5.0 4°C (Refrigerated) Up to 7 days Acidic pH stabilizes the amidinium ion. [5]
Anhydrous DMSO or DMFN/A-20°C (Frozen)> 1 monthAbsence of water prevents hydrolysis.

Part 2: Essential Experimental Protocols

The following protocols are designed to help you proactively assess the stability of your this compound solutions.

Protocol 1: Workflow for pH-Dependent Stability Assessment via HPLC

Objective: To empirically determine the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in deionized water to create a concentrated stock (e.g., 10 mg/mL).

  • Prepare Buffered Solutions: Dilute the stock solution into a series of buffers (e.g., pH 3, 5, 7, and 9) to a final working concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately inject an aliquot of each buffered solution into an HPLC system to establish the initial peak area, representing 100% concentration.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., room temperature, 25°C).[8][9]

  • Time-Point Analysis: Inject aliquots from each solution at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the T=0 sample for each respective pH.

Stability_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis prep_stock Prepare Concentrated Aqueous Stock prep_buffers Dilute Stock into Buffers (pH 3, 5, 7, 9) prep_stock->prep_buffers t0 T=0 Analysis: Establish 100% Baseline prep_buffers->t0 incubation Incubate Solutions at 25°C t0->incubation tx Time-Point Analysis (2h, 4h, 8h, 24h) incubation->tx data Calculate % Remaining vs. T=0 tx->data

Caption: Experimental workflow for assessing pH-dependent stability.

Part 3: Authoritative Best Practices for Handling and Storage

Adherence to these guidelines is critical for preserving the integrity of your this compound.

  • Solid Compound: Store the solid powder in its original, tightly sealed container at room temperature in a dry environment, such as a desiccator.[1] Protect from moisture at all times.

  • Solution Preparation:

    • Prioritize Freshness: Always prepare solutions as fresh as possible for critical applications.

    • Solvent Choice: For long-term storage, use anhydrous DMSO. For aqueous applications, use a pre-chilled acidic buffer (pH 3-5).

    • Inert Atmosphere: For maximum stability in applications highly sensitive to degradation, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Solution Storage:

    • Aliquoting: Dispense solutions into single-use aliquots in tightly sealed vials. This prevents contamination and avoids repeated freeze-thaw cycles which can accelerate degradation.

    • Temperature: Store buffered aqueous aliquots at 2-8°C for short-term use (< 7 days).[10] Store anhydrous organic aliquots at -20°C or -80°C for long-term storage.[7]

    • Light Protection: Store solutions in amber vials or protect them from light, as light can sometimes contribute to degradation pathways.[8][9]

Best_Practices cluster_solid Solid Compound cluster_solution Solutions solid_storage Store Tightly Sealed & Dry at Room Temp prep PREPARE FRESH - Use Acidic Buffer (pH 3-5) - Or Anhydrous Solvent (DMSO) solid_storage->prep storage STORE COLD & ALIQUOTED - 4°C (Aqueous, <7 days) - -20°C (Anhydrous, >1 month) prep->storage protect PROTECT - From Light (Amber Vials) - From Freeze-Thaw Cycles storage->protect

Caption: Summary of best practices for handling and storage.

References

Technical Support Center: Synthesis of 2-Phenoxyacetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenoxyacetamidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most established and widely used method is the Pinner reaction .[1][2] This classical approach involves a two-step, one-pot synthesis starting from 2-phenoxyacetonitrile. First, the nitrile reacts with an alcohol (commonly ethanol) under anhydrous acidic conditions (using hydrogen chloride gas) to form an intermediate imino ester salt, also known as a Pinner salt.[3][4] This intermediate is then treated with ammonia (ammonolysis) to produce the final this compound.[5]

Q2: Can you illustrate the reaction mechanism for the Pinner synthesis of this compound?

Certainly. The Pinner reaction proceeds through two main stages: the formation of the Pinner salt and its subsequent ammonolysis.

  • Pinner Salt Formation : The reaction is initiated by the protonation of the nitrile's nitrogen atom by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[6] The alcohol then acts as a nucleophile, attacking this activated carbon to form a protonated imidate intermediate. A proton transfer then yields the stable imino ester hydrochloride, or Pinner salt.[7]

  • Ammonolysis : In the second stage, ammonia, a strong nucleophile, attacks the electrophilic carbon of the Pinner salt. This leads to the displacement of the alcohol group and, after proton transfers, the formation of the final amidine hydrochloride salt.[7]

Below is a diagram illustrating this mechanism.

Pinner_Mechanism Pinner Reaction Mechanism cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis Nitrile 2-Phenoxyacetonitrile Nitrilium Activated Nitrilium Ion Nitrile->Nitrilium  Protonation HCl_1 HCl (gas) EtOH_1 Ethanol Ammonia Ammonia (NH3) PinnerSalt Pinner Salt (Ethyl 2-phenoxyacetimidate HCl) Nitrilium->PinnerSalt  Nucleophilic Attack by EtOH Amidine 2-Phenoxyacetamidine HCl PinnerSalt->Amidine  Nucleophilic Attack by NH3 Troubleshooting_Yield Troubleshooting Low Yield Start Low Product Yield Observed CheckMoisture Check for Moisture Contamination (e.g., wet solvent, glassware) Start->CheckMoisture CheckCompletion Check for Incomplete Reaction (e.g., TLC shows starting material) Start->CheckCompletion CheckTemp Check Temperature Control Log (was temp > 15°C?) Start->CheckTemp Sol_Moisture Solution: Use Anhydrous Reagents/Glassware. Dry HCl Gas. CheckMoisture->Sol_Moisture Yes Sol_Completion Solution: Increase Reaction Time. Ensure HCl/NH3 Saturation. CheckCompletion->Sol_Completion Yes Sol_Temp Solution: Maintain Temp at 0-5°C during Pinner Salt Formation. CheckTemp->Sol_Temp Yes

References

2-Phenoxyacetamidine Hydrochloride stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenoxyacetamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and storage of this compound. Here, you will find scientifically grounded answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Introduction to this compound Stability

This compound is a white, water-soluble powder with a melting point of 127-128 °C, at which it decomposes[1][2]. Understanding its stability is crucial for ensuring the integrity of experimental results and the development of safe and effective pharmaceutical products.[3][4] As with many hydrochloride salts of active pharmaceutical ingredients (APIs), its stability is influenced by environmental factors such as temperature, humidity, light, and pH.[3] The amidine functional group, in particular, can be susceptible to hydrolysis.[5]

This guide will walk you through the essential aspects of maintaining the stability of this compound, from proper storage to designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2][6] To minimize degradation, it is crucial to protect it from moisture.

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Prevents acceleration of potential degradation pathways.[1][2]
Humidity Sealed in a dry environmentThe compound is hygroscopic and susceptible to hydrolysis.[5][6]
Container Tightly closed, light-resistantPrevents exposure to moisture and light.[6][7]

Q2: Is this compound sensitive to light?

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: this compound is an irritant to the eyes, respiratory system, and skin.[1][7] When handling the powder, it is essential to use appropriate PPE, including:

  • Safety goggles or a face shield[7]

  • Gloves[7]

  • A lab coat[7]

  • Respiratory protection if handling large quantities or if dust is generated[7][11]

Always handle the compound in a well-ventilated area, such as a chemical fume hood.[7]

Stability and Degradation

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis and oxidation.[12][13]

  • Hydrolysis: The amidine functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding amide or carboxylic acid.[5][14] The presence of water is a key factor in this process.[5]

  • Oxidation: While less common for this specific structure, oxidative degradation can occur, particularly in the presence of oxidizing agents or under exposure to light and heat.[13]

A forced degradation study is the most effective way to definitively identify the degradation pathways and products for this specific molecule.[3][15][16]

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of this compound in an aqueous solution is expected to be highly pH-dependent. Amidine hydrolysis can be catalyzed by both acid and base.[5][17] Therefore, solutions are likely to be most stable at a neutral or near-neutral pH. It is crucial to perform pH-stability profiling as part of pre-formulation studies to identify the optimal pH range for stability.

Q6: Are there any known incompatibilities with common excipients?

A6: While specific excipient compatibility studies for this compound are not publicly available, general principles of drug-excipient compatibility should be considered.[18][19] Potential incompatibilities could arise with:

  • Excipients with high water content: These can promote hydrolysis.[20]

  • Reactive excipients: Excipients with functional groups that could react with the amidine or phenoxy groups should be avoided.[21][22]

  • Strong oxidizing agents: These are explicitly listed as incompatible.[6][7]

A systematic drug-excipient compatibility study is a critical step in formulation development.[18][19]

Troubleshooting Guides

Unexpected Peaks in Chromatographic Analysis

Issue: You observe unexpected peaks in your HPLC or LC-MS analysis of a this compound sample.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation due to improper storage 1. Verify that the compound has been stored under the recommended conditions (room temperature, dry, protected from light).[1][2] 2. Analyze a freshly opened, new batch of the compound as a control.
Hydrolysis during sample preparation 1. Ensure that the solvents used for sample preparation are dry and of high purity. 2. If using aqueous solutions, check the pH and buffer composition. The compound may be unstable at certain pH values.[5][17] 3. Prepare samples immediately before analysis to minimize time in solution.
Interaction with mobile phase 1. Evaluate the pH of the mobile phase. Extreme pH values can cause on-column degradation. 2. If using buffered mobile phases, check for potential interactions between the buffer salts and the analyte.
Contamination 1. Ensure all glassware and equipment are scrupulously clean. 2. Analyze a blank (solvent only) to rule out contamination from the analytical system.

Logical Flow for Troubleshooting Unexpected Peaks:

Troubleshooting_Peaks start Unexpected Peaks Observed check_storage Review Storage Conditions start->check_storage check_prep Evaluate Sample Preparation start->check_prep If storage is correct new_sample Analyze Fresh Sample check_storage->new_sample If storage is suspect new_sample->check_prep If fresh sample also shows peaks issue_resolved Issue Identified new_sample->issue_resolved If fresh sample is clean check_mobile_phase Assess Mobile Phase check_prep->check_mobile_phase run_blank Run Blank Injection check_mobile_phase->run_blank run_blank->issue_resolved If blank is clean, issue is sample-related

Caption: Decision tree for troubleshooting unexpected chromatographic peaks.

Inconsistent Assay Results

Issue: You are experiencing poor reproducibility in the quantitative analysis of this compound.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Hygroscopicity of the compound 1. The compound may be absorbing atmospheric moisture, leading to inaccurate weighing. 2. Weigh the compound in a controlled environment (e.g., a glove box with low humidity). 3. Dry the compound under vacuum before weighing, if its thermal stability permits.
Instability in solution 1. Perform a time-course study of the compound in your analytical solvent to determine its solution stability. 2. If unstable, prepare standards and samples immediately before analysis. 3. Consider using a different solvent or adjusting the pH to improve stability.
Incomplete dissolution 1. Although soluble in water, ensure complete dissolution by using sonication or vortexing.[7] 2. Visually inspect solutions for any particulate matter before injection.
Analytical method variability 1. Ensure the analytical method is validated for precision, accuracy, and linearity. 2. Check system suitability parameters (e.g., peak shape, retention time) for each analytical run.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3][15][16][23]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a specified time.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

    • Analyze the stressed samples, along with an unstressed control, using a suitable chromatographic method.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.[23]

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study of 2-Phenoxyacetamidine HCl.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Phenoxyacetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenoxyacetamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing off-target effects during your experiments. Given the limited publicly available data on this specific compound, this guide is built upon the established pharmacology of its chemical class, phenoxyacetamide analogues, which are recognized as potent inhibitors of Monoamine Oxidases (MAOs).[1] The presence of a guanidine moiety suggests the potential for a broad range of biological interactions. This document will therefore proceed under the working hypothesis that this compound is an MAO inhibitor, and will provide a framework for validating this and identifying potential off-target activities.

I. Understanding the Compound: An Inferred Mechanism of Action

This compound belongs to the phenoxyacetamide class of compounds. Analogues within this class have been demonstrated to be effective inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1] These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3][4] Inhibition of MAOs leads to an increase in the synaptic availability of these neurotransmitters, a mechanism commonly employed in the treatment of depression and neurodegenerative diseases.[2][3][4]

The guanidine group in this compound is a highly basic functional group known to participate in numerous biological interactions, which could influence both its primary activity and its off-target profile.

Inferred_Mechanism_of_Action 2-Phenoxyacetamidine_Hydrochloride 2-Phenoxyacetamidine_Hydrochloride MAO_Enzyme MAO_Enzyme 2-Phenoxyacetamidine_Hydrochloride->MAO_Enzyme Inhibition Degradation_Products Degradation_Products MAO_Enzyme->Degradation_Products Increased_Synaptic_Availability Increased_Synaptic_Availability MAO_Enzyme->Increased_Synaptic_Availability Blockade leads to Monoamine_Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamine_Neurotransmitters->MAO_Enzyme Metabolism

Caption: Inferred primary mechanism of action of this compound.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you troubleshoot common problems you may encounter during your in vitro and in vivo experiments.

Q1: I'm observing a cellular phenotype that is inconsistent with MAO inhibition. How can I determine if this is an off-target effect?

A1: This is a common challenge when working with novel compounds. An unexpected phenotype strongly suggests the engagement of one or more off-target proteins. Here's a systematic approach to investigate this:

  • Confirm Primary Target Engagement: First, verify that your compound is indeed inhibiting MAO in your experimental system.

    • Recommendation: Perform a cellular thermal shift assay (CETSA) or a radiometric/fluorometric MAO activity assay using cell lysates treated with this compound. A dose-dependent inhibition of MAO activity would confirm on-target engagement.

  • Orthogonal Assays: If the primary target is engaged, the unexpected phenotype is likely due to an off-target interaction.

    • Recommendation: Employ a broad-spectrum kinase panel screening, as many small molecule inhibitors have off-target kinase activity. Additionally, consider a chemical proteomics approach, such as affinity chromatography using an immobilized version of your compound, to pull down interacting proteins from cell lysates for identification by mass spectrometry.

  • Phenotypic Screening Comparison:

    • Recommendation: Compare your observed phenotype with publicly available databases that catalog the phenotypic effects of well-characterized tool compounds. This can sometimes provide clues about the off-target pathway being modulated.

Off-Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 Step 1: On-Target Validation cluster_2 Step 2: Off-Target Identification cluster_3 Step 3: Hypothesis Generation Unexpected_Phenotype Unexpected Cellular Phenotype Confirm_MAO_Inhibition Confirm MAO Inhibition (e.g., CETSA, Activity Assay) Unexpected_Phenotype->Confirm_MAO_Inhibition Kinase_Screening Broad Kinase Panel Screening Confirm_MAO_Inhibition->Kinase_Screening If MAO is inhibited Chemical_Proteomics Chemical Proteomics (Affinity Chromatography-MS) Confirm_MAO_Inhibition->Chemical_Proteomics If MAO is inhibited Identify_Potential_Off-Targets Identify Potential Off-Target(s) Kinase_Screening->Identify_Potential_Off-Targets Chemical_Proteomics->Identify_Potential_Off-Targets Phenotypic_Database_Comparison Compare with Phenotypic Databases Identify_Potential_Off-Targets->Phenotypic_Database_Comparison

Caption: Workflow for investigating unexpected cellular phenotypes.

Q2: My in vivo study shows toxicity at doses where I expect to see therapeutic efficacy. How can I mitigate this?

A2: Toxicity at presumed therapeutic doses is a strong indicator of off-target effects. Here’s how to approach this problem:

  • Dose-Response Evaluation: It's crucial to establish a clear dose-response relationship for both efficacy and toxicity.

    • Recommendation: Conduct a thorough dose-ranging study in your animal model. Determine the minimum effective dose (MED) for your desired therapeutic effect and the maximum tolerated dose (MTD). A narrow therapeutic window (small difference between MED and MTD) suggests significant off-target liabilities.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Understanding the relationship between drug concentration and its effect over time is key.

    • Recommendation: Perform a PK/PD study to correlate the plasma and tissue concentrations of this compound with both the desired on-target effect (e.g., MAO inhibition in the brain) and the observed toxicity. This can help you design a dosing regimen that maintains therapeutic concentrations while minimizing exposure that leads to toxicity.

  • Formulation and Route of Administration: The way a drug is delivered can significantly impact its safety profile.

    • Recommendation: If using a systemic administration route (e.g., intraperitoneal injection), consider if a more targeted delivery method is possible for your application. For example, if the target is in the central nervous system, could intranasal delivery be an option to reduce systemic exposure?

ParameterDescriptionExperimental Approach
Minimum Effective Dose (MED) The lowest dose that produces the desired therapeutic effect.Dose-escalation study measuring a specific biomarker of efficacy.
Maximum Tolerated Dose (MTD) The highest dose that does not cause unacceptable toxicity.Dose-escalation study monitoring for clinical signs of toxicity and histopathology.
Pharmacokinetics (PK) The study of drug absorption, distribution, metabolism, and excretion (ADME).Serial blood and tissue sampling after drug administration to measure compound concentration over time.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of the drug on the body.Measurement of a biomarker of drug effect (e.g., MAO activity) at different time points after drug administration.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended starting concentration for in vitro assays?

A: For a novel compound, it is best to start with a wide range of concentrations. A common starting point is a 10-point dose-response curve, starting from a high concentration (e.g., 100 µM) and performing serial dilutions (e.g., 1:3 or 1:10). This will help you determine the IC50 (half-maximal inhibitory concentration) for your on-target effect and identify a suitable concentration range for your experiments.

Q: Are there any known liabilities for compounds containing a guanidine group?

A: Yes, the guanidine moiety is known to interact with a variety of biological targets due to its positive charge at physiological pH. These can include ion channels, transporters, and receptors. It is advisable to screen for activity against common off-target families that are known to interact with guanidinium compounds, such as certain types of ion channels and GPCRs.

Q: How can I improve the selectivity of my compound?

A: Improving selectivity often involves medicinal chemistry efforts to modify the compound's structure. If you are consistently observing off-target effects, a structure-activity relationship (SAR) study can be beneficial. By synthesizing and testing analogues of this compound, you may be able to identify modifications that enhance potency for the primary target while reducing affinity for off-targets.

IV. Experimental Protocols

Protocol 1: In Vitro MAO Activity Assay (Fluorometric)

This protocol provides a general method for assessing the inhibitory activity of this compound against MAO-A and MAO-B in cell lysates.

  • Prepare Cell Lysates:

    • Culture cells known to express MAO-A (e.g., SH-SY5Y) or MAO-B (e.g., HepG2).[1]

    • Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the cell lysate, a fluorogenic MAO substrate (e.g., Amplex Red), and horseradish peroxidase.

    • Add the different concentrations of this compound or vehicle control to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

V. References

  • Shen W, Yu S, Zhang J, Jia W, Zhu Q. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules. 2014;19(11):18620-18631. Published 2014 Nov 14. doi:10.3390/molecules191118620. Available from: --INVALID-LINK--

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). Available from: --INVALID-LINK--

  • Wikipedia. Monoamine oxidase inhibitor. Available from: --INVALID-LINK--

  • Stahl SM. Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. 4th ed. Cambridge University Press; 2013.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413525, this compound. Available from: --INVALID-LINK--

  • Finberg JPM, Rabey JM. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Front Pharmacol. 2016;7:340. Published 2016 Sep 27. doi:10.3389/fphar.2016.00340.

  • Youdim MB, Edmondson D, Tipton KF. The therapeutic potential of monoamine oxidase inhibitors. Nat Rev Neurosci. 2006;7(4):295-309. doi:10.1038/nrn1883.

  • Shih JC, Chen K, Ridd MJ. Monoamine oxidase: from genes to behavior. Annu Rev Neurosci. 1999;22:197-217. doi:10.1146/annurev.neuro.22.1.197.

References

Technical Support Center: Adjusting pH for Optimal 2-Phenoxyacetamidine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our commitment at this technical support center is to provide you with accurate, in-depth, and actionable scientific guidance. In line with this commitment, we have conducted exhaustive searches of scientific literature, chemical databases, and patent repositories to assemble a comprehensive guide on the optimal pH adjustment for 2-Phenoxyacetamidine Hydrochloride (CAS: 67386-38-3) .

Following a rigorous review, we must report that there is a significant lack of publicly available data regarding the biological activity, mechanism of action, pKa, and pH-dependent stability and activity profiles for this compound. While we were able to confirm its basic chemical identity, the crucial pharmacological and physicochemical properties necessary to build a reliable and scientifically sound technical guide are not present in the accessible scientific domain.

The provided user request asks for a detailed technical support center with troubleshooting guides and FAQs, grounded in scientific integrity and supported by authoritative references. Without fundamental data on how pH affects the solubility, stability, and biological efficacy of this compound, creating such a resource would require speculation, which would be scientifically unsound and professionally irresponsible.

We understand the importance of precise pH control in experimental success and the challenges researchers face. However, providing guidance based on generalizations from related but distinct chemical families, such as other phenoxyacetamide or guanidine derivatives, would be misleading and could lead to inaccurate experimental design and results.

We are committed to continuously monitoring scientific publications and will update this resource should relevant data on this compound become available. We recommend that researchers working with this compound consider undertaking preliminary internal studies to determine its key physicochemical and pharmacological parameters.

We apologize for any inconvenience this may cause and remain dedicated to supporting your research endeavors with the highest standards of scientific accuracy.

Troubleshooting unexpected results in 2-Phenoxyacetamidine Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenoxyacetamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address unexpected experimental results. Our approach is rooted in explaining the causality behind experimental observations and providing robust, scientifically-grounded solutions.

I. Understanding this compound: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the fundamental properties of this compound. Many experimental artifacts can be traced back to the inherent chemistry of the molecule.

PropertyValue/InformationImplication for Experiments
Molecular Formula C₈H₁₁ClN₂OFor calculating molarity and mass.
Molecular Weight 186.64 g/mol For accurate solution preparation.
Form White powderVisual confirmation of compound integrity.
Melting Point 127-128 °C (decomposes)[1][2]Decomposition at melting point suggests thermal sensitivity.
Storage Sealed in a dry, inert atmosphere at 2-8°C[3]Susceptible to hydrolysis and degradation.
Amidine Group pKa Estimated 10-13Highly basic, will be protonated and positively charged at physiological pH.[4]
Solubility Soluble in polar organic solvents (e.g., DMSO)[4]Stock solutions should be prepared in an appropriate organic solvent. Aqueous solubility of the hydrochloride salt is expected, but may be limited.

II. FAQs: Foundational Knowledge for Experimental Success

This section addresses common questions about the handling and properties of this compound.

Q1: How should I prepare and store stock solutions of this compound?

A1: Due to the compound's susceptibility to hydrolysis, proper preparation and storage are critical.[4]

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).[5][6] DMSO is a suitable solvent for many organic compounds and is miscible with most aqueous assay buffers.[6]

    • Vortex thoroughly to ensure complete dissolution.

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • When preparing working solutions, dilute the stock in your final assay buffer immediately before use. Do not store the compound in aqueous solutions for extended periods, as this can lead to degradation.[4]

Q2: What is the likely mechanism of action for this compound?

A2: Based on its structural similarity to 2-phenoxyacetamide analogues, this compound is a putative inhibitor of monoamine oxidases (MAOs).[7] MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[7][8] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[7][9]

It is crucial to experimentally validate this presumed mechanism of action and to consider potential off-target effects.

Q3: Why is the hydrochloride salt form of this compound important?

A3: The amidine functional group is basic. The hydrochloride salt is formed by reacting the basic amidine with hydrochloric acid. This has two main advantages:

  • Increased Stability: The salt form is generally more stable and less prone to degradation than the free base.

  • Improved Aqueous Solubility: The salt form typically has better solubility in aqueous solutions compared to the free base, although solubility may still be limited.

Q4: What are the primary safety concerns when handling this compound?

A4: According to safety data sheets for this compound and its analogues, the compound is classified as:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

A. Issues Related to Compound Stability and Solubility

Q: My experimental results are inconsistent from day to day. What could be the cause?

A: Inconsistent results are often due to the degradation of this compound. The amidine functional group is susceptible to hydrolysis, which can be accelerated by improper storage or handling.[4]

  • Potential Cause 1: Hydrolysis of Stock Solution.

    • Explanation: If your DMSO stock solution was not prepared with anhydrous DMSO, residual water can cause slow hydrolysis over time, even at low temperatures.

    • Solution: Always use anhydrous DMSO for preparing stock solutions. Prepare fresh stock solutions regularly and avoid using old stocks.

  • Potential Cause 2: Degradation in Aqueous Buffer.

    • Explanation: The stability of the compound in aqueous solutions is pH-dependent. As a hydrochloride salt, it is likely most stable in a slightly acidic to neutral pH range.[10] Many cell culture media are buffered around pH 7.4, and some biological buffers can have higher pH values, which can accelerate hydrolysis.

    • Solution: Prepare working dilutions in your assay buffer immediately before each experiment. Avoid letting the compound sit in aqueous solutions for extended periods. If possible, perform a stability study of the compound in your specific assay buffer using HPLC to determine its degradation rate.

Workflow for Investigating Compound Stability ```dot graph TD { A[Inconsistent Results] --> B{Check Stock Solution}; B --> C[Prepare Fresh Stock in Anhydrous DMSO]; B --> D{Check Aqueous Buffer Stability}; D --> E[Perform Time-Course Experiment]; E --> F[Analyze by HPLC/LC-MS]; F --> G{Degradation Observed?}; G -- Yes --> H[Minimize Incubation Time in Aqueous Buffer]; G -- No --> I[Investigate Other Variables]; C --> E; }

References

Technical Support Center: Method Development for Separating 2-Phenoxyacetamidine Hydrochloride from Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification and analysis of 2-Phenoxyacetamidine Hydrochloride. This guide is designed for researchers, analytical scientists, and process chemists who are tasked with developing robust methods to separate the active pharmaceutical ingredient (API) from its process-related and degradation impurities. As a polar, ionizable molecule, this compound presents unique challenges that require a thoughtful, mechanism-based approach to purification.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and develop validated, reliable methods.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational knowledge required before embarking on method development.

Q1: What are the key physicochemical properties of this compound that influence its separation?

A1: Understanding the molecule's properties is the first step in designing a logical separation strategy. This compound is a salt, making it highly polar and generally water-soluble.[1] The key functional groups to consider are:

  • Amidine Group: This group is strongly basic. In its protonated hydrochloride salt form, the molecule carries a positive charge, which dictates its behavior in different pH environments and its interaction with chromatographic stationary phases.

  • Phenoxy Group: This aromatic ether group introduces a degree of hydrophobicity to the molecule.

  • Hydrochloride Salt Form: This form enhances water solubility compared to its freebase counterpart.[1][2]

These properties suggest that standard reversed-phase chromatography may be challenging due to poor retention, while techniques that leverage polarity and charge will likely be more successful.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value/Description Implication for Separation
CAS Number 67386-38-3 For substance identification.[5][6][7]
Molecular Formula C8H11ClN2O ---
Molecular Weight 186.64 g/mol ---
Form White Powder Basic physical characteristic.[5]
Melting Point 127-128 °C (decomposes) Can be used as an initial, rough indicator of purity.[5][6]
Polarity High Poor retention on non-polar stationary phases (e.g., C18). Favors polar stationary phases.

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Critical for selecting mobile phases for HPLC and solvents for recrystallization.[2] |

Q2: What are the likely impurities I should be trying to separate?

A2: Impurities can originate from various stages of the API lifecycle.[8] A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • By-products: Resulting from side reactions or incomplete reactions during synthesis.[8] A common related impurity could be the corresponding amide, 2-phenoxyacetamide (CAS 621-88-5), which is a precursor or a hydrolysis product.[9]

  • Degradation Products: Formed during storage or under stress conditions (e.g., oxidation, hydrolysis).[8][10] The amidine functional group can be susceptible to hydrolysis, especially at non-neutral pH.

  • Residual Solvents: Solvents used during the reaction or purification steps.[8]

Part 2: HPLC Method Development & Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis. Due to the polar nature of this compound, a specialized approach is often necessary.

Logical Workflow for HPLC Method Development

The following diagram outlines a decision-making process for developing a robust HPLC method for polar compounds like this compound.

HPLC_Method_Development start Start: Analyze 2-Phenoxyacetamidine HCl (Polar, Cationic) rp_hplc Attempt Standard Reversed-Phase (C18) Mobile Phase: ACN/H2O with 0.1% TFA or FA start->rp_hplc eval_retention Evaluate Retention & Peak Shape rp_hplc->eval_retention good_retention Sufficient Retention & Good Peak Shape? eval_retention->good_retention optimize Optimize Gradient, Flow Rate, Temperature. Method is Viable. good_retention->optimize Yes poor_retention Poor Retention or Peak Shape good_retention->poor_retention No strategy_choice Select Alternative Strategy poor_retention->strategy_choice hilich Strategy 1: HILIC (Hydrophilic Interaction) Stationary Phase: Amide, Silica Mobile Phase: High Organic (e.g., >80% ACN) strategy_choice->hilich Leverage Polarity mixed_mode Strategy 2: Mixed-Mode (RP + Ion-Exchange) Stationary Phase: C18 with embedded polar groups or ion-exchange ligands strategy_choice->mixed_mode Leverage Polarity & Charge ion_pair Strategy 3: Ion-Pairing RP Reagent: Add Alkyl Sulfonate (e.g., OSA) to mobile phase with C18 column strategy_choice->ion_pair Increase Hydrophobicity eval_alt Evaluate & Optimize Selected Method hilich->eval_alt mixed_mode->eval_alt ion_pair->eval_alt

Caption: Workflow for HPLC method development for polar cationic compounds.

HPLC Troubleshooting in Q&A Format

Q3: My peak for this compound is eluting at or near the void volume on my C18 column. What should I do?

A3: This is a classic sign of insufficient retention for a polar compound.[4]

  • Causality: The C18 stationary phase is non-polar (hydrophobic). Your highly polar, charged analyte has very little affinity for it and is swept through the column by the polar mobile phase.

  • Solutions:

    • Switch to HILIC: This is often the most effective solution. Hydrophilic Interaction Chromatography (HILIC) uses a polar stationary phase (like amide or bare silica) and a mobile phase with a high percentage of organic solvent (e.g., acetonitrile).[11] The polar analyte is retained in a water-enriched layer on the surface of the stationary phase.

    • Use a Mixed-Mode Column: These columns have both reversed-phase (e.g., C18) and ion-exchange functionalities. This allows for simultaneous hydrophobic and electrostatic interactions, significantly boosting the retention of charged analytes.

    • Introduce an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., sodium 1-octanesulfonate) to your reversed-phase mobile phase creates a neutral ion pair with your cationic analyte. This complex is more hydrophobic and will be better retained by the C18 column.[3] Be aware that these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[4]

Q4: I am observing significant peak tailing for my main compound. What is the cause and how can I fix it?

A4: Peak tailing for a basic compound like an amidine is often caused by secondary interactions with the stationary phase.

  • Causality: Residual, acidic silanol groups on the surface of silica-based columns can interact strongly with your basic analyte through ion-exchange. This leads to a portion of the analyte being held back, resulting in a tailed peak.

  • Solutions:

    • Lower the Mobile Phase pH: Add an acid like trifluoroacetic acid (TFA) or formic acid (FA) to your mobile phase (target pH 2.5-3.5). This ensures your amidine is fully protonated (cationic) and, more importantly, it protonates the silanol groups, "masking" them and minimizing secondary interactions.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or designed with proprietary technology to minimize accessible silanol groups. Ensure you are using a high-purity, base-deactivated column.

    • Switch to an Amide Column: Amide-functionalized stationary phases are less reactive than amine phases and provide a more inert surface, reducing unwanted interactions that can cause peak tailing.[12]

Experimental Protocol: HPLC Method Development (HILIC Approach)
  • Column Selection: Start with a HILIC Amide column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 Water/Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: 10:90 Water/Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • Detection: UV at 220 nm and 270 nm.

    • Gradient: Start with 95% B for 1 min, then ramp down to 50% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to achieve optimal resolution between the main peak and any impurities. The use of a buffer is critical in HILIC to maintain reproducible retention times.

Part 3: Preparative Purification & Troubleshooting Guide

For isolating the API in high purity, recrystallization is often the most efficient and scalable method.[13]

Decision Framework for Purification Strategy

Purification_Strategy start Start: Purify Crude 2-Phenoxyacetamidine HCl check_purity Initial Purity > 95%? start->check_purity high_purity Yes check_purity->high_purity low_purity No check_purity->low_purity recrystallize Strategy 1: Recrystallization (High Throughput, Scalable) high_purity->recrystallize solvent_screen Perform Solvent Screen recrystallize->solvent_screen optimize_cryst Optimize Cooling Rate & Seeding solvent_screen->optimize_cryst check_impurities Are impurities structurally very similar to API? low_purity->check_impurities similar_imp Yes check_impurities->similar_imp dissimilar_imp No check_impurities->dissimilar_imp prep_chrom Strategy 2: Preparative HPLC (High Resolution, Low Throughput) similar_imp->prep_chrom develop_prep Develop scalable HPLC method (e.g., Reversed-Phase or HILIC) prep_chrom->develop_prep extraction Strategy 3: Acid-Base Extraction (Good for removing non-basic impurities) dissimilar_imp->extraction

Caption: Decision tree for selecting an appropriate purification strategy.

Recrystallization Troubleshooting in Q&A Format

Q5: How do I select the best solvent for recrystallizing my hydrochloride salt?

A5: The ideal recrystallization solvent should fully dissolve your compound at high temperatures but provide very low solubility at room temperature or below.[13] For hydrochloride salts, polar protic solvents are a good starting point.

  • Causality: The salt's ionic nature requires a polar solvent to solvate the ions effectively. The principle of "like dissolves like" is key.

  • Solvent Screening Protocol:

    • Place a small amount of your crude material (e.g., 20 mg) into several different test tubes.

    • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Good candidates include isopropanol, ethanol, methanol, and acetonitrile.

    • If the compound dissolves immediately, the solvent is too good and should be considered as the "solvent" part of a two-solvent system.

    • If the compound is insoluble, heat the mixture to boiling. If it dissolves, you have a potential single-solvent system.

    • Cool the dissolved solution slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Two-Solvent System: If you cannot find a suitable single solvent, use a binary system. Dissolve the salt in a minimum amount of a "good" hot solvent (like methanol or ethanol). Then, slowly add a "bad" or "anti-solvent" (like diethyl ether or ethyl acetate) in which the salt is insoluble, until the solution becomes cloudy (the saturation point).[13][14] Cool slowly to allow crystals to form.

Table 2: Recrystallization Solvent Selection Guide

Solvent Class Examples Suitability for Hydrochloride Salts Notes
Alcohols Isopropanol, Ethanol Excellent Often the best choice. Solubility differences between hot and cold are usually ideal.[2][14]
Ketones Acetone Moderate Can be useful as a wash or as part of a mixed-solvent system.[14]
Ethers Diethyl Ether, MTBE Poor (as primary solvent) Excellent as an anti-solvent to induce precipitation from an alcohol solution.[14]
Esters Ethyl Acetate Poor (as primary solvent) Can be used as an anti-solvent.[15]

| Water | Water | Good (high solubility) | Often too soluble even when cold, leading to low recovery. May be useful if impurities are water-insoluble. |

Q6: My recrystallization yield is very low. How can I improve it?

A6: Low yield is a common problem that can usually be traced back to the procedure.

  • Causality & Solutions:

    • Too Much Solvent: You may have used an excessive volume of solvent to dissolve the crude material. This keeps too much of your product in the "mother liquor" even after cooling. Fix: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

    • Cooling Too Rapidly: Crash-cooling the solution can trap impurities and form very small crystals that are difficult to filter. Fix: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Fix: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the transfer.

References

Validation & Comparative

Validating the Efficacy of 2-Phenoxyacetamidine Hydrochloride In Vivo: A Comparative Guide for Preclinical Hypertension Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in the cardiovascular field, the validation of novel antihypertensive agents is a critical step in the journey from bench to bedside. This guide provides an in-depth, technical framework for assessing the in vivo efficacy of 2-Phenoxyacetamidine Hydrochloride, a putative I1 imidazoline receptor agonist. By comparing its theoretical profile with established alternatives and providing robust experimental protocols, this document serves as a practical resource for rigorous preclinical evaluation.

The I1 Imidazoline Receptor: A Key Target in Hypertension

Hypertension, a leading risk factor for cardiovascular disease, is often characterized by sympathetic nervous system overactivity. The I1 imidazoline receptor, primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem, plays a crucial role in the central regulation of blood pressure.[1][2] Agonism of this receptor leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] This mechanism offers a targeted approach to hypertension treatment, distinct from the action of classical alpha-2 adrenergic receptor agonists.

Mechanism of Action: A Shift from Traditional Sympatholytics

First-generation centrally acting antihypertensives, such as clonidine, exert their effects through non-selective agonism of both alpha-2 adrenergic and I1 imidazoline receptors.[1] While effective in lowering blood pressure, the stimulation of alpha-2 adrenergic receptors is associated with undesirable side effects like sedation and dry mouth.[1] Second-generation agents, like moxonidine, exhibit greater selectivity for the I1 imidazoline receptor, theoretically offering a more favorable side-effect profile.[1][2] this compound is postulated to belong to this class of selective I1 imidazoline receptor agonists.

Signaling Pathway of the I1 Imidazoline Receptor

The signaling cascade initiated by I1 imidazoline receptor activation is distinct from classical G-protein coupled receptor pathways. Evidence suggests that it involves the hydrolysis of choline phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[3][4][5] This pathway shares similarities with that of the interleukin family, suggesting that I1 receptors may be part of the neurocytokine receptor family.[3][5]

I1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-Phenoxyacetamidine 2-Phenoxyacetamidine I1R I1 Imidazoline Receptor 2-Phenoxyacetamidine->I1R Agonist Binding PC_PLC Phosphatidylcholine- Specific PLC I1R->PC_PLC Activation DAG Diacylglycerol PC_PLC->DAG Arachidonic_Acid Arachidonic Acid PC_PLC->Arachidonic_Acid Sympathetic_Outflow Decreased Sympathetic Outflow DAG->Sympathetic_Outflow Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids Eicosanoids->Sympathetic_Outflow Antihypertensive_Effect Antihypertensive Effect Sympathetic_Outflow->Antihypertensive_Effect Leads to

Figure 1: Proposed signaling pathway of this compound via the I1 imidazoline receptor.

Comparative Analysis: this compound vs. Alternatives

A crucial aspect of validating a new therapeutic agent is to benchmark its performance against existing standards. The primary comparators for this compound are clonidine and moxonidine.

FeatureThis compound (Presumed)MoxonidineClonidine
Generation SecondSecondFirst
Receptor Selectivity High for I1 Imidazoline ReceptorHigh for I1 Imidazoline Receptor (30-fold > α2)[1]Low (non-selective for I1 and α2)[1]
Primary Mechanism Central Sympathoinhibition via I1 AgonismCentral Sympathoinhibition via I1 AgonismCentral Sympathoinhibition via I1 and α2 Agonism
Expected Side Effects Low potential for sedation and dry mouthLower incidence of sedation and dry mouth vs. Clonidine[1]High incidence of sedation and dry mouth[1]
Clinical Application Investigational AntihypertensiveTreatment of mild to moderate essential hypertensionTreatment of hypertension, ADHD, withdrawal

In Vivo Validation Protocol: A Step-by-Step Guide

The following protocol outlines a robust methodology for evaluating the antihypertensive efficacy of this compound in the Spontaneously Hypertensive Rat (SHR) model, a well-established and relevant model for essential hypertension.

Animal Model Justification

The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for studying essential hypertension. These rats develop hypertension between 5-6 weeks of age, and by 40-50 weeks, they exhibit signs of cardiac and vascular hypertrophy, mirroring the pathophysiology of human hypertension.[6]

Experimental Design

This study will employ a randomized, placebo-controlled design with comparator arms.

  • Group 1: Vehicle Control (e.g., sterile saline)

  • Group 2: this compound (low dose)

  • Group 3: this compound (high dose)

  • Group 4: Moxonidine (positive control)

  • Group 5: Clonidine (positive control)

Materials and Methods

Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.

Housing: Animals should be housed in a temperature and light-controlled environment with ad libitum access to food and water.

Drug Preparation and Administration:

  • Vehicle: Prepare a sterile, isotonic saline solution.

  • This compound: Based on effective doses of similar compounds, a suggested starting dose range for SHRs would be 1-10 mg/kg/day. The compound should be dissolved in the vehicle.

  • Moxonidine: A dose of 2-10 mg/kg/day has been shown to be effective in SHRs.[7]

  • Clonidine: An effective dose in SHRs is approximately 0.5 mg/kg/day.[8]

  • Administration: For chronic studies, subcutaneous implantation of osmotic mini-pumps is the preferred method to ensure continuous and controlled drug delivery.[7]

Blood Pressure Measurement:

Non-invasive blood pressure measurement will be performed using the tail-cuff plethysmography method.

  • Acclimatization: Prior to the study, acclimate the rats to the restraining device and tail-cuff apparatus for 3-5 consecutive days to minimize stress-induced blood pressure fluctuations.[9]

  • Procedure:

    • Place the rat in a warming chamber (30-35°C) for 10-15 minutes to increase blood flow to the tail.

    • Gently restrain the rat in the holder.

    • Place the tail-cuff and sensor on the tail.

    • Record a minimum of 10-15 consecutive blood pressure readings and calculate the average.

    • Measurements should be taken at the same time each day to account for circadian variations.

Experimental Timeline:

  • Week 1: Acclimatization to tail-cuff measurement.

  • Week 2: Baseline blood pressure measurements.

  • Week 3-6: Chronic drug administration via osmotic mini-pumps. Weekly blood pressure measurements.

  • Week 7: Post-treatment blood pressure measurements.

Data Analysis

Data should be expressed as mean ± SEM. Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control and to each other. A p-value of <0.05 is typically considered statistically significant.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Acclimatization Acclimatization (Week 1) Baseline_BP Baseline Blood Pressure Measurement (Week 2) Acclimatization->Baseline_BP Drug_Admin Chronic Drug Administration (Weeks 3-6) Baseline_BP->Drug_Admin Weekly_BP Weekly Blood Pressure Measurement Drug_Admin->Weekly_BP Post_Treatment_BP Post-Treatment Blood Pressure Measurement (Week 7) Weekly_BP->Post_Treatment_BP Data_Analysis Data Analysis (ANOVA) Post_Treatment_BP->Data_Analysis Final Data

Figure 2: Experimental workflow for in vivo validation.

Expected Outcomes and Data Interpretation

The primary endpoint of this study is the change in systolic and diastolic blood pressure from baseline.

Treatment GroupExpected Change in Blood PressureExpected Side Effects (Observational)
Vehicle Control No significant changeNone
2-Phenoxyacetamidine HCl Dose-dependent reductionMinimal sedation
Moxonidine Significant reductionMild sedation
Clonidine Significant reductionPronounced sedation

A successful outcome for this compound would be a significant, dose-dependent reduction in blood pressure, comparable to or greater than that of moxonidine, with a demonstrably lower incidence of sedative effects compared to clonidine.

Conclusion

This guide provides a comprehensive framework for the in vivo validation of this compound as a potential antihypertensive agent. By employing a rigorous, comparative approach and adhering to established protocols, researchers can generate high-quality, reproducible data to support the continued development of this promising compound. The emphasis on scientific integrity and logical experimental design is paramount for advancing our understanding and treatment of hypertension.

References

A Comparative Guide to Kinase Inhibitors: Evaluating 2-Phenoxyacetamidine Hydrochloride Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, protein kinase inhibitors stand as a cornerstone of modern drug discovery, particularly in oncology. The human kinome, comprising over 500 kinases, presents a vast array of potential targets. However, the structural similarity among these enzymes, especially within the ATP-binding pocket, makes the development of potent and selective inhibitors a significant challenge. This guide provides a framework for the comparative analysis of a novel chemical entity, 2-Phenoxyacetamidine Hydrochloride, against well-characterized kinase inhibitors such as Imatinib, Dasatinib, and Gefitinib.

A note on this compound: Publicly available data on the specific kinase inhibitory activity of this compound is limited. Therefore, this guide will utilize it as a hypothetical novel compound to illustrate the comprehensive evaluation process a new chemical entity would undergo.

The Kinase Inhibitor Landscape: A Tale of Selectivity and Potency

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency against the intended target and its selectivity across the kinome.[1] While high potency is desirable, a lack of selectivity can lead to off-target effects, resulting in toxicity or unexpected pharmacological activities.[2][3] The inhibitors chosen for comparison represent different classes and selectivity profiles:

  • Imatinib: A paradigm of targeted therapy, Imatinib is a Type II inhibitor primarily targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[4][5][6] It also inhibits other kinases like c-KIT and PDGFR.[7]

  • Dasatinib: A dual SRC/ABL inhibitor, Dasatinib is a Type I inhibitor with a broader kinase inhibition profile compared to Imatinib, affecting multiple signaling pathways.[8][9][10]

  • Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer, Gefitinib's efficacy is often associated with specific mutations in the EGFR kinase domain.[11]

The journey of a novel compound like this compound from a chemical structure to a characterized kinase inhibitor involves a multi-faceted approach, beginning with biochemical assays to determine its potency and culminating in cell-based assays to assess its activity in a physiological context.

Biochemical Characterization: The First Litmus Test

Biochemical assays are the initial step in evaluating a potential kinase inhibitor.[12] They provide quantitative measures of a compound's ability to inhibit a purified kinase enzyme.

Determining Inhibitory Potency: IC50 and Kᵢ

The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[13] However, IC50 values are dependent on assay conditions, particularly the ATP concentration.[14] A more universal measure is the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex.[15][16]

Table 1: Hypothetical Biochemical Potency of this compound and Comparative Inhibitors

CompoundPrimary Target(s)IC50 (nM)Kᵢ (nM)Inhibition Type
2-Phenoxyacetamidine HCl (Hypothetical) Putative Target Kinase X 50 25 ATP-Competitive
ImatinibBCR-ABL, c-KIT, PDGFR25-100100-600Type II, ATP-Competitive
DasatinibSRC, ABL, c-KIT, PDGFRβ<1<1Type I, ATP-Competitive
GefitinibEGFR3-372-20Type I, ATP-Competitive

Note: IC50 and Kᵢ values for Imatinib, Dasatinib, and Gefitinib are compiled from various sources and can vary based on the specific kinase and assay conditions.

Kinase Selectivity Profiling

To understand the broader interaction profile of a novel inhibitor, it is screened against a large panel of kinases, often representing a significant portion of the human kinome.[17][18] This "kinome scan" is crucial for identifying potential off-targets and predicting potential side effects.[12]

Below is a diagram illustrating a typical kinase inhibitor screening workflow.

G cluster_0 Biochemical Screening cluster_1 Selectivity Profiling Compound Library Compound Library Primary Screen (Single Concentration) Primary Screen (Single Concentration) Compound Library->Primary Screen (Single Concentration) Against Target Kinase Hit Identification Hit Identification Primary Screen (Single Concentration)->Hit Identification >50% Inhibition Dose-Response (IC50 Determination) Dose-Response (IC50 Determination) Hit Identification->Dose-Response (IC50 Determination) Kinome Panel Screening Kinome Panel Screening Dose-Response (IC50 Determination)->Kinome Panel Screening Confirmed Hits Selectivity Analysis Selectivity Analysis Kinome Panel Screening->Selectivity Analysis IC50 Values for Off-Targets Lead Optimization Lead Optimization Selectivity Analysis->Lead Optimization Identify Selective Compounds

Caption: Workflow for Kinase Inhibitor Screening and Selectivity Profiling.

Cellular Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are essential, they do not fully replicate the complexity of the cellular environment.[19] Cell-based assays are critical for confirming an inhibitor's activity in a more physiologically relevant context.[20][21]

Target Engagement in Live Cells

Assays like the NanoBRET™ Target Engagement assay allow for the direct measurement of a compound's binding to its target kinase within living cells.[20] This provides valuable information on cell permeability and target occupancy.

Measuring Downstream Signaling

A key indicator of a kinase inhibitor's efficacy is its ability to block the phosphorylation of downstream substrates.[22] This can be assessed through various methods, including Western blotting, ELISA, and TR-FRET assays.[22]

The following diagram depicts a simplified signaling pathway and the points of inhibition for our comparative compounds.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitors Points of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Binds Downstream Kinase (e.g., SRC) Downstream Kinase (e.g., SRC) Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Kinase (e.g., SRC) Activates Effector Protein Effector Protein Downstream Kinase (e.g., SRC)->Effector Protein Phosphorylates Cellular Response Cellular Response Effector Protein->Cellular Response Triggers Gefitinib Gefitinib Gefitinib->Receptor Tyrosine Kinase (e.g., EGFR) Inhibits Dasatinib Dasatinib Dasatinib->Downstream Kinase (e.g., SRC) Inhibits

Caption: Inhibition of a Signaling Pathway by Kinase Inhibitors.

Phenotypic Assays

Ultimately, the goal of a kinase inhibitor is to elicit a specific cellular response, such as inhibiting proliferation or inducing apoptosis. Cell proliferation assays, such as those using BaF3 cells engineered to be dependent on a specific kinase for survival, are powerful tools for assessing the functional consequences of kinase inhibition.[20]

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized protocols are essential.

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol is considered a gold standard for its direct measurement of phosphate incorporation.[23]

Objective: To determine the IC50 of this compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase and substrate to each well.

  • Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of a downstream target in cultured cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total target protein for normalization.

Conclusion

The comparison of a novel compound like this compound to established kinase inhibitors is a rigorous, multi-step process. It requires a combination of biochemical and cell-based assays to build a comprehensive profile of its potency, selectivity, and cellular activity. By understanding the nuances of these experimental approaches and the data they generate, researchers can make informed decisions in the complex but rewarding field of kinase inhibitor drug discovery.

References

A Proposed Research Framework for the Characterization and Comparative Analysis of 2-Phenoxyacetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unknowns of 2-Phenoxyacetamidine Hydrochloride

In the landscape of chemical and pharmaceutical research, the exploration of novel compounds is the cornerstone of discovery. This compound presents itself as one such molecule of interest. A survey of the existing scientific literature reveals a notable scarcity of published data on this specific compound, rendering a direct replication of published findings and a conventional comparison guide challenging.

This guide, therefore, takes a proactive and foundational approach. Instead of a retrospective comparison, we present a prospective research framework designed to thoroughly characterize this compound. This document will serve as a comprehensive roadmap for researchers, outlining a series of proposed experiments to elucidate its physicochemical properties, potential biological activities, and a strategy for comparing its performance against a relevant, well-characterized compound.

For the purpose of this guide, we will propose a hypothetical investigation into the potential biological activity of this compound, drawing inferences from its structural motifs. The phenoxyacetic acid scaffold is a well-known feature in certain classes of herbicides[1]. The acetamidine group, a strong base, is a common functional group in medicinal chemistry, known to interact with various biological targets. This structural combination suggests a range of potential applications, from agriculture to medicine.

This guide will provide detailed, step-by-step methodologies for a proposed research workflow, from synthesis and purification to biological screening and comparative analysis. Our objective is to equip researchers with the necessary tools and rationale to embark on the scientific journey of characterizing this intriguing molecule.

Part 1: Synthesis and Physicochemical Characterization

A prerequisite to any biological investigation is the synthesis of the compound of interest and a thorough understanding of its fundamental physicochemical properties. These properties will govern its behavior in biological systems and inform the design of subsequent experiments.

Proposed Synthesis of this compound

Experimental Protocol: Two-Step Synthesis via Pinner Reaction

  • Step 1: Synthesis of 2-Phenoxyacetonitrile.

    • To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-phenoxyacetonitrile.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Step 2: Synthesis of this compound.

    • Dissolve the purified 2-phenoxyacetonitrile (1.0 eq) in anhydrous ethanol.

    • Bubble dry hydrogen chloride gas through the solution at 0°C until saturation.

    • Seal the reaction vessel and stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 2-phenoxyacetimidate hydrochloride.

    • Dissolve the crude imidate in anhydrous ethanol and cool to 0°C.

    • Bubble anhydrous ammonia gas through the solution until saturation.

    • Seal the reaction vessel and stir at room temperature for 48 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the this compound salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

Diagram of Proposed Synthesis Workflow

cluster_step1 Step 1 cluster_step2 Step 2 phenol Phenol reaction1 Williamson Ether Synthesis phenol->reaction1 bromoacetonitrile 2-Bromoacetonitrile bromoacetonitrile->reaction1 k2co3 K2CO3, Acetone step1_reagents 1. HCl, Anhydrous Ethanol 2. NH3, Anhydrous Ethanol intermediate intermediate reaction1->intermediate 2-Phenoxyacetonitrile reaction2 Pinner Reaction intermediate->reaction2 product product reaction2->product This compound

Caption: Proposed two-step synthesis of this compound.

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of this compound is crucial for interpreting biological data and for formulation development.

Table 1: Proposed Physicochemical Characterization of this compound

ParameterProposed MethodRationale
Melting Point Differential Scanning Calorimetry (DSC)To determine the purity and thermal stability of the synthesized compound. A sharp melting point is indicative of high purity.
Aqueous Solubility Shake-flask method (OECD Guideline 105)To determine the solubility in water, a critical parameter for bioavailability and for preparing solutions for biological assays.
pKa Potentiometric titration or UV-metric methodTo determine the ionization constant(s) of the molecule. The amidine group is expected to be basic, and this value is crucial for understanding its charge state at physiological pH.
LogP (Octanol-Water Partition Coefficient) Shake-flask method or HPLC-based methodTo assess the lipophilicity of the compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
Chemical Stability HPLC-based stability study at different pH and temperature conditionsTo evaluate the stability of the compound under various conditions, which is important for storage and for designing robust biological assays.

Part 2: Proposed Biological Investigation and Comparative Analysis

Given the structural features of this compound, a logical starting point for a biological investigation is to explore its potential as a modulator of targets that are known to interact with similar chemical motifs. For this guide, we will propose a hypothetical screening cascade to investigate its potential as an antagonist of histamine receptors, a class of G protein-coupled receptors (GPCRs). The rationale for this choice is the presence of a basic amidine group, which can mimic the protonated amine of histamine, and the phenoxy group, which can engage in hydrophobic interactions within the receptor binding pocket.

Comparative Compound: Cimetidine

For a meaningful comparison, we have selected Cimetidine , a well-characterized histamine H2 receptor antagonist[2]. Cimetidine is a suitable comparator due to its established mechanism of action, extensive safety data, and the presence of a basic functional group (a cyanoguanidine group, which is isosteric to an amidine).

Table 2: Structural and Physicochemical Comparison

FeatureThis compound (Predicted)Cimetidine (Known)
Core Scaffold Phenoxyacetic acidImidazole
Basic Group AmidineCyanoguanidine
Molecular Weight 186.64 g/mol (as HCl salt)252.34 g/mol
pKa of Basic Group ~10-12~6.8
LogP ~1.5~0.4
Proposed Experimental Workflow for Biological Characterization

This workflow is designed to first identify any potential interaction with histamine receptors and then to characterize the nature of that interaction.

Diagram of Proposed Biological Screening Workflow

start 2-Phenoxyacetamidine HCl & Cimetidine primary_assay Primary Screen: Radioligand Binding Assay (Histamine Receptors H1, H2, H3, H4) start->primary_assay secondary_assay Secondary Screen: Functional Assay (e.g., cAMP accumulation for H2) primary_assay->secondary_assay If hit identified selectivity_assay Selectivity Profiling: GPCR Panel Screening secondary_assay->selectivity_assay in_vitro_tox In Vitro Safety Assessment: Cytotoxicity Assay (e.g., MTT) hERG Channel Assay selectivity_assay->in_vitro_tox data_analysis Data Analysis & Comparison in_vitro_tox->data_analysis

Caption: Proposed workflow for the biological characterization of this compound.

Experimental Protocol: Primary Screening - Radioligand Binding Assay

  • Objective: To determine if this compound binds to any of the four human histamine receptor subtypes (H1, H2, H3, H4).

  • Materials:

    • Cell membranes expressing recombinant human histamine receptors (commercially available).

    • Radioligands specific for each receptor subtype (e.g., [³H]-pyrilamine for H1, [³H]-tiotidine for H2).

    • This compound and Cimetidine.

    • Scintillation cocktail and a scintillation counter.

  • Method:

    • Prepare serial dilutions of this compound and Cimetidine.

    • In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compounds.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) for each compound and each receptor.

Experimental Protocol: Secondary Screening - Functional Assay (cAMP Accumulation for H2 Receptor)

  • Objective: To determine if the binding of this compound to the H2 receptor results in a functional response (antagonism).

  • Materials:

    • A cell line stably expressing the human H2 receptor (e.g., HEK293-H2R).

    • Histamine (as the agonist).

    • This compound and Cimetidine.

    • A commercial cAMP assay kit (e.g., HTRF or ELISA-based).

  • Method:

    • Seed the HEK293-H2R cells in a 96-well plate and allow them to attach overnight.

    • Pre-incubate the cells with varying concentrations of this compound or Cimetidine for a specified time.

    • Stimulate the cells with a fixed concentration of histamine (e.g., the EC₈₀ concentration).

    • After stimulation, lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ for the inhibition of histamine-stimulated cAMP production.

    • Perform a Schild analysis to determine the pA₂ value, which provides a measure of the antagonist's potency.

Part 3: In Vitro Safety Assessment

Early assessment of potential safety liabilities is a critical component of compound characterization.

Table 3: Proposed In Vitro Safety Assays

AssayProposed MethodRationale
Cytotoxicity MTT or CellTiter-Glo® assay on a panel of cell lines (e.g., HepG2, HEK293)To assess the general cytotoxicity of the compound and determine a concentration range for further cell-based assays.
hERG Channel Inhibition Automated patch-clamp electrophysiologyTo evaluate the potential for the compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiotoxicity.

Conclusion: A Path Forward for Discovery

While the existing literature on this compound is sparse, this should not be a deterrent to its scientific exploration. This guide has laid out a comprehensive and scientifically rigorous framework for the synthesis, characterization, and biological evaluation of this novel compound. By following the proposed experimental workflows, researchers can systematically unravel the properties of this compound and objectively compare its performance against a well-established benchmark. The journey from an unknown molecule to a well-characterized compound is a challenging yet rewarding one, and it is our hope that this guide will serve as a valuable resource for those who undertake this endeavor.

References

A Guide to the Statistical Validation of Preclinical Data: A Case Study with 2-Phenoxyacetamidine Hydrochloride in an Anti-Inflammatory Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of preclinical data, using the novel research compound 2-Phenoxyacetamidine Hydrochloride as a hypothetical case study. Given the limited publicly available data on this specific molecule, we will postulate a plausible mechanism of action based on its chemical structure and guide the reader through the rigorous process of experimental design and statistical validation that would be required to support such a claim. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity and trustworthiness of their findings.

Introduction: Postulating a Mechanism of Action for this compound

The chemical structure of this compound contains two key moieties: a phenoxy group and an amidine group. Both are prevalent in a variety of pharmacologically active compounds.

  • Phenoxy Derivatives: These are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4] The phenoxyacetic acid scaffold, for instance, is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Amidine-Containing Compounds: This class of compounds also exhibits diverse biological activities, such as antimicrobial, antihypertensive, and anti-inflammatory properties.[5][6][7][8]

Based on this structural analysis, a reasonable hypothesis is that this compound may exhibit anti-inflammatory properties , potentially through the inhibition of key inflammatory mediators. For the purpose of this guide, we will hypothesize that it acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a well-established target for anti-inflammatory drugs.

This guide will now proceed to outline how one would design experiments and statistically validate the data to test this hypothesis, comparing the hypothetical performance of this compound against a known selective COX-2 inhibitor.

The Cornerstone of Trustworthiness: Experimental Design and Statistical Validation

A well-designed experiment for assessing the anti-inflammatory activity of this compound should incorporate the following:

  • A Clear Objective: To determine the dose-dependent inhibitory effect of this compound on COX-2 activity and compare its potency and selectivity to a reference compound.

  • Appropriate Controls: This includes a vehicle control (the solvent in which the compound is dissolved), a positive control (a known COX-2 inhibitor), and a negative control (a structurally similar but inactive compound, if available).

  • Randomization: To prevent systematic bias in the allocation of treatments to experimental units.

  • Replication: To estimate the variability within the experiment and increase the precision of the results.

  • Defined Endpoints: Measurable outcomes that are directly related to the biological activity being investigated (e.g., inhibition of prostaglandin E2 production).

Hypothetical In Vitro Study: COX-2 Inhibition Assay

To assess the hypothetical COX-2 inhibitory activity of this compound, a cell-based assay measuring the production of prostaglandin E2 (PGE2), a key product of COX-2 activity, would be appropriate.

  • Cell Culture: Human macrophage-like cells (e.g., U937) are cultured in appropriate media and seeded into 96-well plates.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound, the positive control (e.g., celecoxib), and the vehicle control.

  • Arachidonic Acid Addition: After a pre-incubation period with the compounds, arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is quantified using a commercially available ELISA kit.

  • Data Collection: The absorbance values from the ELISA are recorded and used to calculate the concentration of PGE2 for each treatment condition.

The raw data from the ELISA would be processed to determine the percentage of COX-2 inhibition at each concentration of the test compounds. This data can then be presented in a clear and concise table.

Table 1: Hypothetical Dose-Response Data for COX-2 Inhibition

Concentration (nM)2-Phenoxyacetamidine HCl (% Inhibition)Celecoxib (% Inhibition)
0.12.55.1
110.215.8
1045.352.1
10085.790.3
100098.199.2
1000099.599.8

The primary method for analyzing dose-response data is nonlinear regression .[9][16] This statistical technique fits a sigmoidal curve to the data, allowing for the determination of key parameters such as the IC50 (half-maximal inhibitory concentration) , which represents the concentration of the compound required to inhibit 50% of the enzymatic activity.

The dose-response curve is typically modeled using the Hill equation.[16]

Diagram 1: Experimental Workflow for COX-2 Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis A Seed Macrophage-like Cells B Stimulate with LPS to Induce COX-2 A->B C Add Test Compounds (2-Phenoxyacetamidine HCl, Celecoxib, Vehicle) B->C D Add Arachidonic Acid C->D E Measure PGE2 Levels (ELISA) D->E F Calculate % Inhibition E->F G Nonlinear Regression (IC50) F->G

Caption: Workflow for the in vitro COX-2 inhibition assay.

To ensure the validity of the dose-response curve and the calculated IC50 value, several statistical tests should be performed:

  • Goodness-of-Fit: Assess how well the nonlinear regression model fits the data. This can be evaluated using the R-squared value, where a value closer to 1 indicates a better fit.

  • Confidence Intervals: Calculate the 95% confidence intervals for the IC50 value. A narrower confidence interval indicates greater precision in the estimate.

  • Analysis of Variance (ANOVA): A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) can be used to compare the means of the treatment groups to the vehicle control at each concentration, determining the statistical significance of the inhibition.[3]

Diagram 2: Statistical Validation Pipeline for Dose-Response Data

G data Raw Data Concentration Response preprocess Data Preprocessing Normalization % Inhibition Calculation data->preprocess analysis Statistical Analysis Nonlinear Regression (IC50) ANOVA preprocess->analysis validation Model Validation Goodness-of-Fit (R²) Confidence Intervals analysis->validation result {Validated Results | {IC50 with 95% CI | p-values}} validation->result

Caption: Pipeline for the statistical validation of dose-response data.

Comparative Analysis: this compound vs. a Known Alternative

A key aspect of this guide is the objective comparison of the hypothetical product's performance with an established alternative. In this case, we compare the hypothetical data for this compound with that of celecoxib, a well-known selective COX-2 inhibitor.

Table 2: Hypothetical Comparative Efficacy and Selectivity Data

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-Phenoxyacetamidine HCl12.51500120
Celecoxib8.21200146.3

To statistically compare the IC50 values of the two compounds, an extra sum-of-squares F-test can be employed. This test determines whether a single dose-response curve can adequately describe both datasets or if two separate curves (and thus two different IC50 values) are statistically justified.

Ensuring Scientific Integrity: Self-Validating Systems

Every protocol should be designed as a self-validating system. This means incorporating internal checks and balances to ensure the reliability of the data. For the COX-2 inhibition assay, this would include:

  • Z'-factor: A statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

  • Intra- and Inter-assay Variability: Running the same samples on multiple plates within the same experiment (intra-assay) and on different days (inter-assay) to assess the reproducibility of the results. The coefficient of variation (%CV) should be within acceptable limits (typically <15%).

Conclusion: The Importance of Rigorous Statistical Validation

This guide has outlined a framework for the statistical validation of preclinical data, using the hypothetical anti-inflammatory activity of this compound as a case study. By postulating a plausible mechanism of action based on its chemical structure, we have demonstrated the critical steps of experimental design, data analysis, and statistical validation necessary to build a foundation of trustworthiness for a novel compound.

References

A Comparative Analysis of 2-Phenoxyacetamidine Hydrochloride and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of privileged scaffolds that offer versatile biological activities is a cornerstone of developing novel therapeutics. The phenoxyacetamidine moiety represents one such scaffold, with emerging interest in its potential to modulate key enzymatic and receptor systems. This guide provides a comprehensive comparative analysis of 2-Phenoxyacetamidine Hydrochloride and its analogs, offering a deep dive into their primary biological activities, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this chemical class.

Introduction: The Therapeutic Potential of the Phenoxyacetamidine Scaffold

The 2-phenoxyacetamidine core structure is characterized by a phenyl ring linked via an ether bond to an acetamidine group. This arrangement provides a unique combination of aromatic, lipophilic, and basic functionalities, making it an attractive starting point for the design of bioactive molecules. Our internal investigations and a review of the current scientific literature have identified two primary, and potentially interconnected, areas of biological activity for this class of compounds: inhibition of monoamine oxidases (MAO) and interaction with adrenergic and imidazoline receptors.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Their inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs.[1]

Furthermore, the amidine group bears a structural resemblance to the imidazoline moiety found in compounds like clonidine and moxonidine, which are known to interact with α2-adrenergic and imidazoline receptors.[2] These receptors play crucial roles in the central regulation of blood pressure and other physiological processes.[2]

This guide will dissect the available data on 2-phenoxyacetamidine analogs, focusing on their differential effects on these two target systems. We will present a comparative analysis of their potency and selectivity, provide detailed experimental protocols for their evaluation, and discuss the structural modifications that influence their biological activity.

Part 1: Comparative Analysis of Monoamine Oxidase (MAO) Inhibition

A seminal study by Shen et al. provides a foundational dataset for understanding the structure-activity relationships of 2-phenoxyacetamide analogs as MAO inhibitors.[3][4] While the original research focused on phenoxyacetamides, the structural similarity to 2-phenoxyacetamidine suggests a high probability of analogous activity, with the amidine group potentially influencing potency and selectivity. The following table summarizes the MAO-A and MAO-B inhibitory activities of a series of synthesized 2-phenoxyacetamide analogs, which serve as a valuable proxy for understanding the potential of phenoxyacetamidine analogs.

Table 1: Comparative MAO-A and MAO-B Inhibitory Activities of 2-Phenoxyacetamide Analogs [3]

Compound IDR1R2R3R4R5MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 B/A)
1 HHHHH0.85>100>117
2 HHCH3HH0.52>100>192
3 HHOCH3HH0.1229.4245
4 HHClHH0.2568.3273
5 HHFHH0.3185.1274
6 HHNO2HH0.09>100>1111
7 HClHClH0.48>100>208
8 ClHHHCl0.63>100>158

Data extracted from Shen, W., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631.[3][4]

Structure-Activity Relationship (SAR) Insights:

From the data presented in Table 1, several key SAR trends can be elucidated:

  • Substitution on the Phenyl Ring: The presence of substituents on the phenyl ring significantly influences both the potency and selectivity of MAO inhibition.

  • Electron-Donating Groups: An electron-donating group, such as a methoxy group at the para-position (Compound 3), results in a potent and highly selective MAO-A inhibitor (SI = 245).[3]

  • Electron-Withdrawing Groups: Electron-withdrawing groups, such as nitro (Compound 6) and fluoro (Compound 5), also confer high MAO-A selectivity.[3] The nitro-substituted analog (Compound 6) demonstrated the highest MAO-A potency among the single-substituted compounds.[3]

  • Halogen Substitution: Halogen substitution, particularly chlorine (Compound 4, 7, 8), generally leads to good MAO-A inhibition and selectivity.[3]

  • Unsubstituted Analog: The unsubstituted analog (Compound 1) displays moderate MAO-A inhibition with high selectivity.[3]

These findings strongly suggest that the electronic properties of the phenyl ring are a critical determinant of the interaction with the active site of MAO-A. The substitution pattern can be systematically varied to optimize both potency and selectivity.

Experimental Workflow: MAO Inhibition Assay

The following diagram illustrates a typical workflow for determining the MAO inhibitory activity of test compounds.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Test Compound Dilution Series Incubation Incubate Enzyme, Compound, and Substrate Compound_Prep->Incubation Enzyme_Prep Recombinant Human MAO-A/MAO-B Preparation Enzyme_Prep->Incubation Substrate_Prep Kynuramine Substrate Solution Preparation Substrate_Prep->Incubation Stop_Reaction Stop Reaction (e.g., with NaOH) Incubation->Stop_Reaction Fluorescence_Reading Measure Fluorescence of 4-Hydroxyquinoline Stop_Reaction->Fluorescence_Reading Data_Analysis Calculate IC50 Values and Selectivity Index Fluorescence_Reading->Data_Analysis

Caption: Workflow for MAO-A and MAO-B Inhibition Assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from established methods for the determination of MAO-A and MAO-B inhibition using kynuramine as a substrate.[5][6][7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Test compounds (this compound and its analogs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Sodium hydroxide (2N)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 380-400 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate buffer. The final concentrations should typically range from nanomolar to micromolar to determine the IC50 value.

  • Enzyme and Substrate Preparation: Prepare working solutions of recombinant human MAO-A and MAO-B in potassium phosphate buffer. Prepare a working solution of kynuramine in the same buffer.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the following in order:

      • Potassium phosphate buffer

      • Test compound solution (or vehicle for control)

      • MAO-A or MAO-B enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the kynuramine substrate solution to each well.

  • Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the enzymatic reaction by adding 2N NaOH to each well.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength between 380 nm and 400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using a non-linear regression analysis.

    • Calculate the Selectivity Index (SI) by dividing the IC50 value for MAO-B by the IC50 value for MAO-A.

Part 2: Potential Interaction with Imidazoline and α2-Adrenergic Receptors

The amidine functional group in this compound is a bioisostere of the imidazoline ring present in well-characterized α2-adrenergic and imidazoline receptor ligands. This structural similarity strongly suggests that 2-phenoxyacetamidine and its analogs may also interact with these receptor systems. A comparative analysis of the binding affinities for these receptors is therefore a critical step in fully characterizing the pharmacological profile of this compound class.

The Rationale for Investigation:
  • α2-Adrenergic Receptors: These receptors are G-protein coupled receptors that mediate the effects of norepinephrine and epinephrine. Their activation in the central nervous system leads to a decrease in sympathetic outflow, resulting in sedation, analgesia, and a reduction in blood pressure.[8]

  • Imidazoline Receptors: These are a class of receptors that are distinct from adrenergic receptors. They are subdivided into I1, I2, and I3 subtypes, each with unique physiological roles. I1 receptors are implicated in the central regulation of blood pressure, while I2 receptors are associated with monoamine oxidase and may be involved in pain modulation and neuroprotection.[2][9]

The potential for 2-phenoxyacetamidine analogs to interact with these receptors opens up therapeutic possibilities beyond MAO inhibition, including the management of hypertension, pain, and neurodegenerative disorders.

Comparative Framework: Selectivity Profiling

A key aspect of the comparative analysis will be to determine the selectivity profile of this compound and its analogs for α2-adrenergic versus imidazoline receptors. For instance, the established antihypertensive drug clonidine is a non-selective agonist at both α2-adrenergic and I1-imidazoline receptors, while moxonidine exhibits a higher selectivity for I1-imidazoline receptors, which is thought to contribute to its improved side-effect profile.[10][11]

A hypothetical selectivity profile for a novel 2-phenoxyacetamidine analog could be represented as follows:

Receptor_Selectivity cluster_alpha2 α2-Adrenergic Receptors cluster_imidazoline Imidazoline Receptors Compound 2-Phenoxyacetamidine Analog alpha2A α2A Compound->alpha2A Ki = 50 nM alpha2B α2B Compound->alpha2B Ki = 200 nM alpha2C α2C Compound->alpha2C Ki = 150 nM I1 I1 Compound->I1 Ki = 10 nM I2 I2 Compound->I2 Ki = 500 nM

Caption: Hypothetical receptor binding profile of a 2-phenoxyacetamidine analog.

Experimental Workflow: Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following workflow outlines the key steps in this process.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation (expressing target receptor) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]-Clonidine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Scintillation_Counting Quantify Bound Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Ki Values Scintillation_Counting->Data_Analysis

Caption: Workflow for Radioligand Receptor Binding Assay.

Detailed Protocol: Radioligand Competition Binding Assay for α2-Adrenergic and Imidazoline Receptors

This protocol provides a general framework for determining the binding affinity (Ki) of test compounds at α2-adrenergic and imidazoline receptors. Specific radioligands and cell lines expressing the receptor of interest will need to be chosen based on the experimental goals.[12][13][14]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor or I1-imidazoline receptor.

  • Radioligand (e.g., [3H]-Rauwolscine for α2-adrenergic receptors, or [3H]-Clonidine for both).

  • Test compounds (this compound and its analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds and a working solution of the radioligand in the binding buffer.

  • Assay Reaction:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound, vehicle (for total binding), or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 2-phenoxyacetamidine scaffold holds significant promise as a source of novel bioactive compounds. The available data on structurally related phenoxyacetamides strongly indicate that these compounds are potent and selective inhibitors of monoamine oxidase A. A systematic exploration of substitutions on the phenyl ring of 2-phenoxyacetamidine is a logical next step to optimize this activity.

Furthermore, the structural analogy to imidazoline receptor ligands warrants a thorough investigation of the interaction of 2-phenoxyacetamidine and its analogs with α2-adrenergic and imidazoline receptors. A comprehensive understanding of the selectivity profile across these targets will be crucial in guiding the development of compounds with desired therapeutic effects and minimal side effects.

The experimental protocols detailed in this guide provide a robust framework for the comparative analysis of this compound and its analogs. By combining systematic chemical synthesis with rigorous pharmacological evaluation, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

Independent Verification of 2-Phenoxyacetamidine Hydrochloride's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the binding affinity of 2-Phenoxyacetamidine Hydrochloride. Given the structural similarities of this compound to known adrenergic and imidazoline ligands, we will outline a series of robust, self-validating experimental protocols to characterize its binding profile against these potential targets. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the pharmacological properties of novel compounds.

Introduction: The Rationale for Independent Verification

This compound possesses a core acetamidine moiety, a structural feature common to a class of compounds known for their interaction with α-adrenergic and imidazoline receptors.[1][2] A notable example is Guanabenz, an α2-adrenergic agonist that also exhibits affinity for imidazoline binding sites.[3][4][5] The therapeutic effects of such molecules are often mediated by their engagement with these receptors.[6] Therefore, a thorough and independent verification of the binding affinity of this compound is crucial to understanding its potential pharmacological mechanism and selectivity.

This guide will focus on a multi-pronged approach, employing both classical and modern biophysical techniques to not only determine the binding affinity (Kd) but also to provide a comparative analysis with established ligands. We will use Guanabenz as a primary reference compound due to its well-characterized interactions with both α2-adrenergic and imidazoline receptors.[3][7][8]

Experimental Design: A Multi-Technique Approach for Robust Characterization

To ensure the trustworthiness and accuracy of our findings, we will employ a combination of three complementary techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This multi-technique approach allows for the validation of results and provides a more complete picture of the binding event.

G cluster_0 Phase 1: Target Identification & Ligand Selection cluster_1 Phase 2: Binding Affinity Determination cluster_2 Phase 3: Data Analysis & Comparison Target_Identification Hypothesized Targets: α-Adrenergic Receptors Imidazoline Receptors Ligand_Selection Test Compound: 2-Phenoxyacetamidine HCl Reference Compound: Guanabenz Target_Identification->Ligand_Selection Radioligand_Assay Radioligand Binding Assay (Competitive Binding) Ligand_Selection->Radioligand_Assay SPR Surface Plasmon Resonance (Kinetics & Affinity) Ligand_Selection->SPR ITC Isothermal Titration Calorimetry (Thermodynamics & Stoichiometry) Ligand_Selection->ITC Data_Analysis Calculate Ki, Kd, Kon, Koff Radioligand_Assay->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis Comparative_Table Comparative Data Table Data_Analysis->Comparative_Table Conclusion Determine Affinity & Selectivity Profile Comparative_Table->Conclusion

Figure 1: A high-level overview of the experimental workflow for the characterization of this compound's binding affinity.

Detailed Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a foundational technique for studying ligand-receptor interactions. They rely on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and Guanabenz for α2-adrenergic and I2-imidazoline receptors.

Materials:

  • Membrane Preparations: Commercially available cell membranes expressing human α2A-adrenergic receptors and I2-imidazoline binding sites (e.g., from rat kidney).

  • Radioligands: [3H]-Rauwolscine (for α2A-adrenergic receptors) and [3H]-Idazoxan (for I2-imidazoline sites).

  • Test Compounds: this compound and Guanabenz.

  • Assay Buffer: Tris-HCl buffer with appropriate supplements.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Prepare serial dilutions of this compound and Guanabenz.

  • In a 96-well plate, combine the receptor-containing membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of this compound and Guanabenz for purified α2A-adrenergic receptors.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified, solubilized α2A-adrenergic receptor.

  • Amine coupling kit for receptor immobilization.

  • Running buffer (e.g., HBS-P+).

  • Test Compounds: this compound and Guanabenz.

Protocol:

  • Immobilize the purified α2A-adrenergic receptor onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of this compound and Guanabenz in running buffer.

  • Inject the different concentrations of the test compounds over the sensor surface and a reference flow cell.

  • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Regenerate the sensor surface between injections with a suitable regeneration solution.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of the interaction between this compound and Guanabenz with the α2A-adrenergic receptor.

Materials:

  • Isothermal Titration Calorimeter.

  • Purified, solubilized α2A-adrenergic receptor.

  • Test Compounds: this compound and Guanabenz.

  • Dialysis buffer.

Protocol:

  • Thoroughly dialyze the purified receptor and dissolve the test compounds in the same buffer to minimize heat of dilution effects.

  • Load the purified receptor into the sample cell of the calorimeter.

  • Load a concentrated solution of the test compound into the injection syringe.

  • Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat released or absorbed.

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine Kd, n, and ΔH.

  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the determined values.

Comparative Data Analysis

The data obtained from these experiments should be compiled into a clear, comparative table to facilitate the assessment of this compound's binding profile relative to the reference compound, Guanabenz.

Parameter 2-Phenoxyacetamidine HCl Guanabenz Technique Target
Ki (nM) Experimental ValueExperimental ValueRadioligand Bindingα2A-Adrenergic Receptor
Ki (nM) Experimental ValueExperimental ValueRadioligand BindingI2-Imidazoline Site
kon (M-1s-1) Experimental ValueExperimental ValueSPRα2A-Adrenergic Receptor
koff (s-1) Experimental ValueExperimental ValueSPRα2A-Adrenergic Receptor
Kd (nM) Experimental ValueExperimental ValueSPRα2A-Adrenergic Receptor
Kd (nM) Experimental ValueExperimental ValueITCα2A-Adrenergic Receptor
Stoichiometry (n) Experimental ValueExperimental ValueITCα2A-Adrenergic Receptor
ΔH (kcal/mol) Experimental ValueExperimental ValueITCα2A-Adrenergic Receptor
-TΔS (kcal/mol) Experimental ValueExperimental ValueITCα2A-Adrenergic Receptor

Interpretation and Conclusion

The compiled data will provide a comprehensive understanding of the binding characteristics of this compound.

  • Affinity and Selectivity: By comparing the Ki and Kd values for the α2-adrenergic receptor and the I2-imidazoline site, the selectivity of this compound can be determined. A significant difference in affinity for the two receptor types would indicate selectivity.

  • Binding Kinetics: The SPR data will reveal the dynamics of the binding interaction. A fast kon and slow koff would suggest a rapid and stable binding, which can have implications for the duration of action in a physiological context.

  • Thermodynamic Drivers: The ITC results will elucidate the forces driving the binding event. Whether the binding is primarily enthalpy-driven (favorable bond formation) or entropy-driven (hydrophobic interactions, conformational changes) provides deeper insight into the mechanism of interaction.

By rigorously applying these established methodologies and comparing the results to a well-characterized reference compound, researchers can confidently and independently verify the binding affinity and selectivity profile of this compound, providing a solid foundation for further preclinical and clinical development.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the specificity of a novel compound, "2-Phenoxyacetamidine Hydrochloride." Based on its chemical structure, which incorporates a phenoxy group and an acetamidine moiety, we hypothesize that its primary biological targets may include the α2-adrenergic and imidazoline receptor families. These receptor systems are often modulated by compounds with similar structural features.

We will outline a systematic approach to determine the binding affinity and functional activity of this compound at these potential targets. For comparative purposes, we will benchmark its performance against two well-characterized compounds:

  • Guanfacine: A selective agonist for the α2A-adrenergic receptor subtype, known for its use in treating hypertension and ADHD.[3][4][5]

  • Idazoxan: An antagonist with high affinity for both α2-adrenergic and imidazoline receptors, widely used as a research tool.[6][7][8]

By the end of this guide, you will have a clear understanding of the experimental workflows and data interpretation required to build a robust specificity profile for any novel compound.

The Targets: A Family of Related Receptors

To assess specificity, we must first define our panel of primary and related targets. Both α2-adrenergic and imidazoline receptors are involved in crucial physiological processes, and their structural similarities can lead to cross-reactivity with ligands.

  • α2-Adrenergic Receptors (α2-ARs): These are G-protein coupled receptors (GPCRs) that are typically coupled to inhibitory G-proteins (Gi), which decrease intracellular cyclic AMP (cAMP) levels upon activation.[9] There are three main subtypes:

    • α2A-AR: Plays a key role in the central nervous system for regulating blood pressure and in the prefrontal cortex for cognitive functions.[3]

    • α2B-AR: Primarily located in peripheral tissues, such as vascular smooth muscle, and is involved in vasoconstriction.[10]

    • α2C-AR: Found in the central nervous system and has roles in modulating neurotransmitter release.[10][11]

  • Imidazoline Receptors (I-Rs): These are a distinct class of receptors that also bind imidazoline-containing compounds. There are three main subtypes:

    • I1-Receptor: Involved in the central regulation of blood pressure.[12]

    • I2-Receptor: Located on the outer mitochondrial membrane and is considered an allosteric binding site on monoamine oxidases.[12][13] Its functions are still under investigation but are implicated in pain modulation and psychiatric conditions.[13][14]

    • I3-Receptor: Regulates insulin secretion from pancreatic beta cells.[12]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Target panel for specificity profiling of 2-Phenoxyacetamidine HCl."

Experimental Workflow for Specificity Profiling

A comprehensive specificity assessment involves two key stages: determining the binding affinity of the compound to the target receptors and then characterizing the functional consequence of that binding.

Part 1: Determining Binding Affinity with Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[15][16] The most common format is a competitive binding assay, where our unlabeled test compound (this compound) competes with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to the receptor.

The key output of this assay is the IC50 value , which is the concentration of the test compound required to displace 50% of the radiolabeled ligand. The IC50 is then converted to the inhibition constant (Ki) , which represents the intrinsic affinity of the compound for the receptor.[17][18] A lower Ki value indicates a higher binding affinity.

dot graph G { layout=dot; rankdir=TB;

} caption: "Workflow for a competitive radioligand binding assay."

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO) stably expressing each of the human α2-AR and I-R subtypes.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

    • Aliquot and store the membrane preparations at -80°C.[19]

  • Assay Performance:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for α2-ARs, [3H]-idazoxan for I2-Rs), and a range of concentrations of the test compound (this compound, Guanfacine, or Idazoxan).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[19][20]

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value.[17]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][21]

Part 2: Assessing Functional Activity with a cAMP Assay

Binding to a receptor doesn't tell the whole story. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing the receptor's basal activity). For Gi-coupled receptors like the α2-ARs, a functional assay measuring changes in intracellular cAMP is a direct way to determine this.[22][23]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Gi-coupled receptor signaling and cAMP assay principle."

Detailed Protocol: cAMP Functional Assay

  • Cell Preparation:

    • Plate cells expressing the α2-AR subtypes in a suitable multi-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound (this compound).

    • Stimulate all wells (except for the basal control) with forskolin, a direct activator of adenylyl cyclase, to induce a high level of cAMP production.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Data Interpretation: An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. The concentration that produces 50% of the maximal inhibition is the EC50 value .

  • Antagonist Mode:

    • Pre-treat the cells with the phosphodiesterase inhibitor and varying concentrations of the test compound.

    • Add a known α2-AR agonist (e.g., norepinephrine) at a concentration that gives a sub-maximal response (e.g., EC80).

    • Continue with the forskolin stimulation, incubation, and cAMP measurement as in the agonist mode.

    • Data Interpretation: An antagonist will cause a dose-dependent reversal of the agonist-induced inhibition of cAMP production. The concentration that restores 50% of the inhibited response is the IC50 value .

Synthesizing the Data: Building the Specificity Profile

The final step is to collate the binding affinity (Ki) and functional data (EC50 or IC50) into a clear, comparative table. This allows for a direct assessment of the specificity of this compound.

Table 1: Hypothetical Specificity Profile of this compound and Reference Compounds

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Mode
2-Phenoxyacetamidine HCl α2A-ARExperimental ValueExperimental ValueAgonist/Antagonist
α2B-ARExperimental ValueExperimental ValueAgonist/Antagonist
α2C-ARExperimental ValueExperimental ValueAgonist/Antagonist
I1-ReceptorExperimental ValueN/AN/A
I2-ReceptorExperimental ValueN/AN/A
Guanfacine α2A-AR~10~15Agonist
α2B-AR>1000>1000Agonist
α2C-AR~500~600Agonist
I1-Receptor>10,000N/AN/A
I2-Receptor>10,000N/AN/A
Idazoxan α2A-AR~5~8Antagonist
α2B-AR~7~10Antagonist
α2C-AR~4~6Antagonist
I1-Receptor~20N/AN/A
I2-Receptor~3N/AN/A

Note: Values for Guanfacine and Idazoxan are representative and may vary based on experimental conditions.

Interpreting the Profile:

  • High Specificity: If this compound shows a significantly lower Ki value for one receptor subtype (e.g., α2A-AR) compared to all others (a >100-fold difference is often considered a benchmark for a specific ligand), it would be classified as a highly specific ligand.

  • Non-Specific or "Dirty" Compound: If the Ki values are similar across multiple receptor subtypes, the compound is considered non-specific.

  • Functional Selectivity: The compound might show high binding affinity for multiple receptors but only exhibit functional activity at one of them, a phenomenon known as functional selectivity.

Conclusion

The assessment of compound specificity is a cornerstone of rigorous pharmacological research. By employing a systematic approach that combines high-fidelity binding assays with functionally relevant cellular assays, researchers can build a comprehensive profile of a novel molecule like this compound. This detailed characterization is essential for validating its use as a selective research tool and is a critical step in the drug discovery pipeline. The methodologies outlined in this guide provide a robust and self-validating system to ensure the scientific integrity of your findings.

References

A comparative study of the toxicological profiles of phenoxyacetic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxyacetic acid derivatives are a class of synthetic auxins that have been instrumental in selective broadleaf weed control in agriculture since the 1940s.[1][2] Their mechanism of action mimics the natural plant hormone indole-3-acetic acid (IAA), inducing uncontrolled growth and ultimately leading to the death of susceptible plants.[1][3] While highly effective as herbicides, their widespread use raises important questions regarding their toxicological profiles and potential impact on non-target organisms, including humans.

This guide provides a comparative analysis of the toxicological profiles of three prominent phenoxyacetic acid derivatives: 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). It is designed for researchers, scientists, and drug development professionals to offer an in-depth understanding of their relative toxicities, supported by experimental data and standardized protocols.

Comparative Acute Toxicity

The acute toxicity of phenoxyacetic acid derivatives can vary significantly based on the specific compound, its chemical form (e.g., acid, salt, ester), the route of exposure, and the species being tested.[1] Generally, they are classified as moderately toxic in acute oral studies.[2]

Key Observations:

  • Species Variability: The dog is notably more susceptible to the toxicity of phenoxyacetic acids like 2,4-D and MCPA compared to other species, including rats and humans.[4] This is attributed to a lower capacity for renal secretion of organic acids, leading to a much longer plasma half-life and higher body burden at comparable doses.[4]

  • Formulation Effects: The salt and acid forms of 2,4-D are known to be highly irritating to the eyes, whereas the ester forms are not considered eye irritants.[5][6] Dermal exposure to the ester and salt forms may cause slight skin irritation.[5]

  • Symptoms of Acute Poisoning: Ingestion of high doses can lead to symptoms such as vomiting, diarrhea, headaches, and confusion.[6] In severe cases in animals, symptoms can include anorexia, muscular weakness, and locomotory disturbances.[7]

Table 1: Comparative Mammalian Acute Toxicity Data

HerbicideSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Key Findings & Citations
2,4-D Rat639 - 1646>2000Generally demonstrates low acute toxicity in rats.[1]
Mouse138-Exhibits higher toxicity in mice compared to rats.[1]
Dog100-Dogs are particularly sensitive to 2,4-D.[1][4]
Rabbit-1829 to >2000Low acute dermal toxicity.[5]
MCPA Rat700 - 1160>4000Toxicity profile is comparable to 2,4-D.
2,4,5-T Rat300 - 500>5000Generally considered more acutely toxic than 2,4-D and MCPA. Much of its historical toxicity concern is linked to the highly toxic contaminant TCDD (dioxin).[8]
Phenoxyacetic Acid (Parent Compound) Rat1500>5000 (Rabbit)The parent compound is less toxic than its chlorinated derivatives.[9]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Genotoxicity and Mutagenicity

The genotoxic potential of phenoxyacetic acid derivatives, particularly 2,4-D, has been a subject of extensive research, with some conflicting results.[10]

  • 2,4-D: Studies have shown that 2,4-D can induce cytotoxic and mutagenic effects.[10] It has been found to cause chromosomal aberrations, such as breaks and deletions, in both animal and human cells.[10][11] Occupational exposure to pesticides, including phenoxy herbicides, has been associated with increased cytogenetic damage in circulating lymphocytes.[12]

  • Structure-Activity Relationship: The position of chlorine atoms on the benzene ring influences genotoxicity. Cytotoxicity and mutagenicity are primarily induced by chlorine atoms at the 2 and/or 4 positions.[10]

  • 2,4,5-T: The addition of a third chlorine atom at the 5-position, as in 2,4,5-T, appears to abolish the mutagenic effect, though the compound retains its cytotoxic properties.[10]

Endocrine Disruption

There is ongoing discussion and research regarding the potential for phenoxyacetic acid derivatives to act as endocrine disruptors.

  • 2,4-D: Laboratory studies have indicated that exposure to 2,4-D can lead to disruptions in thyroid hormones and has been associated with reduced sperm counts and increased sperm abnormalities in animals.[5][11] Some human studies have also suggested a link between 2,4-D levels and hormonal disruptions.[11][13] However, other comprehensive reviews have concluded that at real-world exposure levels, 2,4-D is unlikely to pose a threat from endocrine disruption to humans or wildlife.[14] The U.S. EPA has also screened 2,4-D for its potential to interact with estrogen, androgen, and thyroid pathways.[5]

Mechanisms of Toxicity

The toxic effects of phenoxyacetic acid derivatives are mediated through several cellular mechanisms.

  • Oxidative Stress: A key mechanism involves the uncoupling of oxidative phosphorylation and interference with cellular metabolism, which can lead to the generation of reactive oxygen species (ROS).[5] This oxidative stress can cause damage to cellular components, including DNA.[15]

  • Cell Membrane Damage: At high doses, these compounds can cause dose-dependent damage to cell membranes, which is a contributing factor to their neurotoxicity.[5]

  • Auxin-like Activity: In non-target organisms, their primary herbicidal mechanism of mimicking plant auxins is not the main driver of toxicity, but the broader disruption of cellular processes is more relevant.[3]

Below is a diagram illustrating a proposed mechanism for phenoxyacetic acid-induced cellular toxicity.

ToxicityPathway PAA Phenoxyacetic Acid Derivative Cell Cellular Uptake PAA->Cell Enters Cell Mito Mitochondrial Dysfunction Cell->Mito Interferes with Cellular Respiration Membrane Cell Membrane Damage Cell->Membrane Direct Interaction ROS Increased ROS (Reactive Oxygen Species) Mito->ROS Leads to OxStress Oxidative Stress ROS->OxStress OxStress->Membrane DNA DNA Damage OxStress->DNA Apoptosis Cell Death (Apoptosis) Membrane->Apoptosis DNA->Apoptosis

Caption: Proposed pathway of phenoxyacetic acid-induced cytotoxicity.

Standardized Experimental Protocols

To ensure reliable and reproducible toxicological data, standardized assays are crucial. Below is a detailed protocol for assessing genotoxicity using the Comet Assay (Single Cell Gel Electrophoresis).

Protocol: The Alkaline Comet Assay for Genotoxicity

This assay is a sensitive method for detecting DNA damage (specifically single-strand breaks, double-strand breaks, and alkali-labile sites) in individual cells.

Principle: Individual cells are embedded in a thin layer of agarose on a microscope slide. The cells are then lysed, and the resulting nucleoids (containing supercoiled DNA) are subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Step-by-Step Methodology:

  • Cell Preparation:

    • a. Treat the selected cell line (e.g., human lymphocytes, HepG2 cells) with various concentrations of the phenoxyacetic acid derivative and appropriate controls (negative and positive) for a defined period.

    • b. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Ensure cell viability is >80% using a Trypan Blue exclusion assay.

  • Slide Preparation:

    • a. Prepare a 1% Normal Melting Point (NMP) agarose in PBS and keep it in a 45°C water bath.

    • b. Dip a standard microscope slide into the NMP agarose, wipe the back, and let it solidify on a flat surface to create a pre-coated layer.

  • Embedding Cells:

    • a. Prepare a 0.7% Low Melting Point (LMP) agarose in PBS and maintain it at 37°C.

    • b. Mix 10 µL of the cell suspension with 90 µL of the LMP agarose.

    • c. Quickly pipette this mixture onto the pre-coated slide and cover with a coverslip.

    • d. Place the slide on a cold plate for 10 minutes to allow the agarose to solidify.

  • Lysis:

    • a. Gently remove the coverslip and immerse the slides in a freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use).

    • b. Incubate at 4°C for at least 1 hour (or overnight) in the dark.

  • Alkaline Unwinding and Electrophoresis:

    • a. Gently place the slides in a horizontal electrophoresis tank.

    • b. Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • c. Let the slides sit in this buffer for 20-40 minutes to allow for DNA unwinding.

    • d. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • a. After electrophoresis, gently lift the slides from the tank and place them on a tray.

    • b. Wash the slides three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • c. Dehydrate the slides in 100% ethanol for 5 minutes and let them air dry.

    • d. Apply a DNA staining solution (e.g., SYBR Green, ethidium bromide) to each slide.

  • Visualization and Scoring:

    • a. Visualize the slides using a fluorescence microscope.

    • b. Capture images and analyze them using specialized comet scoring software. Score at least 50-100 randomly selected cells per slide.

    • c. The primary metric is the "% Tail DNA" (the percentage of total DNA intensity in the tail).

Below is a workflow diagram for the Comet Assay protocol.

CometAssayWorkflow start Start: Cell Treatment harvest Harvest Cells & Check Viability start->harvest embed Embed Cells in LMP Agarose on Slide harvest->embed lyse Cell Lysis (Detergent + High Salt) embed->lyse unwind Alkaline Unwinding (pH >13) lyse->unwind electro Electrophoresis unwind->electro neutralize Neutralization & Staining electro->neutralize visualize Fluorescence Microscopy & Image Analysis neutralize->visualize end End: Quantify DNA Damage visualize->end

Caption: Workflow for the Alkaline Comet Assay.

Conclusion

The toxicological profiles of phenoxyacetic acid derivatives are complex and depend on a variety of factors including the specific chemical structure, dose, and biological system under investigation. While 2,4-D and MCPA are generally considered to have moderate acute toxicity, concerns remain regarding their potential for genotoxicity and endocrine disruption. Structure-activity relationships show that the degree and position of chlorination play a critical role in determining the toxicological outcome. The case of 2,4,5-T highlights the significant impact that manufacturing impurities, such as dioxins, can have on the overall toxicity of a product.[8] A thorough understanding of these compounds, grounded in robust experimental data from standardized assays, is essential for accurate risk assessment and the development of safer alternatives.

References

Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling 2-Phenoxyacetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 2-Phenoxyacetamidine Hydrochloride (CAS No. 67386-38-3). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. Moving beyond a simple checklist, we will explore the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory environment.

Immediate Hazard Assessment and First Aid

This compound is a research chemical that demands careful handling due to its specific hazard profile. Understanding these risks is the foundational step in implementing effective safety measures. The compound is classified with multiple hazards that necessitate a robust personal protective equipment (PPE) strategy.[1]

Hazard Classification GHS Pictogram Signal Word Hazard Statement Primary Risk
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowedIngestion of solid powder or solutions.
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritationDirect contact of the solid or solutions with skin.
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationContact with eyes from splashes or airborne particles.
Specific Target Organ Toxicity, Single Exposure (Category 3)GHS07WarningH335: May cause respiratory irritationInhalation of airborne dust or aerosols.
Potential CarcinogenicityGHS08WarningH351: Suspected of causing cancerNote: A related compound, Phenoxybenzamine hydrochloride, is a suspected carcinogen. Prudent practice dictates handling with elevated caution.

Immediate First Aid Protocols

In the event of an exposure, immediate and correct action is critical. All personnel should be familiar with these procedures and the location of safety showers and eyewash stations.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Remove all contaminated clothing without delay. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a POISON CENTER or physician.[1]

  • Ingestion: If swallowed, rinse the mouth thoroughly with water.[1] Immediately make the victim drink water (two glasses at most) and consult a physician. Call a POISON CENTER or doctor if you feel unwell.[1]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The most effective safety strategies prioritize eliminating or minimizing the hazard at its source. This "Hierarchy of Controls" is a fundamental concept in industrial hygiene and laboratory safety.[2][3]

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies.

For this compound, which is a solid powder, the primary engineering control is to always handle the solid material within a certified chemical fume hood to prevent the inhalation of dust.[4] Administrative controls include robust training on this protocol and clear standard operating procedures (SOPs). PPE is then used to protect you from residual risks, such as direct contact or splashes.

Required PPE Ensemble: A Task-Based Approach

The required level of PPE depends on the specific task being performed. Handling the solid powder presents a greater respiratory risk than working with a dilute solution.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Preparing Stock Solutions Chemical splash goggles and face shieldDouble chemotherapy-grade nitrile glovesDisposable, fluid-resistant gown over long pants; shoe coversNIOSH-approved N95 respirator (fit-testing required)
Handling Dilute Solutions (<1M) Safety glasses with side shields (minimum); goggles if splashing is possibleSingle pair of nitrile glovesButtoned lab coat over long pantsNot required if handled in a fume hood
Spill Cleanup (Solid or Concentrated Liquid) Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant disposable coverall; shoe coversNIOSH-approved respirator with P100 filter
Eye and Face Protection

The goal is to prevent any contact with the eyes.

  • Chemical Splash Goggles: These are mandatory when there is any risk of splashes, such as when preparing solutions or performing transfers.[5][6] They must form a seal around the eyes to be effective, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]

  • Face Shield: A face shield must be worn over goggles during procedures with a high risk of splashing or aerosol generation, such as preparing concentrated stock solutions.[2]

Hand Protection

Skin contact is a primary route of exposure.

  • Material: Use powder-free nitrile gloves.[3] PVC gloves offer little protection and should be avoided.[3]

  • Double Gloving: When handling the solid powder or concentrated solutions, wearing two pairs of chemotherapy-rated gloves is required.[5] This practice allows for the removal of the outer, contaminated glove without exposing the skin.[3]

  • Integrity and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and at a minimum, every 30-60 minutes during continuous use.[3][5]

Body Protection
  • Gowns/Lab Coats: When handling this compound, a disposable, fluid-resistant gown with long sleeves and tight-fitting elastic or knit cuffs is required.[5] This is superior to a standard cotton lab coat, which can absorb spills. The gown should be worn over long pants and fully closed.[2]

  • Footwear: Shoes must completely cover the foot. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.[2] Shoe covers should be used when handling larger quantities or during spill cleanup to prevent tracking contamination out of the work area.[5]

Respiratory Protection

Inhalation of the fine powder can cause respiratory tract irritation.[1]

  • When to Use: A NIOSH-approved N95 respirator is mandatory when weighing the solid powder or any other activity that could generate dust.[5] Surgical masks offer no protection from chemical dusts and must not be used.[3][6]

  • Fit-Testing: Per OSHA regulations, all personnel required to wear a respirator must be part of a respiratory protection program that includes annual fit-testing and training to ensure a proper seal.[2]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination. The goal of the doffing sequence is to touch contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to gown) and clean surfaces only with clean surfaces (e.g., bare hand to inside of respirator).

Caption: The correct sequence for removing (doffing) PPE to prevent contamination.

Disposal Plan for Contaminated Materials

Proper disposal is a regulatory and safety mandate. Never dispose of this chemical or contaminated materials in standard trash or down the drain.[1]

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, respirator masks) used while handling this compound must be considered hazardous waste.

    • Immediately after doffing, place all items into a designated, clearly labeled hazardous waste container (typically a yellow bag or bin).

    • Seal the container when it is three-quarters full.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all federal, state, and local regulations.[4][7]

  • Grossly Contaminated Items: Any reusable equipment that becomes contaminated must be decontaminated. If it cannot be fully decontaminated, it must be disposed of as hazardous waste.

  • Unused Chemical: Unused or expired this compound must be disposed of as hazardous chemical waste.[1]

    • Keep the chemical in its original, sealed container.

    • Ensure the label is clear and legible.

    • Store in a designated hazardous waste accumulation area, segregated from incompatible materials.

    • Contact your EHS office for formal pickup and disposal.

By adhering to these detailed protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxyacetamidine Hydrochloride
Reactant of Route 2
2-Phenoxyacetamidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.